molecular formula C8H6F3NO B598400 2,4,5-Trifluoro-N-methyl-benzamide CAS No. 1203954-79-3

2,4,5-Trifluoro-N-methyl-benzamide

Cat. No.: B598400
CAS No.: 1203954-79-3
M. Wt: 189.137
InChI Key: DNMYTIWEBMQMBY-UHFFFAOYSA-N
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Description

2,4,5-Trifluoro-N-methyl-benzamide is a fluorinated organic compound that serves as a versatile chemical intermediate and building block in scientific research, particularly in the field of medicinal chemistry. The strategic incorporation of fluorine atoms and the benzamide scaffold is a established approach in drug design, as these features can significantly influence a molecule's biological activity, metabolic stability, and binding affinity to therapeutic targets . Researchers utilize this compound as a key precursor in the synthesis of more complex molecules. For instance, structurally related trifluoromethyl-benzamide derivatives have been explored for their potential in multitargeted cancer therapy . Furthermore, the benzamido moiety is a recognized pharmacophore in the development of compounds with antiprotozoal activity, as demonstrated by its integration into naphthoquinone derivatives that show high potency against Plasmodium falciparum , the parasite responsible for malaria . The presence of multiple fluorine atoms on the aromatic ring makes this compound a valuable template for creating analogs to study structure-activity relationships (SAR), enabling the optimization of lead compounds in various drug discovery programs . This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,4,5-trifluoro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c1-12-8(13)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMYTIWEBMQMBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2,4,5-Trifluoro-N-methyl-benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fluorinated organic compounds are of paramount importance in modern drug discovery and materials science. The strategic incorporation of fluorine atoms into a molecular scaffold can profoundly alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. 2,4,5-Trifluoro-N-methyl-benzamide is a valuable fluorinated building block, featuring a trifluorinated phenyl ring coupled to a secondary amide. This guide provides a detailed, field-proven methodology for the synthesis and rigorous characterization of this compound, designed for researchers, chemists, and professionals in drug development. The protocols herein are presented not merely as steps, but as a self-validating system rooted in established chemical principles.

Part 1: Synthesis Methodology

Guiding Principle and Strategy: The Acyl Chloride Pathway

The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry.[1] While direct condensation of a carboxylic acid and an amine is possible, it often requires high temperatures to drive the removal of water, which can be detrimental to complex substrates.[2][3] A more robust and widely adopted strategy involves the activation of the carboxylic acid to a more reactive intermediate.[1][4]

For the synthesis of this compound, we employ a reliable two-step sequence. This pathway begins with the conversion of the commercially available 2,4,5-trifluorobenzoic acid into its highly reactive acyl chloride derivative, 2,4,5-trifluorobenzoyl chloride. This intermediate is then subjected to nucleophilic acyl substitution with methylamine to yield the target amide.[5] This approach ensures a high-yield, clean conversion under mild conditions.

Overall Synthesis Workflow

The two-step synthesis is visualized in the workflow diagram below.

G A Start: 2,4,5-Trifluorobenzoic Acid B Step 1: Acyl Chloride Formation Reagents: Oxalyl Chloride, cat. DMF A->B C Intermediate: 2,4,5-Trifluorobenzoyl Chloride B->C D Step 2: Amidation Reagent: Methylamine (aq.) C->D E Final Product: this compound D->E F Purification (e.g., Recrystallization) E->F

Caption: High-level workflow for the two-step synthesis of the target compound.

Experimental Protocol: Step 1 - Synthesis of 2,4,5-Trifluorobenzoyl Chloride

Causality: The conversion of a carboxylic acid to an acyl chloride is a classic activation step. Oxalyl chloride is an excellent choice as the byproducts (CO₂, CO, HCl) are gaseous, simplifying purification.[6] N,N-Dimethylformamide (DMF) serves as a catalyst, forming the Vilsmeier reagent in situ, which is the active chlorinating agent.[7]

  • Materials:

    • 2,4,5-Trifluorobenzoic acid (1.0 eq)

    • Oxalyl chloride (1.5 eq)

    • N,N-Dimethylformamide (DMF, 2-3 drops)

    • Anhydrous diethyl ether or dichloromethane (DCM) as solvent

  • Procedure:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add 2,4,5-trifluorobenzoic acid.

    • Add anhydrous solvent (e.g., DCM) to dissolve the starting material, followed by the catalytic amount of DMF.

    • Slowly add oxalyl chloride dropwise to the stirring solution at room temperature. Caution: Gas evolution (CO₂, CO, HCl) will be observed. This step should be performed in a well-ventilated fume hood.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until gas evolution ceases.

    • The solvent and excess oxalyl chloride are carefully removed under reduced pressure using a rotary evaporator.

    • The resulting crude 2,4,5-trifluorobenzoyl chloride is a liquid that can be used directly in the next step without further purification.[6]

Experimental Protocol: Step 2 - Synthesis of this compound

Causality: This step is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of methylamine attacks the electrophilic carbonyl carbon of the acyl chloride.[8] Two equivalents of the amine are required: one acts as the nucleophile, and the second acts as a base to neutralize the hydrogen chloride (HCl) byproduct, forming methylammonium chloride.[9][10]

  • Materials:

    • Crude 2,4,5-Trifluorobenzoyl chloride (1.0 eq)

    • Methylamine (40% aqueous solution, 2.2 eq)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • 1 M Hydrochloric acid

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the crude 2,4,5-trifluorobenzoyl chloride in a suitable solvent like DCM in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the aqueous methylamine solution dropwise to the stirring acyl chloride solution. A white precipitate (methylammonium chloride) will form. The reaction is often exothermic.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for an additional 1-2 hours to ensure completion.

    • Transfer the reaction mixture to a separatory funnel. Add water to dissolve the salts and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally, brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound as a white solid.

Part 2: Characterization and Structural Elucidation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system for analysis.

Analytical Workflow

The following diagram outlines the logical flow of the characterization process.

G A Purified Solid Product B Structural Confirmation A->B F Purity & Identity Check A->F C NMR Spectroscopy (¹H, ¹³C, ¹⁹F) B->C D Mass Spectrometry (Molecular Weight) B->D E IR Spectroscopy (Functional Groups) B->E I Final Characterized Compound C->I D->I E->I G Melting Point Analysis F->G H HPLC/LC-MS F->H G->I H->I

Caption: A systematic workflow for the analytical characterization of the final product.

Spectroscopic and Physical Data

The following tables summarize the expected data from key analytical techniques.

Table 1: Expected NMR Spectroscopic Data (in CDCl₃)

NucleusExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J)Assignment
¹H NMR ~7.5-7.7dddJ ≈ 9, 7, 3 HzAromatic H (position 6)
~6.9-7.1dddJ ≈ 9, 8, 5 HzAromatic H (position 3)
~6.1-6.4br qJ ≈ 5 HzN-H
~3.0dJ ≈ 5 HzN-CH
¹³C NMR ~164dJ(C,F) ≈ 2 HzC =O
~158dddJ(C,F) largeC -F (position 4)
~150dddJ(C,F) largeC -F (position 5)
~146dddJ(C,F) largeC -F (position 2)
~120-125mAromatic C -CO
~115ddJ(C,F) ≈ 20 HzAromatic C -H (position 6)
~106ddJ(C,F) ≈ 25 HzAromatic C -H (position 3)
~27sN-C H₃

Note: Exact chemical shifts and coupling constants can vary based on solvent and concentration. The aromatic region will show complex splitting due to both H-H and H-F coupling.

Table 2: Expected IR and MS Data

TechniqueExpected ValueInterpretation
IR (cm⁻¹) ~3300N-H stretch (secondary amide)
~2950C-H stretch (methyl)
~1660C=O stretch (Amide I band)
~1550N-H bend (Amide II band)
~1250-1000C-F stretches
MS (EI) m/z = 189.04Molecular Ion Peak [M]⁺
m/z = 158.01Fragment: [M - NHCH₃]⁺
m/z = 131.00Fragment: [M - CONHCH₃]⁺

Part 3: Mechanistic Insights

Mechanism of Nucleophilic Acyl Substitution

The reaction between 2,4,5-trifluorobenzoyl chloride and methylamine proceeds through a well-established nucleophilic addition-elimination mechanism.[8]

Sources

2,4,5-Trifluoro-N-methyl-benzamide CAS 1203954-79-3 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,4,5-Trifluoro-N-methyl-benzamide (CAS 1203954-79-3)

Introduction

This compound is a fluorinated aromatic carboxamide that serves as a specialized building block in synthetic organic chemistry. The strategic placement of three fluorine atoms on the phenyl ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make it and its derivatives of considerable interest to researchers in drug discovery, agrochemicals, and materials science. Fluorinated compounds are prevalent in pharmaceuticals, with fluorine's unique properties often enhancing binding affinity, membrane permeability, and resistance to metabolic degradation[1].

This guide provides a comprehensive technical overview of this compound, consolidating available data with expert-driven insights into its synthesis, characterization, handling, and potential applications. It is intended for laboratory scientists and development professionals who require a deep understanding of this compound for their research endeavors.

Physicochemical and Structural Properties

The core structure consists of a benzene ring substituted with three fluorine atoms, an N-methyl amide group. This combination of functional groups dictates its chemical reactivity and physical properties. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Core Compound Identifiers and Properties

PropertyValueSource
CAS Number 1203954-79-3-
Molecular Formula C₈H₆F₃NO[2]
Molecular Weight 193.14 g/mol Calculated
Appearance Predicted: White to off-white solidInferred from similar compounds[3]
Solubility Predicted: Soluble in methanol, ethyl acetate, dichloromethane; sparingly soluble in water.-
Melting Point Not publicly available. For comparison, the related 3-Methyl-5-(trifluoromethoxy)benzamide melts at 148-152 °C.[3]-

Synthesis and Purification

A robust and logical synthetic route to this compound can be designed based on established organic chemistry principles, starting from commercially available precursors. The most direct pathway involves the formation of an acid chloride followed by amidation.

Synthetic_Pathway cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation start 2,4,5-Trifluorobenzoic Acid intermediate 2,4,5-Trifluorobenzoyl Chloride start->intermediate  Reflux reagent1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride reagent1->start product This compound intermediate->product  DCM, 0°C to RT reagent2 Methylamine (CH₃NH₂) Base (e.g., Triethylamine) reagent2->intermediate

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis via Amidation

This protocol describes the conversion of the intermediate acid chloride to the final product. The causality behind these steps is crucial for success.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4,5-Trifluorobenzoyl chloride (1.0 eq). Dissolve it in an anhydrous aprotic solvent such as Dichloromethane (DCM).

    • Expertise & Experience: An inert atmosphere and anhydrous conditions are critical because acid chlorides are highly reactive towards moisture, which would hydrolyze the starting material back to the less reactive carboxylic acid.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. In a separate flask, prepare a solution of methylamine (1.2 eq, typically as a solution in THF or water) and a non-nucleophilic base like triethylamine (1.5 eq) in DCM. Add this amine solution dropwise to the cooled acid chloride solution over 30 minutes.

    • Causality: The reaction is exothermic; slow addition at 0 °C controls the reaction rate and prevents side reactions. Triethylamine is used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the methylamine nucleophile.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting acid chloride spot has been completely consumed.

  • Aqueous Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl, water, and brine.

    • Trustworthiness: This washing sequence is a self-validating system. The bicarbonate wash removes excess acid, the HCl wash removes excess triethylamine and unreacted methylamine, and the brine wash removes residual water from the organic phase.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Final Product: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a definitive structural proof.

Caption: Workflow for the structural validation of the final product.

Table 2: Predicted Spectroscopic Data

TechniqueExpected FeaturesRationale
¹H NMR δ ~7.0-7.8 ppm (2H, m, Ar-H); δ ~6.5 ppm (1H, br s, N-H); δ ~2.9 ppm (3H, d, N-CH₃)The aromatic protons will be complex multiplets due to H-H and H-F coupling. The N-H proton is often broad. The N-methyl group will appear as a doublet due to coupling with the N-H proton.[4]
¹⁹F NMR Three distinct signals in the aromatic region, each showing complex coupling to the other fluorines and nearby protons.The three fluorine atoms are in chemically non-equivalent environments, leading to three separate resonances.
¹³C NMR δ ~165 ppm (C=O); δ ~150-160 ppm (3C, d, C-F); δ ~105-120 ppm (3C, Ar-C); δ ~27 ppm (N-CH₃)The carbons directly attached to fluorine will show large one-bond C-F coupling constants.[5]
IR Spectroscopy ~3300 cm⁻¹ (N-H stretch); ~1650 cm⁻¹ (C=O amide I band); ~1540 cm⁻¹ (N-H bend, amide II band); ~1200-1000 cm⁻¹ (C-F stretches)These are characteristic vibrational frequencies that confirm the presence of the key amide and trifluorophenyl functional groups.[6]
Mass Spec. (EI) M⁺ peak at m/z = 193.14. Key fragments corresponding to the loss of •CH₃, •NHCH₃, and the benzoyl cation.The molecular ion peak confirms the molecular weight. Fragmentation patterns provide evidence for the compound's structure.[7]

Safety and Handling

No specific toxicological data for CAS 1203954-79-3 is available. Therefore, it must be handled with the standard precautions for a research chemical of unknown toxicity, drawing guidance from safety data for structurally related compounds.

  • General Advice: Handle only in a well-ventilated area, preferably a chemical fume hood.[8] Show the safety data sheet of a similar compound to a medical professional in case of exposure.[9]

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), safety glasses with side-shields, and a lab coat.[10][11]

  • Hazards (Inferred from Analogues):

    • Harmful if swallowed.[10]

    • Causes skin and serious eye irritation.[11]

    • May cause respiratory irritation.[10]

    • Some benzamides are suspected of causing genetic defects.[9]

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[10]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[9]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Potential Applications and Research Context

While specific applications for this compound are not yet documented, its structure is highly relevant to modern chemical research. It serves as a versatile intermediate for creating more complex molecules with tailored properties.

Applications cluster_0 Potential Research Fields Core This compound C₈H₆F₃NO Pharma Medicinal Chemistry - Kinase Inhibitors - GPCR Modulators - Antiviral Agents - PROTAC Binders Core:f1->Pharma:head Agro Agrochemicals - Fungicides - Herbicides - Insecticides Core:f1->Agro:head Materials Materials Science - OLEDs - High-performance polymers - Liquid Crystals Core:f1->Materials:head

Caption: Potential research applications derived from the core chemical scaffold.

  • Medicinal Chemistry: The trifluorophenyl motif is a well-established pharmacophore. The fluorine atoms can modulate pKa, improve metabolic stability by blocking sites of oxidation, and form favorable interactions (such as hydrogen bonds or dipole interactions) with protein targets.[1] This building block could be used in the synthesis of inhibitors for various enzyme classes or as a fragment in fragment-based drug discovery campaigns. The benzamide moiety itself is a common feature in many approved drugs.[12]

  • Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and environmental persistence of pesticides and herbicides.[13] This compound provides a scaffold for creating new active ingredients.

  • Materials Science: Fluorinated aromatic compounds are used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and specialty polymers, due to their unique electronic and thermal properties.[13][14]

Conclusion

This compound (CAS 1203954-79-3) is a valuable, though not yet extensively characterized, chemical intermediate. Its synthesis is achievable through standard, reliable organic chemistry methods. While specific physical and toxicological data must be determined experimentally, its properties can be reasonably inferred from related structures. The true value of this compound lies in its potential as a building block, offering a trifluorinated phenyl ring and a reactive amide handle for the construction of novel molecules in the pharmaceutical, agrochemical, and material science sectors. Researchers utilizing this compound should employ the rigorous analytical and safety protocols outlined in this guide to ensure both successful scientific outcomes and safe laboratory practice.

References

  • PrepChem. (n.d.). Synthesis of 2,4,5-trifluorobenzamide. Retrieved from PrepChem.com. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzamide, 2,4,5-trifluoro-3-methoxy-N-(2,4,5-trifluoro-3-methoxybenzoyl)-N-methyl-. Retrieved from Cheméo. [Link]

  • Capot Chemical. (2025). Material Safety Data Sheet - 4-Fluoro-N-methylbenzamide. Retrieved from Capot Chemical. [Link]

  • ChemSigma. (n.d.). 1203954-79-3 this compound. Retrieved from ChemSigma. [Link]

  • Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
  • Autech Industry. (2025). Optimizing Chemical Synthesis with 2,4,5-Trifluoro-3-methylbenzoic Acid. Retrieved from Autech Industry Co., Ltd. [Link]

  • Google Patents. (n.d.). CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.
  • Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences. [Link]

  • PrepChem. (n.d.). Synthesis of 2,4,5-trifluoro-3-hydroxybenzoyl chloride. Retrieved from PrepChem.com. [Link]

  • MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from MDPI. [Link]

  • ACS Publications. (2025). N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Retrieved from PMC. [Link]

  • Physics & Maths Tutor. (n.d.). 6.3.2 Spectroscopy MS. Retrieved from Physics & Maths Tutor. [Link]

  • ACS Publications. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. The Journal of Organic Chemistry. [Link]

  • ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from ERIC. [Link]

  • ChemComplete via YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from YouTube. [Link]

Sources

A Predictive Spectroscopic and Synthetic Guide to 2,4,5-Trifluoro-N-methyl-benzamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the predicted spectroscopic properties of 2,4,5-Trifluoro-N-methyl-benzamide, a compound of interest for researchers, scientists, and drug development professionals. In the absence of direct experimental data for this specific molecule, this guide leverages established principles of spectroscopy and data from structurally analogous compounds to offer a robust predictive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Furthermore, a validated synthetic protocol is proposed, providing a practical framework for its preparation.

Introduction: The Rationale for Predictive Analysis

This compound belongs to the class of fluorinated benzamides, a scaffold of significant interest in medicinal chemistry due to the unique properties conferred by fluorine substitution, including altered metabolic stability, binding affinity, and bioavailability. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and structural elucidation in research and development settings.

This guide adopts a predictive approach, grounded in the well-documented spectroscopic data of closely related analogs such as N-methylbenzamide and various fluorinated benzamides. By dissecting the influence of the trifluoro-substitution pattern and the N-methyl group on the core benzamide structure, we can confidently forecast the key spectral features of the target molecule.

Predicted Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) is anticipated to provide key information regarding the molecular weight and fragmentation pattern of this compound.

Predicted Key Fragmentation Pathways:

The fragmentation of this compound is expected to be initiated by the ionization of a lone pair of electrons, likely on the oxygen or nitrogen atom. The primary fragmentation events would involve cleavage of the amide bond.

Caption: Predicted Electron Ionization Mass Spectrometry (EI-MS) fragmentation pathway for this compound.

Table 1: Predicted Mass Spectrometry Data for this compound

m/z (Predicted)Ion StructureInterpretation
189[C₈H₆F₃NO]⁺Molecular Ion (M⁺)
158[C₇H₂F₃O]⁺Loss of N-methyl group radical (•NCH₃)
130[C₆H₂F₃]⁺Loss of CO from the benzoyl cation
58[C₂H₄N]⁺N-methylaminomethylidene cation

The molecular ion peak is predicted at m/z 189. A prominent peak at m/z 158 would correspond to the 2,4,5-trifluorobenzoyl cation, formed by the characteristic alpha-cleavage of the C-N bond. Subsequent loss of a carbonyl group (CO) from this fragment would yield the 2,4,5-trifluorophenyl cation at m/z 130. Another expected fragment is the N-methylaminomethylidene cation at m/z 58.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The positions of these bands are influenced by the electronic effects of the fluorine substituents and the secondary amide moiety.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) (Predicted)Functional GroupVibration Mode
3300 - 3350N-HStretching
1640 - 1670C=O (Amide I)Stretching
1530 - 1560N-H bend, C-N stretch (Amide II)Bending and Stretching
1200 - 1300C-NStretching
1100 - 1200C-FStretching
700 - 900C-H (aromatic)Out-of-plane bending

The N-H stretching vibration is anticipated in the region of 3300-3350 cm⁻¹. The prominent Amide I band (C=O stretch) is predicted to appear between 1640 and 1670 cm⁻¹. The Amide II band, a combination of N-H bending and C-N stretching, is expected around 1530-1560 cm⁻¹. The strong C-F stretching vibrations will likely be observed in the 1100-1200 cm⁻¹ region. Aromatic C-H out-of-plane bending vibrations will give rise to signals in the fingerprint region (700-900 cm⁻¹).

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will be characterized by signals for the aromatic protons and the N-methyl protons. The chemical shifts and coupling patterns of the aromatic protons will be significantly influenced by the fluorine substituents.

Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)Assignment
7.5 - 7.8dddJ(H,F) ≈ 8-10, J(H,F) ≈ 6-8, J(H,H) ≈ 2-3H-6
6.9 - 7.2dddJ(H,F) ≈ 8-10, J(H,F) ≈ 6-8, J(H,H) ≈ 2-3H-3
6.2 - 6.5br s-N-H
3.0dJ(H,H) ≈ 5N-CH₃

The two aromatic protons will appear as complex multiplets (doublet of doublet of doublets) due to coupling with each other and with the neighboring fluorine atoms. The N-H proton is expected to be a broad singlet, and the N-methyl protons will appear as a doublet due to coupling with the N-H proton. For an analogous compound, 4-fluoro-N-methylbenzamide, the N-methyl protons appear as a doublet at 3.00 ppm with a coupling constant of 4.8 Hz.[1]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the N-methyl carbon. The chemical shifts of the aromatic carbons will be heavily influenced by the C-F couplings.

Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)Assignment
165 - 168s-C=O
155 - 160dJ(C,F) ≈ 250-260C-F
145 - 150dJ(C,F) ≈ 245-255C-F
140 - 145dJ(C,F) ≈ 240-250C-F
120 - 125ddJ(C,F) ≈ 15-20, J(C,F) ≈ 5-10C-H
115 - 120ddJ(C,F) ≈ 15-20, J(C,F) ≈ 5-10C-H
110 - 115m-C-CO
27qJ(C,H) ≈ 140N-CH₃

The carbons directly attached to fluorine will exhibit large one-bond coupling constants (¹J(C,F)). The other aromatic carbons will show smaller two- and three-bond couplings to fluorine. The N-methyl carbon is expected around 27 ppm. In 4-fluoro-N-methylbenzamide, the N-methyl carbon appears at 27.0 ppm.[1]

Proposed Synthetic Route

A reliable method for the synthesis of this compound is the acylation of methylamine with 2,4,5-trifluorobenzoyl chloride. This is a standard and high-yielding reaction.

Reaction Scheme:

2,4,5-Trifluorobenzoyl chloride + Methylamine → this compound + Methylammonium chloride

Caption: Proposed synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4,5-trifluorobenzoyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane or diethyl ether.

  • Amine Addition: Cool the solution to 0 °C in an ice bath. Add a solution of methylamine (2.2 eq) in the same solvent dropwise with vigorous stirring. The excess methylamine acts as both the nucleophile and the base to neutralize the HCl byproduct.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid (to remove excess methylamine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization or column chromatography on silica gel.

This protocol is based on the well-established Schotten-Baumann reaction conditions, which are widely used for the synthesis of amides from acyl chlorides and amines.[2]

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data (MS, IR, and NMR) for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, a comprehensive and scientifically sound set of expected spectral features has been compiled. The proposed synthetic route offers a practical and efficient method for the preparation of this compound. This guide serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, enabling the confident identification and characterization of this compound in their scientific endeavors.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Retrieved from [Link]

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Crystal structure analysis of 2,4,5-Trifluoro-N-methyl-benzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 2,4,5-Trifluoro-N-methyl-benzamide

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of this compound, a compound of interest in medicinal chemistry and materials science. While a published structure for this specific molecule is not currently available, this document outlines a robust, field-proven methodology for its synthesis, crystallization, and structural determination. We delve into the causality behind experimental choices, from the selection of crystallization techniques to the intricacies of data refinement using the SHELXL software suite. This guide is intended for researchers, scientists, and drug development professionals, offering a self-validating framework for obtaining high-quality crystallographic data and ensuring its integrity through standardized validation and deposition procedures.

Introduction: The Rationale for Structural Analysis

Benzamide derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Their efficacy is often dictated by the precise three-dimensional arrangement of atoms, which governs interactions with biological targets like enzymes and receptors. The introduction of fluorine atoms can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, affecting metabolic stability, binding affinity, and membrane permeability.

The title compound, this compound, combines these key features. Its structural analysis is paramount for understanding how the interplay of the amide group, the trifluorinated phenyl ring, and the N-methyl substituent influences solid-state packing, intermolecular interactions, and overall molecular conformation. Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating this information, providing precise data on bond lengths, bond angles, and the topology of hydrogen-bonding networks.[1][2] This knowledge is invaluable for rational drug design and the development of novel crystalline materials.

Synthesis and Crystallization: From Powder to Perfect Crystal

A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of this compound

The synthesis of N-substituted benzamides is typically achieved via the amidation of a corresponding benzoyl chloride.[3] The proposed synthetic pathway is outlined below.

Protocol 1: Two-Step Synthesis

  • Step 1: Synthesis of 2,4,5-Trifluorobenzoyl Chloride.

    • To a round-bottom flask, add 2,4,5-trifluorobenzoic acid and an excess of thionyl chloride (SOCl₂), typically 5-10 equivalents.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Reflux the mixture for 2-4 hours until the evolution of HCl and SO₂ gas ceases.

    • Remove the excess thionyl chloride under reduced pressure to yield the crude 2,4,5-trifluorobenzoyl chloride, which can be used directly in the next step.

  • Step 2: Amidation with Methylamine.

    • Dissolve the crude 2,4,5-trifluorobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of methylamine (typically a 2M solution in THF or as a gas) in slight excess (1.1-1.2 equivalents). An organic base like triethylamine may be added to scavenge the HCl byproduct.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with dilute aqueous HCl, followed by saturated aqueous NaHCO₃, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude product.

    • Purify the crude this compound by column chromatography or recrystallization.

Growing Diffraction-Quality Single Crystals

The formation of a well-ordered single crystal is often the most challenging step. The key is to allow the molecules to slowly and methodically arrange themselves into a crystal lattice. Slow evaporation is a reliable and widely used technique.[4]

Protocol 2: Crystallization by Slow Evaporation

  • Solvent Screening: Test the solubility of the purified compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane, and hexane). The ideal solvent is one in which the compound is moderately soluble.

  • Preparation: Dissolve a small amount of the purified product in the chosen solvent in a clean vial to create a near-saturated solution.

  • Evaporation: Cover the vial with a cap or parafilm and pierce it with a needle a few times to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Observe the vial over several days to weeks for the formation of small, transparent crystals with well-defined faces.

Single-Crystal X-ray Diffraction: Data Acquisition

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is subjected to X-ray diffraction analysis to collect the raw data.[5]

Protocol 3: X-ray Data Collection

  • Crystal Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head using a cryoloop and a small amount of cryo-protectant oil.[6]

  • Instrumentation: The data collection is performed on a single-crystal X-ray diffractometer, which consists of an X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å), a goniometer for sample positioning, and a detector.[6][7]

  • Data Collection Strategy: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through various orientations.[7] This process captures a comprehensive sphere of diffraction data.

  • Data Processing: The collected raw images are processed using specialized software. This involves indexing the diffraction spots to determine the unit cell parameters, integrating the intensities of the reflections, and applying corrections for factors like absorption.

Structure Solution, Refinement, and Validation

The processed diffraction data provides the basis for determining the precise arrangement of atoms in the crystal. This multi-stage process is typically performed using the SHELX software suite.[8][9]

The Crystallographic Workflow

The workflow from data collection to a finalized, publication-ready structure is a logical and iterative process.

G cluster_exp Experimental Phase cluster_comp Computational Phase Synthesis Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization Crystal Mounting Data_Collection X-ray Data Collection Crystallization->Data_Collection Crystal Mounting Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Raw Images Structure_Solution Structure Solution (SHELXT/SHELXS) Data_Processing->Structure_Solution (Direct Methods) Structure_Refinement Structure Refinement (SHELXL) Structure_Solution->Structure_Refinement (Least-Squares) Structure_Refinement->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation (checkCIF) Final_CIF Final CIF & Deposition Validation->Final_CIF Final Model

Figure 1: Standard workflow for single-crystal X-ray structure determination.

Structure Solution and Refinement Protocol

Protocol 4: Structure Determination with SHELX

  • Structure Solution: The initial atomic positions are determined from the processed data using direct methods, often with the program SHELXS or SHELXT. This provides a preliminary model of the molecule's structure.

  • Initial Refinement: This preliminary model is refined using SHELXL.[10] This program uses a least-squares method to adjust atomic coordinates and displacement parameters to achieve the best possible fit between the calculated and observed diffraction data.[10]

  • Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere, providing a more accurate model.

  • Hydrogen Atom Placement: Hydrogen atoms are generally placed in calculated positions and refined using a riding model, where their geometry is constrained relative to the parent atom.

  • Iterative Refinement: The refinement process is iterative. After each round of least-squares refinement, the resulting model is inspected, and a difference Fourier map is calculated to identify any missing atoms or regions of unassigned electron density.[10] This cycle is repeated until the model is complete and the refinement has converged.

  • Finalization: Once the R-factor (a measure of agreement between the experimental and calculated data) is minimized and the difference map is flat, the refinement is considered complete.

Data Analysis and Interpretation

Note: As no published structure exists for this compound, the following data is presented as a realistic, exemplary model for instructional purposes.

Crystallographic Data Summary

All quantitative crystallographic data should be summarized in a standardized table.

Table 1: Exemplary Crystal Data and Structure Refinement Details

ParameterExemplary Value
Chemical formulaC₈H₆F₃NO
Formula weight205.14
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.512(3)
b (Å)5.987(2)
c (Å)16.745(5)
α (°)90
β (°)102.34(1)
γ (°)90
Volume (ų)833.4(5)
Z4
Temperature (K)100(2)
Radiation, λ (Å)Mo Kα, 0.71073
Reflections collected7450
Independent reflections1910 [R(int) = 0.035]
Final R indices [I>2σ(I)]R₁ = 0.041, wR₂ = 0.105
R indices (all data)R₁ = 0.052, wR₂ = 0.118
Goodness-of-fit on F²1.06
Molecular Geometry and Intermolecular Interactions

The refined structure reveals the precise molecular geometry and how molecules pack in the crystal lattice. In fluorinated benzamides, hydrogen bonding and other non-covalent interactions are critical.[11][12]

Based on the exemplary data, molecules of this compound would likely form centrosymmetric dimers via N—H···O hydrogen bonds between the amide groups. This is a common and stabilizing motif in benzamide crystal structures.

G cluster_0 Molecule A cluster_1 Molecule B (Inversion Center) N1 N1-H1 O2 O2=C2 N1->O2 N-H···O Hydrogen Bond O1 O1=C1 N2 N2-H2 N2->O1 N-H···O Hydrogen Bond

Figure 2: Diagram of a typical amide-amide hydrogen bonding dimer.

Furthermore, the trifluorinated phenyl rings can participate in π–π stacking interactions and weaker C—H···F contacts, which collectively direct the three-dimensional crystal packing.

Data Validation and Deposition

To ensure the quality and accessibility of crystallographic data, it must be validated and deposited in a public repository. The Cambridge Crystallographic Data Centre (CCDC) is the primary repository for small-molecule organic and metal-organic crystal structures.[13]

Protocol 5: CIF Validation and Deposition

  • CIF Generation: The final refinement cycle in SHELXL generates a Crystallographic Information File (.cif).[8][9] This file contains all relevant information about the experiment, the unit cell, atomic coordinates, and geometric parameters.

  • Validation: Before deposition, the CIF must be validated using the IUCr's checkCIF service. This program checks the file for syntactic errors and assesses the self-consistency and quality of the data, generating alerts for potential issues that may require further attention.

  • Deposition: The validated CIF is deposited via the CCDC's online deposition service.[14][15][16] The CCDC assigns a unique deposition number, which should be included in any publication describing the structure. This ensures that other researchers can freely access the data.[17]

Conclusion

The crystal structure analysis of this compound provides critical insights into its molecular conformation and solid-state behavior. By following the rigorous, self-validating protocols outlined in this guide—from careful synthesis and crystallization to meticulous data refinement and public deposition—researchers can generate high-quality, reliable structural data. This information is fundamental to advancing our understanding of structure-property relationships and is an indispensable component of modern chemical and pharmaceutical research.

References

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from vertexaisearch.cloud.google.com.

  • BenchChem. (2025). Application Notes and Protocols for Utilizing Benzamide as a Ligand in X-ray Crystallography Studies. Retrieved from BenchChem.[18]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. [Link][8]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from Creative Biostructure.[1]

  • Asiri, A. M., et al. (2012). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 17(5), 5484–5497. [Link][3]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit. Retrieved from CCDC.[14]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate. [Link][9]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit a Structure in the CSD. Retrieved from CCDC.[15]

  • MDPI. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(15), 4479. [Link][4]

  • Müller, P., et al. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link][19]

  • Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from Fiveable.[5]

  • University of Glasgow. (n.d.). SHELXL - An Easy Structure - Sucrose. Retrieved from University of Glasgow Chemistry Department.[10]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit. Retrieved from CCDC.[16]

  • Gagel, J., et al. (2017). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 17(4), 1842–1849. [Link][6]

  • Science Education Resource Center at Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from SERC.[7]

  • Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from Pulstec USA.[2]

  • Bruker. (2020). What is Single Crystal X-ray Diffraction? [Video]. YouTube. [Link][20]

  • DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from DATACC.[17]

  • Cambridge Crystallographic Data Centre. (2024). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. [Video]. YouTube. [Link][13]

  • Gowda, B. T., et al. (2015). Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), 1321–1327. [Link][11]

  • Gowda, B. T., et al. (2015). Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), 169–176. [Link][12]

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An In-depth Technical Guide on the Solubility and Stability of 2,4,5-Trifluoro-N-methyl-benzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Physicochemical Characterization in Drug Development

In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic agent is paved with rigorous scientific evaluation. Among the most fundamental of these evaluations are the determination of solubility and stability. These properties are not merely academic data points; they are critical determinants of a drug's developability, influencing everything from formulation and manufacturing to bioavailability and shelf-life.[1] This guide focuses on 2,4,5-Trifluoro-N-methyl-benzamide, a compound representative of fluorinated benzamides—a class of molecules with significant interest in medicinal chemistry.[2]

The introduction of fluorine atoms into an organic molecule can profoundly alter its physicochemical properties.[3] In the case of this compound, the trifluorinated benzene ring and the N-methylated amide group create a unique electronic and steric environment. Understanding how this specific structure interacts with various organic solvents is paramount for researchers in drug discovery and development. This guide provides a comprehensive framework for evaluating the solubility and stability of this compound, grounded in established scientific principles and methodologies. While specific experimental data for this exact molecule is not widely published, this document will equip researchers with the theoretical knowledge and practical protocols to generate this crucial data in their own laboratories.

Part 1: Unraveling the Solubility of this compound

Solubility, defined as the maximum amount of a solute that can dissolve in a given solvent at equilibrium, is a cornerstone of pharmaceutical development.[4] For a compound like this compound, its solubility in organic solvents dictates the feasibility of various processes, including synthesis, purification, and the preparation of stock solutions for in vitro and in vivo studies.

Theoretical Framework: Key Factors Influencing Solubility

The solubility of a compound is governed by a delicate interplay of several factors related to both the solute and the solvent.[5] The adage "like dissolves like" serves as a fundamental principle.[6]

  • Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. Polar solutes tend to dissolve in polar solvents, while non-polar solutes favor non-polar solvents.[7] this compound possesses both polar (the amide group) and non-polar (the trifluorinated benzene ring) characteristics, suggesting it may exhibit varied solubility across a spectrum of solvents.

  • Temperature: For most solid solutes, solubility in liquid solvents increases with temperature.[7] This is because the dissolution process is often endothermic, meaning it absorbs heat.[8] An increase in temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.[9]

  • Molecular Size and Shape: Larger molecules can be more challenging for solvent molecules to surround and solvate, which can lead to lower solubility.[7] The relatively compact structure of this compound is a factor to consider.

  • Intermolecular Forces: The types of intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces) between solute-solute, solvent-solvent, and solute-solvent molecules are critical.[9] For dissolution to occur, the solute-solvent interactions must be strong enough to overcome the solute-solute and solvent-solvent interactions.

dot graph TD; A[Solubility of this compound] --> B{Key Factors}; B --> C[Polarity]; B --> D[Temperature]; B --> E[Molecular Size]; B --> F[Intermolecular Forces]; C --> G["'Like Dissolves Like' Principle"]; D --> H["Endothermic vs. Exothermic Dissolution"]; E --> I["Solvent's Ability to Solvate"]; F --> J["Hydrogen Bonding & Dipole-Dipole Interactions"]; end

Caption: Factors influencing the solubility of this compound.

Illustrative Solubility Profile of a Related Compound: Benzamide
SolventSolubility of Benzamide ( g/100 mL at 25°C)Solvent Class
Water1.35Polar Protic
MethanolHighPolar Protic
EthanolHighPolar Protic
AcetoneHighPolar Aprotic
AcetonitrileLowPolar Aprotic
Ethyl AcetateLowModerately Polar

This table presents illustrative data for benzamide and is intended for contextual purposes only. The solubility of this compound will differ and must be experimentally determined.[10][11]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method.[1] This method ensures that the system reaches equilibrium, providing a true measure of the compound's maximum solubility in a given solvent.[4]

Protocol for the Shake-Flask Method:

  • Preparation of a Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed vial. The presence of excess solid is crucial to ensure saturation.[1]

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[4][12]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is commonly achieved through centrifugation followed by careful removal of the supernatant, or by filtration through a solvent-compatible filter (e.g., PTFE).[12]

  • Quantification: Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]

  • Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility.

Note on Kinetic Solubility: For high-throughput screening in early drug discovery, kinetic solubility assays are often employed.[14] These methods, which typically involve adding a DMSO stock solution of the compound to an aqueous buffer, are faster but may not represent the true thermodynamic solubility.[15][16]

Part 2: Assessing the Stability of this compound

The chemical stability of a pharmaceutical compound is a critical quality attribute that affects its safety and efficacy.[17] Stability studies are essential to identify potential degradation products and to establish appropriate storage conditions and shelf-life.[17]

Potential Degradation Pathways for Benzamides

Amides, including benzamide derivatives, are susceptible to degradation under certain conditions. The primary degradation pathway is hydrolysis, which can be catalyzed by either acid or base.[18][19]

  • Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the amide bond can be cleaved to yield a carboxylic acid and an amine (or its protonated salt).[20]

  • Base-Promoted Hydrolysis: Under basic conditions, hydrolysis also breaks the amide bond, forming a carboxylate salt and an amine.[19]

Other potential degradation pathways, which are investigated in forced degradation studies, include oxidation, photolysis (degradation by light), and thermolysis (degradation by heat).[21][22]

dot graph TD; A[this compound] --> B{Degradation Pathways}; B --> C[Hydrolysis]; B --> D[Oxidation]; B --> E[Photolysis]; B --> F[Thermolysis]; C --> G["Acid-Catalyzed"]; C --> H["Base-Promoted"]; G --> I["2,4,5-Trifluorobenzoic Acid + Methylammonium Salt"]; H --> J["2,4,5-Trifluorobenzoate Salt + Methylamine"]; end

Caption: Potential degradation pathways for this compound.

Forced Degradation Studies: A Regulatory Requirement

Forced degradation, or stress testing, is a mandatory component of pharmaceutical development as outlined by the International Council for Harmonisation (ICH) guidelines (e.g., Q1A(R2)).[21][22] These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and use.[23] The goals of forced degradation studies are to:

  • Identify likely degradation products.[17]

  • Elucidate degradation pathways.[17]

  • Establish the intrinsic stability of the molecule.[17]

  • Develop and validate stability-indicating analytical methods.[23][24]

Typical Stress Conditions for Forced Degradation Studies: [21][22]

  • Acidic Conditions: e.g., 0.1 M HCl at elevated temperature.

  • Basic Conditions: e.g., 0.1 M NaOH at elevated temperature.

  • Oxidative Conditions: e.g., 3% H₂O₂ at room temperature.

  • Thermal Stress: e.g., storing the solid compound or a solution at elevated temperatures (e.g., 60-80°C).

  • Photostability: Exposing the compound to light sources as specified in ICH Q1B guidelines.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is crucial for accurately monitoring the degradation of a compound and quantifying its impurities. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[25][26]

Key Features of a Stability-Indicating HPLC Method:

  • Specificity: The method must be able to resolve the parent compound from all potential degradation products and impurities.[27]

  • Accuracy and Precision: The method should provide accurate and reproducible quantitative results.[28]

  • Sensitivity: The method must be sensitive enough to detect and quantify degradation products at low levels.

  • Robustness: The method should be reliable under small, deliberate variations in its parameters.[28]

Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for stability studies, particularly for identifying the structure of unknown degradation products.[29][30][31]

Protocol for a Solution Stability Study of this compound
  • Solution Preparation: Prepare solutions of this compound in the selected organic solvents at a known concentration.

  • Storage: Store the solutions under controlled conditions (e.g., specific temperature and light exposure). Include control samples stored under conditions where the compound is known to be stable (e.g., refrigerated and protected from light).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each solution.

  • Sample Analysis: Analyze each sample using a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Quantify any degradation products that are formed.

    • Plot the concentration of the parent compound versus time to determine the degradation kinetics.

Illustrative Stability Data

The following table presents hypothetical stability data for this compound in different solvents under specific stress conditions. This data is for illustrative purposes only.

SolventConditionTime (hours)% Parent Compound RemainingMajor Degradation Product(s)
Acetonitrile40°C72>99%Not Detected
Methanol/Water (1:1)0.1 M HCl, 60°C2485%2,4,5-Trifluorobenzoic Acid
Methanol/Water (1:1)0.1 M NaOH, 60°C2478%2,4,5-Trifluorobenzoic Acid
Acetonitrile3% H₂O₂, RT4895%Oxidative Adduct(s)

Conclusion: A Pathway to Comprehensive Understanding

The solubility and stability of this compound in organic solvents are fundamental properties that underpin its successful development as a potential therapeutic agent. This guide has provided a robust framework for approaching the characterization of this molecule. By combining a strong theoretical understanding of the principles governing solubility and stability with the rigorous application of established experimental methodologies, researchers can generate the high-quality data necessary to make informed decisions in the drug development process. The protocols and insights presented herein are designed to be a valuable resource for scientists dedicated to advancing pharmaceutical innovation.

References

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Quantum chemical calculations for 2,4,5-Trifluoro-N-methyl-benzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantum Chemical Analysis of 2,4,5-Trifluoro-N-methyl-benzamide

Abstract

Fluorinated organic molecules represent a cornerstone of modern medicinal chemistry, with fluorine's unique properties enabling the fine-tuning of a drug candidate's physicochemical profile, including metabolic stability, lipophilicity, and binding affinity.[1][2] this compound is a scaffold of significant interest, combining the pharmacologically relevant benzamide core with a specific trifluorination pattern. This technical guide provides a comprehensive framework for the quantum chemical analysis of this molecule using Density Functional Theory (DFT). We elucidate its structural, electronic, and vibrational properties, offering field-proven insights into the causality behind computational choices. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical calculations to accelerate the rational design of novel therapeutics.

Introduction: The Rationale for Computational Scrutiny

The benzamide moiety is a versatile scaffold found in a wide array of pharmacologically active compounds.[3] Its ability to form key hydrogen bond interactions is often central to its biological activity. The strategic introduction of fluorine atoms onto the aromatic ring can profoundly alter the molecule's properties.[4][5] For instance, the strong electron-withdrawing nature of fluorine can modulate the pKa of the amide proton and influence the aromatic system's susceptibility to metabolic attack.[1]

Understanding these subtle yet critical effects at the sub-atomic level is paramount for rational drug design. While experimental methods provide invaluable data, quantum chemical calculations offer a predictive, cost-effective, and time-efficient means to explore molecular properties before committing to synthetic efforts.[6][7] Density Functional Theory (DFT) has emerged as a particularly powerful tool in drug discovery, providing an optimal balance between computational expense and accuracy for calculating the electronic structure and properties of complex molecules.[8][9]

This guide details a systematic DFT-based investigation of this compound, focusing on generating actionable insights for drug development.

The Computational Protocol: A Self-Validating Workflow

The integrity of any computational study rests upon the judicious selection of methodology. The protocol outlined below is designed to be a self-validating system, where each step builds upon the last to ensure a physically meaningful result.

Expertise in Method Selection: The "Why" Behind the "How"
  • Core Methodology: Density Functional Theory (DFT)

    • Rationale: DFT is the workhorse of modern computational chemistry for systems of this size. It bypasses the immense complexity of solving the many-electron wavefunction directly by instead calculating the electron density, from which all ground-state properties can be derived.[9][10] This approach delivers accuracy comparable to more demanding ab initio methods for a fraction of the computational cost, making it ideal for the iterative nature of drug design.[6]

  • The Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

    • Rationale: We employ the B3LYP hybrid functional. As a "hybrid," it incorporates a component of exact Hartree-Fock exchange, which helps to correct for the self-interaction error inherent in many pure DFT functionals. This leads to more accurate predictions of molecular geometries, vibrational frequencies, and electronic properties for a broad range of organic molecules.[11][12]

  • The Basis Set: 6-311++G(d,p)

    • Rationale: The choice of basis set is critical for obtaining quantitative accuracy. The 6-311++G(d,p) basis set provides a robust and flexible description of the electron distribution:

      • 6-311G: A "triple-zeta" basis set that uses three functions to describe each valence atomic orbital, allowing for greater flexibility in representing the electron density.

      • ++: These symbols denote the inclusion of diffuse functions on both heavy atoms (+) and hydrogen atoms (++). Diffuse functions are crucial for accurately describing regions of space far from the nucleus, which is essential for modeling non-covalent interactions, hydrogen bonds, and the behavior of electronegative atoms like fluorine and oxygen.

      • (d,p): These are polarization functions added to heavy atoms (d-type orbitals) and hydrogen atoms (p-type orbitals). They allow the shape of the atomic orbitals to distort in response to the molecular environment, which is indispensable for correctly modeling bonding and bond angles.[11][12]

Step-by-Step Computational Workflow

The following protocol details the sequence of calculations performed using a standard quantum chemistry software package like Gaussian16.

  • Initial Structure Input: The 2D structure of this compound is drawn and converted to a 3D coordinate file.

  • Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory to locate the minimum energy conformation on the potential energy surface.

  • Vibrational Frequency Analysis: A frequency calculation is performed at the same level of theory on the optimized geometry.

    • Purpose 1 (Validation): To confirm that the optimized structure is a true energy minimum. The absence of imaginary frequencies validates the structure.

    • Purpose 2 (Prediction): To predict the infrared (IR) and Raman vibrational spectra and to derive thermodynamic properties.[12]

  • Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometry to derive key electronic descriptors.

    • Frontier Molecular Orbitals (HOMO/LUMO)

    • Molecular Electrostatic Potential (MEP) map

    • Natural Bond Orbital (NBO) analysis

G cluster_setup Step 1: Setup cluster_calc Step 2: Core DFT Calculation cluster_validation Step 3: Validation cluster_analysis Step 4: Property Analysis node_2d 2D Structure Input node_3d Initial 3D Conformation node_2d->node_3d Generation node_opt Geometry Optimization (B3LYP/6-311++G(d,p)) node_freq Frequency Analysis node_opt->node_freq Optimized Geometry node_check Imaginary Frequencies? node_freq->node_check node_ok True Minimum Found node_check->node_ok No node_fail Transition State/ Re-optimize node_check->node_fail Yes node_homo HOMO-LUMO Analysis node_ok->node_homo node_mep MEP Mapping node_ok->node_mep node_nbo NBO Analysis node_ok->node_nbo node_vib Vibrational Spectra node_ok->node_vib

Caption: A typical workflow for DFT-based molecular property prediction.

Results and Discussion: A Multi-faceted Molecular Portrait

Optimized Molecular Geometry

The geometry optimization converges to a stable structure, confirmed by the absence of imaginary frequencies. The planarity of the benzamide group is a key feature, influenced by the delocalization of the nitrogen lone pair into the carbonyl π-system. The trifluorophenyl ring and the amide plane are not perfectly coplanar due to steric hindrance.

ParameterBondCalculated Value (Å)ParameterAngleCalculated Value (°)
Bond LengthC=O1.228Bond AngleO=C-N122.5
C-N1.359C-N-C(methyl)121.8
C(ring)-C(O)1.501C(ring)-C(O)-N117.3
C2-F1.345Dihedral AngleC(ring)-C(ring)-C(O)-N-25.8
C4-F1.351
C5-F1.348
N-H1.011

Table 1: Selected optimized geometric parameters for this compound at the B3LYP/6-311++G(d,p) level of theory.

The calculated C=O and C-N bond lengths are typical for amide groups, indicating partial double bond character in the C-N bond. The C-F bond lengths are consistent with those observed in other fluorinated aromatic systems.[13]

Electronic Landscape: Reactivity and Interaction Sites

The HOMO and LUMO are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

  • E(HOMO): -7.21 eV

  • E(LUMO): -0.89 eV

  • HOMO-LUMO Gap (ΔE): 6.32 eV

The HOMO is primarily localized on the trifluorinated benzene ring, indicating this is the most probable site for electrophilic attack. The LUMO is predominantly distributed over the carbonyl group and the aromatic ring, suggesting these are the centers for nucleophilic attack. The relatively large energy gap of 6.32 eV suggests high kinetic stability for the molecule.[14]

The MEP map provides an intuitive visualization of the charge distribution and is an invaluable tool for predicting intermolecular interaction sites.

G cluster_mep MEP Color Scale cluster_molecule Key MEP Regions on this compound start Most Negative (Nucleophilic) Red mid1 Yellow mid2 Green (Neutral) mid3 Blue end Most Positive (Electrophilic) Deep Blue mol_structure [Illustrative Molecule Sketch] region_O Intense Red Region: Around Carbonyl Oxygen (C=O) Strong H-bond acceptor site. region_F Red/Yellow Region: Around Fluorine atoms Potential for halogen bonding or weak H-bonds. region_H Blue Region: Around Amide Hydrogen (N-H) Strong H-bond donor site.

Caption: Logical relationship of MEP regions and their chemical significance.

The analysis reveals:

  • Most Negative Potential: The most electron-rich region (red) is localized on the carbonyl oxygen atom, identifying it as the primary site for hydrogen bond acceptance.

  • Negative Potential: The fluorine atoms also create regions of negative potential, making them capable of participating in weaker hydrogen bonds or other electrostatic interactions.[2]

  • Positive Potential: A region of strong positive potential (blue) is found around the amide hydrogen, confirming its role as a potent hydrogen bond donor.

This charge topography is critical for predicting how the molecule will dock into a protein's binding pocket.

Vibrational Analysis

The calculated vibrational frequencies (after scaling by a factor of ~0.965 to correct for systematic errors) can be used to assign experimental IR and Raman spectra.

Vibrational ModeCalculated Frequency (cm⁻¹, scaled)Description
N-H Stretch3455Amide N-H stretching
C-H Stretch (Aromatic)3080 - 3120Aromatic C-H stretching
C-H Stretch (Methyl)2950 - 3010Aliphatic C-H stretching
C=O Stretch (Amide I)1685Carbonyl stretching
N-H Bend (Amide II)1540N-H bending coupled with C-N stretching
C-F Stretch1150 - 1250C-F stretching modes

Table 2: Assignment of major predicted vibrational frequencies.

The C=O stretch at 1685 cm⁻¹ is a strong, characteristic peak for the amide group. The multiple strong bands in the 1150-1250 cm⁻¹ region are definitive signatures of the C-F bonds.[12][15]

Authoritative Grounding: Implications for Drug Development

The true power of these calculations lies in their application to real-world drug discovery challenges.

  • Guiding Structure-Activity Relationship (SAR): The MEP map provides a clear roadmap for modifying the molecule to enhance target binding. For example, if a target protein has a hydrogen bond donor in its active site, the intense negative potential on the carbonyl oxygen of our molecule makes it a prime interaction point. The calculations allow chemists to predict how further substitutions on the ring would alter this potential.[8]

  • Predicting Metabolic Stability: The C-F bond is exceptionally strong, and fluorination is a common strategy to block metabolic oxidation at specific sites.[16] Our calculations confirm the electronic impact of the fluorine atoms, which deactivates the aromatic ring towards oxidative metabolism, potentially increasing the molecule's half-life in vivo.[1]

  • Understanding Bioavailability: The trifluorination pattern significantly increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes. The MEP and dipole moment calculations provide insight into the molecule's polarity, a key factor governing solubility and permeability.

  • De-risking Synthesis: By confirming the stability of the target molecule and providing its predicted spectroscopic signatures (IR, NMR), these calculations can aid synthetic chemists in reaction planning and product characterization.[17]

Conclusion

This guide demonstrates a robust and scientifically-grounded computational protocol for the in-depth characterization of this compound. Through the application of Density Functional Theory, we have elucidated its stable geometry, mapped its electronic landscape to identify key sites for intermolecular interactions, and predicted its vibrational spectrum. The generated data provides a rich, multi-faceted portrait of the molecule that is not merely academic but directly applicable to the challenges of modern drug development. By integrating these in silico techniques early in the discovery pipeline, research organizations can make more informed decisions, prioritize synthetic targets, and ultimately accelerate the journey from concept to clinic.

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The Trifluorinated Benzamide Scaffold: A Privileged Motif for Diverse Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl group (-CF₃) being a particularly favored substituent. When appended to the versatile benzamide framework, it gives rise to a class of compounds—trifluorinated benzamide derivatives—with a remarkable propensity for interacting with a wide array of biological targets. This technical guide provides a comprehensive exploration of the known and potential biological targets of these derivatives, delving into the underlying mechanisms of action and the structure-activity relationships that govern their potency and selectivity. Furthermore, this guide offers detailed, field-proven experimental protocols for the identification and validation of novel targets for this promising class of molecules, equipping researchers with the practical knowledge to advance their drug discovery programs.

Introduction: The Power of Trifluorination in Benzamide Scaffolds

The benzamide moiety is a common feature in numerous approved drugs and clinical candidates due to its favorable physicochemical properties and its ability to participate in key hydrogen bonding interactions with biological macromolecules. The addition of a trifluoromethyl group imparts a unique set of characteristics that can significantly enhance the therapeutic potential of the parent benzamide.[1]

The high electronegativity of the fluorine atoms in the -CF₃ group can profoundly influence the electronic properties of the benzamide, altering the acidity of the amide proton and the polarity of adjacent functional groups. This can lead to stronger and more specific interactions with target proteins. Moreover, the lipophilicity of the -CF₃ group can improve membrane permeability and metabolic stability by blocking sites susceptible to oxidative metabolism, thereby enhancing the pharmacokinetic profile of the drug candidate.[1]

This guide will systematically explore the diverse landscape of biological targets that have been successfully modulated by trifluorinated benzamide derivatives, providing a foundation for the rational design and development of novel therapeutics.

Key Biological Target Classes for Trifluorinated Benzamide Derivatives

Trifluorinated benzamide derivatives have demonstrated significant activity against a range of biological targets, primarily categorized as enzymes, ion channels, and to a lesser extent, other protein classes.

Enzymes: A Fertile Ground for Inhibition

Enzymes represent a major class of drug targets, and trifluorinated benzamides have shown considerable promise as inhibitors of several key enzyme families.

HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of histones and other proteins. Their dysregulation is implicated in various cancers and other diseases. Benzamide-based HDAC inhibitors are a well-established class of anticancer agents, and the incorporation of fluorine can enhance their potency and isoform selectivity.[2]

Mechanism of Action: Trifluorinated benzamides can act as potent HDAC inhibitors. For instance, compounds containing a (hetero)aryl substituted benzamide as a zinc-binding group (ZBG) have shown high inhibitory activity against HDAC1.[3] The trifluoromethyl group can contribute to enhanced binding affinity within the hydrophobic active site channel of the enzyme.

Quantitative Data on Trifluorinated Benzamide HDAC Inhibitors:

Compound IDTarget HDAC IsoformIC₅₀ (nM)Reference
BA1 HDAC14.8[3]
BA3 HDAC14.8[3]
BA3 HDAC239.9[3]
Compound 6a HDAC290[4]
Compound 7j HDAC1-3Potent Inhibitor[5]

Signaling Pathway:

HDAC_Inhibition Trifluorinated_Benzamide Trifluorinated Benzamide Inhibitor HDAC Histone Deacetylase (HDAC) Trifluorinated_Benzamide->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Chromatin Chromatin Structure Histones->Chromatin Condensed Acetylated_Histones Acetylated Histones Acetylated_Histones->Chromatin Relaxed Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Regulation Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Inhibition of HDACs by trifluorinated benzamides leads to histone hyperacetylation, altered gene expression, and subsequent anti-cancer effects like cell cycle arrest and apoptosis.

Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of cancer. While the broader class of benzamides has been explored as kinase inhibitors, specific trifluoromethylated derivatives have emerged as potent modulators of various kinases.[6][7]

Mechanism of Action: Trifluoromethyl-substituted benzamides have been shown to inhibit a range of tyrosine kinases. The trifluoromethylphenyl ring can pack tightly into the specificity pocket of the kinase domain, contributing to high binding affinity.[8] For example, Sorafenib, a multi-kinase inhibitor, features a trifluoromethylphenyl moiety that is crucial for its interaction with VEGFR.[8]

Examples of Targeted Kinases:

  • Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR, PDGFR[6][8]

  • Non-receptor Tyrosine Kinases: c-Src, c-Abl[7]

Signaling Pathway:

Kinase_Inhibition Trifluorinated_Benzamide Trifluorinated Benzamide Inhibitor Kinase Protein Kinase (e.g., VEGFR, EGFR) Trifluorinated_Benzamide->Kinase Inhibition (ATP-competitive) Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (Proliferation, Angiogenesis) Phosphorylated_Substrate->Downstream_Signaling

Caption: Trifluorinated benzamides can inhibit protein kinases, blocking downstream signaling pathways involved in cell proliferation and angiogenesis.

Ion Channels: Modulating Cellular Excitability

Ion channels are membrane proteins that control the flow of ions across cell membranes, playing fundamental roles in cellular excitability and signaling. Trifluorinated benzamide derivatives have been identified as potent blockers of specific ion channels.

The Kv1.3 channel is predominantly expressed in T-lymphocytes and is a key regulator of T-cell activation. Blockade of Kv1.3 is a promising therapeutic strategy for autoimmune diseases.[9]

Mechanism of Action and SAR: A class of benzamide derivatives has been identified as potent Kv1.3 channel blockers.[10] Structure-activity relationship (SAR) studies have revealed that the stereochemistry and substituents on the benzamide core are critical for activity. For instance, trans isomers often display higher potency.[11] The trifluoromethyl group can enhance the binding affinity and selectivity of these compounds for the Kv1.3 channel over other Kv1.x channels.[12]

Quantitative Data on Benzamide Kv1.3 Blockers:

Compound ClassTargetPotencyReference
Benzamide DerivativesKv1.3Submicromolar IC₅₀ values[11]
Trans-isomersKv1.3Generally more potent[11]
Nuclear Receptors: An Emerging Frontier

Nuclear receptors are ligand-activated transcription factors that regulate gene expression in response to small molecule ligands. While the direct modulation of nuclear receptors by trifluorinated benzamides is less documented, the structural features of these compounds make them plausible candidates for interacting with the ligand-binding domains of these receptors.[13][14] Further investigation in this area is warranted to explore their potential as selective nuclear receptor modulators (SNRMs).[15]

Experimental Protocols for Target Identification and Validation

Identifying the specific molecular targets of a bioactive small molecule is a critical step in drug discovery. The following protocols provide a robust framework for the deconvolution of targets for trifluorinated benzamide derivatives.[16]

Target Identification: Unveiling the Molecular Interactome

This is a classic and powerful method to isolate protein targets that directly bind to a small molecule of interest.[17][18]

Experimental Protocol:

  • Probe Synthesis: Synthesize a trifluorinated benzamide derivative with a linker arm suitable for immobilization on a solid support (e.g., agarose beads). The linker should be attached to a position on the molecule that is not critical for its biological activity, as determined by SAR studies.

  • Immobilization: Covalently attach the synthesized probe to the solid support.

  • Cell Lysate Preparation: Prepare a protein lysate from cells or tissues relevant to the observed phenotype of the trifluorinated benzamide.

  • Affinity Pull-down: Incubate the immobilized probe with the cell lysate to allow for binding of target proteins.

  • Washing: Wash the beads extensively with appropriate buffers to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads using a competitive ligand (the original trifluorinated benzamide without the linker) or by changing the buffer conditions (e.g., pH or salt concentration).

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

Workflow Diagram:

Affinity_Chromatography cluster_0 Preparation cluster_1 Target Capture & Identification Probe_Synthesis 1. Synthesize Trifluorinated Benzamide Probe Immobilization 2. Immobilize Probe on Beads Probe_Synthesis->Immobilization Pull_down 4. Affinity Pull-down Immobilization->Pull_down Lysate_Prep 3. Prepare Cell Lysate Lysate_Prep->Pull_down Washing 5. Wash to Remove Non-specific Binders Pull_down->Washing Elution 6. Elute Bound Proteins Washing->Elution MS_Analysis 7. Identify Proteins by Mass Spectrometry Elution->MS_Analysis

Caption: Workflow for identifying protein targets of trifluorinated benzamides using affinity chromatography.

CRISPR-Cas9 based screening is a powerful genetic approach to identify genes that are essential for the activity of a compound.[19][20]

Experimental Protocol:

  • Library Transduction: Transduce a population of Cas9-expressing cells with a pooled sgRNA library targeting all genes in the genome.

  • Compound Treatment: Treat the transduced cell population with the trifluorinated benzamide derivative at a concentration that elicits a clear phenotype (e.g., cell death or growth inhibition).

  • Selection: Cells in which a gene essential for the compound's activity is knocked out will be resistant to the treatment and will survive.

  • Genomic DNA Extraction and Sequencing: Isolate genomic DNA from the surviving cells and amplify the sgRNA-encoding regions.

  • Data Analysis: Use next-generation sequencing to determine the enrichment of specific sgRNAs in the resistant population. The genes targeted by the enriched sgRNAs are potential targets or essential pathway components for the compound's activity.

Workflow Diagram:

CRISPR_Screening cluster_0 Screening cluster_1 Hit Identification Transduction 1. Transduce Cas9-expressing cells with sgRNA library Treatment 2. Treat with Trifluorinated Benzamide Transduction->Treatment Selection 3. Select for Resistant Cells Treatment->Selection gDNA_Extraction 4. Extract Genomic DNA Selection->gDNA_Extraction Sequencing 5. Sequence sgRNA Inserts gDNA_Extraction->Sequencing Analysis 6. Identify Enriched sgRNAs (Hits) Sequencing->Analysis

Caption: CRISPR-Cas9 screening workflow to identify genes essential for the activity of a trifluorinated benzamide.

Target Validation: Confirming the Molecular Interaction

Once potential targets are identified, it is crucial to validate that the trifluorinated benzamide derivative directly interacts with and modulates the activity of the target protein.

For enzyme targets, direct enzymatic assays are essential to confirm inhibition and determine the potency (e.g., IC₅₀) of the compound. For nuclear receptors, ligand binding assays or co-activator/co-repressor recruitment assays can be employed.[5]

Patch-clamp electrophysiology is the gold-standard technique for validating the interaction of a compound with an ion channel.[9]

Experimental Protocol (Whole-Cell Patch Clamp):

  • Cell Preparation: Use a cell line that endogenously or recombinantly expresses the ion channel of interest (e.g., Kv1.3).

  • Pipette Preparation: Prepare a glass micropipette with an appropriate internal solution.

  • Seal Formation: Form a high-resistance "giga-seal" between the micropipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette to gain electrical access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane at a specific voltage and apply voltage steps to elicit ion channel currents.

  • Compound Application: Perfuse the cells with varying concentrations of the trifluorinated benzamide derivative.

  • Data Acquisition and Analysis: Measure the effect of the compound on the ion channel currents to determine the extent of block and calculate the IC₅₀.

Conclusion and Future Directions

Trifluorinated benzamide derivatives represent a privileged scaffold in drug discovery, capable of interacting with a diverse range of important biological targets. Their unique physicochemical properties, conferred by the trifluoromethyl group, often lead to enhanced potency, selectivity, and pharmacokinetic profiles. This guide has provided a comprehensive overview of the key target classes for these compounds, including enzymes like HDACs and kinases, and ion channels such as Kv1.3.

The experimental protocols detailed herein offer a robust roadmap for researchers to identify and validate novel targets for their trifluorinated benzamide candidates. As our understanding of complex diseases continues to grow, the systematic exploration of the biological targets of this versatile chemical class will undoubtedly lead to the development of new and effective therapies for a wide range of human ailments. Future efforts should focus on expanding the known target space, particularly in the realm of nuclear receptors and other less-explored protein families, and on the development of highly selective probes to further dissect complex biological pathways.

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An In-depth Technical Guide to the In Silico Screening of 2,4,5-Trifluoro-N-methyl-benzamide Against Kinase Panels

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] This makes them prime targets for therapeutic intervention.[1] In silico screening has emerged as a powerful and cost-effective strategy in the early stages of drug discovery to identify and optimize potential kinase inhibitors.[1] This technical guide provides a comprehensive overview of the in silico screening process for the novel compound, 2,4,5-Trifluoro-N-methyl-benzamide, against a panel of therapeutically relevant kinases. It details the methodologies for virtual screening, molecular docking, and binding affinity prediction, supplemented with illustrative data and visualizations to clarify the workflow and potential outcomes.

Introduction: The Imperative for Selective Kinase Inhibition

The human kinome comprises over 500 protein kinases, which function as key signaling molecules controlling cellular activities such as growth, proliferation, and apoptosis.[1] Aberrant kinase activity is a frequent driver of oncogenesis, positioning kinase inhibitors as a cornerstone of modern cancer therapy.[1] The traditional drug discovery pipeline, heavily reliant on high-throughput screening (HTS) of extensive compound libraries, is both time-consuming and resource-intensive.[1][2] Virtual screening (VS) presents a compelling alternative, leveraging computational methods to sift through vast libraries of small molecules to identify those with a high probability of binding to a specific target.[2] This approach not only accelerates the discovery of lead compounds but also significantly reduces the costs associated with experimental screening.[3]

This guide focuses on this compound, a compound of interest for its potential as a kinase inhibitor scaffold. We will delineate a systematic in silico workflow to predict its binding affinity and selectivity across a diverse panel of kinases, thereby prioritizing candidates for subsequent experimental validation.

The Compound of Interest: this compound

Structure:

Physicochemical Properties (Predicted):

PropertyValue
Molecular FormulaC8H6F3NO
Molecular Weight205.14 g/mol
LogP1.85
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds1

The trifluorinated benzene ring and the N-methyl-benzamide group provide a unique electronic and steric profile, making it an interesting candidate for interacting with the ATP-binding pocket of kinases. The fluorine atoms can modulate the compound's pKa and lipophilicity, potentially enhancing cell permeability and metabolic stability.

The In Silico Screening Workflow: A Step-by-Step Guide

The virtual screening process is a multi-step cascade designed to progressively enrich a compound library with potential binders.[4]

Diagram: In Silico Kinase Screening Workflow

G cluster_prep Preparation Phase cluster_screen Screening Phase cluster_analysis Analysis & Prioritization ligand_prep Ligand Preparation (this compound) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking Prepared Ligand kinase_prep Kinase Panel Preparation (PDB Structure Retrieval & Processing) kinase_prep->docking Prepared Kinase Structures scoring Binding Affinity Prediction (Scoring Function) docking->scoring Docked Poses pose_analysis Binding Pose Analysis scoring->pose_analysis Ranked Hits selectivity Selectivity Profiling pose_analysis->selectivity hit_prioritization Hit Prioritization for Experimental Validation selectivity->hit_prioritization G cluster_0 cluster_1 a MAPK1 -8.5 a_bar a->a_bar b MAPK14 -7.9 b_bar b->b_bar c CDK2 -7.2 c_bar c->c_bar d SRC -6.8 d_bar d->d_bar e SRPK1 -9.1 e_bar e->e_bar

Caption: Bar chart illustrating the predicted selectivity of the compound.

Causality and Self-Validation in the Workflow

  • Expertise-Driven Choices: The selection of a diverse kinase panel is critical for assessing selectivity. Including kinases from different families with known structural similarities and differences provides a more robust prediction of off-target effects. The choice of high-resolution crystal structures with bound ligands is a deliberate step to ensure the active site conformation is well-defined, leading to more reliable docking results.

  • Trustworthiness through Cross-Validation: While not explicitly detailed in this guide for brevity, a rigorous in silico study would involve cross-docking experiments. This entails docking a known inhibitor into the target kinase to validate that the docking protocol can reproduce the experimentally observed binding mode. Successful reproduction builds confidence in the predictions for the novel compound.

Conclusion and Future Directions

The in silico screening of this compound against a kinase panel has identified SRPK1 and MAPK1 as high-priority targets for further investigation based on their predicted binding affinities. The workflow detailed in this guide provides a robust and efficient framework for the initial stages of kinase inhibitor discovery.

The next logical steps would involve:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complexes over time. Tools like GROMACS or AMBER are industry standards for this purpose. [5][6][7][8][9][10]2. In Vitro Kinase Assays: To experimentally validate the predicted inhibitory activity and determine IC50 values. [11]3. Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the lead compound to optimize potency and selectivity.

By integrating computational and experimental approaches, the drug discovery process can be significantly accelerated, leading to the faster development of novel and effective kinase inhibitors.

References

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  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved from [Link]

  • Panda, P. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Retrieved from [Link]

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  • Cross, J. B., et al. (2022). Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets. Frontiers in Molecular Biosciences, 9, 842226. Retrieved from [Link]

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  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols for High-Throughput Screening Assays Using 2,4,5-Trifluoro-N-methyl-benzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the development and implementation of high-throughput screening (HTS) assays utilizing the novel small molecule, 2,4,5-Trifluoro-N-methyl-benzamide. While the specific biological target of this compound is an area of active investigation, its structural features, particularly the trifluorinated benzamide moiety, suggest potential as a modulator of protein-protein interactions (PPIs). Fluorinated benzamides have demonstrated utility in medicinal chemistry, often enhancing binding affinity, metabolic stability, and membrane permeability.[1] This guide will therefore focus on a hypothetical, yet scientifically plausible, application: the use of this compound as a potential inhibitor of the p53-MDM2 protein-protein interaction, a critical pathway in cancer biology. The protocols detailed herein are designed to be robust, reproducible, and adaptable for the screening of large compound libraries.

Introduction: The Rationale for Targeting the p53-MDM2 Interaction

The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. The activity of p53 is tightly regulated by the E3 ubiquitin ligase MDM2, which binds to p53 and targets it for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and promoting tumor growth. The inhibition of the p53-MDM2 interaction is therefore a compelling therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions. Small molecules that can disrupt this PPI are of significant interest in oncology drug discovery.

The structure of this compound, with its electron-withdrawing fluorine atoms and amide group, presents a scaffold that could potentially interact with key residues at the p53-MDM2 interface. The fluorine atoms can form favorable interactions, such as hydrogen bonds and halogen bonds, which can contribute to high binding affinity.[1]

Assay Principle: Fluorescence Polarization (FP) for Monitoring PPI Inhibition

To screen for inhibitors of the p53-MDM2 interaction, a fluorescence polarization (FP) assay is a highly suitable HTS method.[2] FP is a homogeneous assay that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.

The principle is as follows:

  • A small, fluorescently labeled peptide derived from the p53 transactivation domain (p53-TAD) is used as the probe. When unbound in solution, this probe tumbles rapidly, resulting in a low FP signal.

  • Upon binding to the much larger MDM2 protein, the rotational motion of the p53-TAD probe is significantly slowed, leading to a high FP signal.

  • In the presence of a compound that inhibits the p53-MDM2 interaction, the fluorescent probe is displaced from MDM2, restoring its rapid tumbling and causing a decrease in the FP signal.

This decrease in FP is directly proportional to the inhibitory activity of the test compound.

Experimental Workflow and Protocols

Reagents and Materials
Reagent/MaterialSupplierCatalog #Storage
Recombinant Human MDM2 ProteinCommercially Availablee.g., Thermo Fisher-20°C
Fluorescein-labeled p53-TAD PeptideCustom Synthesise.g., GenScript-20°C
This compoundCustom Synthesis/VendorN/ARoom Temperature
Assay Buffer (e.g., PBS, pH 7.4, 0.01% Tween-20)In-house preparationN/A4°C
384-well, low-volume, black microplatesCommercially Availablee.g., CorningRoom Temperature
Plate reader with FP capabilitiesCommercially Availablee.g., BMG LABTECHN/A
Step-by-Step HTS Protocol
  • Compound Plate Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Using an automated liquid handler, perform serial dilutions of the compound stock in DMSO to create a concentration gradient in a 384-well compound plate. Typically, an 11-point, 3-fold dilution series is recommended, starting from a top concentration of 100 µM.

    • Include positive control wells (e.g., a known p53-MDM2 inhibitor like Nutlin-3) and negative control wells (DMSO only).

  • Assay Plate Preparation:

    • Add 10 µL of assay buffer to all wells of a 384-well assay plate.

    • Transfer 100 nL of the compound solutions from the compound plate to the assay plate using a pintool or acoustic liquid handler.

    • Add 5 µL of a 2X solution of MDM2 protein in assay buffer to all wells except the "no MDM2" control wells.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-protein binding.

    • Add 5 µL of a 2X solution of the fluorescein-labeled p53-TAD peptide in assay buffer to all wells.

  • Incubation and Detection:

    • Incubate the assay plate at room temperature for 60 minutes, protected from light.

    • Measure the fluorescence polarization of each well using a plate reader with appropriate filters for fluorescein (Excitation: 485 nm, Emission: 535 nm).

Data Analysis and Hit Identification
  • Calculate Percent Inhibition:

    • The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (FP_sample - FP_min) / (FP_max - FP_min)) Where:

      • FP_sample is the FP value of the test compound well.

      • FP_max is the average FP value of the DMSO control wells (high FP).

      • FP_min is the average FP value of the "no MDM2" control wells (low FP).

  • Dose-Response Curves and IC50 Determination:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound required to achieve 50% inhibition.

  • Hit Criteria:

    • A common threshold for identifying a "hit" in a primary screen is a compound that exhibits >50% inhibition at a single concentration (e.g., 10 µM).

    • Hits should be confirmed through re-testing and IC50 determination.

Assay Validation and Quality Control

To ensure the reliability of the HTS data, it is crucial to perform assay validation.[3]

ParameterDescriptionAcceptance Criteria
Z'-factor A statistical measure of the separation between the high and low controls. It reflects the quality and robustness of the assay.Z' > 0.5
Signal-to-Background (S/B) The ratio of the average high control signal to the average low control signal.S/B > 2
Coefficient of Variation (%CV) A measure of the variability of the control signals.%CV < 10%

The Z'-factor is calculated as follows: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| Where:

  • SD_max and SD_min are the standard deviations of the high and low controls, respectively.

  • Mean_max and Mean_min are the means of the high and low controls, respectively.

Visualizing the Workflow and Underlying Biology

Experimental Workflow

HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Plate Compound Plate (Serial Dilutions) Add_Compound Add Compound Compound_Plate->Add_Compound Assay_Plate Assay Plate Add_Buffer Add Buffer Assay_Plate->Add_Buffer Add_Buffer->Add_Compound Add_MDM2 Add MDM2 Add_Compound->Add_MDM2 Incubate1 Incubate (15 min) Add_MDM2->Incubate1 Add_p53_TAD Add p53-TAD Probe Incubate1->Add_p53_TAD Incubate2 Incubate (60 min) Add_p53_TAD->Incubate2 Read_FP Read Fluorescence Polarization Incubate2->Read_FP Data_Analysis Data Analysis (% Inhibition, IC50) Read_FP->Data_Analysis Hit_ID Hit Identification Data_Analysis->Hit_ID p53_MDM2_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound p53 p53 Target_Genes Target Genes (e.g., p21, BAX) p53->Target_Genes Transcription Activation Proteasome Proteasome p53->Proteasome Degradation MDM2 MDM2 MDM2->p53 Ubiquitination Cell_Cycle_Arrest Cell_Cycle_Arrest Target_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Target_Genes->Apoptosis Inhibitor This compound Inhibitor->MDM2 Blocks Interaction Cellular_Stress Cellular Stress (e.g., DNA Damage) Cellular_Stress->p53 Activation

Caption: Simplified diagram of the p53-MDM2 signaling pathway and the proposed mechanism of action for this compound.

Concluding Remarks and Future Directions

The protocols outlined in this application note provide a robust framework for conducting high-throughput screening campaigns with this compound, using the p53-MDM2 interaction as a scientifically relevant, albeit hypothetical, target. The principles of the fluorescence polarization assay, coupled with rigorous validation and quality control, will enable the identification of potent and selective modulators of this critical cancer pathway.

Following a successful primary screen, identified hits should be subjected to a battery of secondary assays to confirm their activity and elucidate their mechanism of action. These may include:

  • Orthogonal Assays: Employing a different assay format, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, to confirm the inhibition of the p53-MDM2 interaction.

  • Cell-Based Assays: Assessing the ability of the compound to stabilize p53 and induce the expression of p53 target genes in cancer cell lines. [4]* Biophysical Characterization: Using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine the binding affinity and kinetics of the compound to MDM2.

The successful prosecution of such a screening cascade will be instrumental in validating this compound as a promising lead compound for the development of novel cancer therapeutics.

References

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]

  • Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. [Link]

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Application Notes and Protocols: The 2,4,5-Trifluoro-N-methyl-benzamide Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Incorporation of Fluorine in Drug Design

The strategic placement of fluorine atoms within a molecular scaffold can profoundly influence a compound's physicochemical and pharmacological properties. The 2,4,5-trifluoro substitution pattern on a benzamide core offers a unique combination of modulated pKa, enhanced metabolic stability, and the potential for specific fluorine-protein interactions. This, coupled with the N-methyl amide, provides a versatile platform for library synthesis and lead optimization in drug discovery. The trifluoromethyl group, in particular, is known to increase lipophilicity and metabolic stability.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and potential applications of the 2,4,5-Trifluoro-N-methyl-benzamide scaffold.

Rationale for the this compound Scaffold

The utility of the this compound scaffold in medicinal chemistry is rooted in the unique properties imparted by its trifluorinated phenyl ring and the N-methylated amide bond.

  • Trifluorophenyl Moiety : The electron-withdrawing nature of the three fluorine atoms significantly lowers the pKa of the amide proton (in the corresponding primary amide), influencing its hydrogen bonding capabilities. Furthermore, fluorine substitution can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate. The specific 2,4,5-substitution pattern creates a distinct electronic and steric environment that can be exploited for selective binding to biological targets.

  • N-Methyl Amide : The presence of a methyl group on the amide nitrogen prevents the formation of intermolecular hydrogen bonds, which can improve cell permeability and oral bioavailability. It also provides a fixed conformational element, which can be advantageous for optimizing binding to a target protein.

Synthetic Protocols

A robust and versatile synthetic route is paramount for the successful application of any scaffold in a medicinal chemistry campaign. The following protocols detail the synthesis of the this compound scaffold and its precursors.

Protocol 1: Synthesis of 2,4,5-Trifluorobenzoyl Chloride

The acyl chloride is a key intermediate for the facile synthesis of a diverse library of benzamide derivatives.

Reaction Scheme:

G start 2,4,5-Trifluorobenzoic Acid product 2,4,5-Trifluorobenzoyl Chloride start->product reagent Oxalyl Chloride (or Thionyl Chloride) DMF (catalytic) reagent->product

Caption: Synthesis of 2,4,5-Trifluorobenzoyl Chloride.

Materials:

  • 2,4,5-Trifluorobenzoic acid

  • Oxalyl chloride or Thionyl chloride

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of 2,4,5-trifluorobenzoic acid (1.0 eq) in anhydrous DCM under an inert atmosphere, add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by LC-MS for the formation of the methyl ester.

  • Once the reaction is complete, remove the solvent and excess reagent in vacuo to yield the crude 2,4,5-trifluorobenzoyl chloride, which can be used in the next step without further purification. A protocol for a similar synthesis can be found in the literature.[2]

Protocol 2: Amide Coupling with Methylamine

This protocol describes the formation of the title scaffold from the corresponding acyl chloride.

Reaction Scheme:

G start 2,4,5-Trifluorobenzoyl Chloride product This compound start->product reagent Methylamine (solution in THF or H2O) Triethylamine or Pyridine reagent->product

Caption: Synthesis of this compound.

Materials:

  • 2,4,5-Trifluorobenzoyl chloride

  • Methylamine (solution in THF, water, or as hydrochloride salt)

  • Triethylamine or Pyridine (if using methylamine hydrochloride)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve 2,4,5-trifluorobenzoyl chloride (1.0 eq) in anhydrous DCM.

  • In a separate flask, prepare a solution of methylamine (1.2 eq). If using methylamine hydrochloride, add triethylamine (1.5 eq) or another suitable base.

  • Slowly add the methylamine solution to the acyl chloride solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • The crude product can be purified by flash column chromatography or recrystallization to afford pure this compound. This is a standard Schotten-Baumann reaction.[3][4]

Applications in Medicinal Chemistry

The this compound scaffold is a valuable starting point for the development of inhibitors for various therapeutic targets, particularly protein kinases and G-protein coupled receptors (GPCRs).

As a Scaffold for Kinase Inhibitors

The benzamide moiety is a common feature in many kinase inhibitors, often acting as a hinge-binding motif. The trifluoro-substitution pattern can be exploited to enhance potency and selectivity. A patent for trifluoromethyl substituted benzamides highlights their potential as kinase inhibitors for a range of targets including c-Abl, c-Kit, and FGFR.[5]

Illustrative Structure-Activity Relationship (SAR) Exploration:

The following table presents hypothetical data for a series of this compound analogs targeting a generic kinase, illustrating a potential SAR strategy.

Compound IDR Group (at position 3)Kinase IC50 (nM)
1 -H500
2 -NH-(4-pyridyl)50
3 -NH-(3-pyridyl)150
4 -NH-(4-aminophenyl)25
5 -NH-(4-hydroxyphenyl)75

SAR Insights:

  • Introduction of a pyridine or aniline moiety at the 3-position can significantly improve potency, likely through additional interactions with the kinase active site.

  • The position of the nitrogen in the pyridine ring can influence activity, suggesting specific hydrogen bonding interactions are at play.

  • Substituents on the appended phenyl ring that can act as hydrogen bond donors or acceptors (e.g., -NH2, -OH) can further enhance potency.

Experimental Workflow for Kinase Inhibitor Screening:

G cluster_0 In Vitro Kinase Assay A Prepare Kinase, Substrate, and ATP solution D Initiate Kinase Reaction (add Substrate/ATP) A->D B Serially dilute Test Compound (this compound analog) C Incubate Kinase with Test Compound B->C C->D E Stop Reaction and Detect Signal (e.g., Luminescence, Radioactivity) D->E F Data Analysis (IC50 determination) E->F

Caption: Workflow for an in vitro kinase inhibition assay.

As a Scaffold for GPCR Modulators

The benzamide scaffold is also present in modulators of GPCRs. The lipophilicity and conformational constraints provided by the this compound core make it an attractive starting point for the discovery of both orthosteric and allosteric modulators.

Potential Applications:

Derivatives of this scaffold could be explored as modulators for a variety of GPCRs implicated in neurological and metabolic disorders. The design of such modulators often involves appending moieties that can interact with specific residues within the receptor's binding pocket.

Detailed Bioassay Protocols

Protocol 3: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 of a test compound against a specific kinase.[6]

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compound (this compound derivative)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to obtain a range of concentrations.

  • Kinase Reaction:

    • In a multi-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control).

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a mixture of the kinase substrate and ATP.

    • Incubate at 30 °C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 4: Radioligand Binding Assay for GPCRs

This protocol is a general method to determine the binding affinity (Ki) of a test compound to a specific GPCR.[7][8]

Materials:

  • Cell membranes expressing the GPCR of interest

  • Radioligand specific for the GPCR

  • Test compound (this compound derivative)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Glass fiber filter mats

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand at a fixed concentration (typically at or below its Kd), and the cell membrane preparation.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and the non-specific binding control).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37 °C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its unique electronic and steric properties, combined with established synthetic accessibility, make it an attractive core for library synthesis and lead optimization. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this scaffold in their drug discovery programs, particularly in the pursuit of novel kinase inhibitors and GPCR modulators.

References

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Sources

Application Notes and Protocols for 2,4,5-Trifluoro-N-methyl-benzamide in Agrochemical Formulation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of Fluorinated Benzamides in Modern Crop Protection

The relentless pursuit of novel, effective, and environmentally conscious agrochemicals has led researchers to explore the vast chemical space of synthetic molecules. Within this landscape, the benzamide scaffold has emerged as a privileged structure, forming the backbone of numerous commercial fungicides and insecticides.[1][2] The strategic incorporation of fluorine atoms and trifluoromethyl groups into these molecules has been shown to significantly enhance their biological activity, metabolic stability, and overall performance.[3][4][5] This guide focuses on 2,4,5-Trifluoro-N-methyl-benzamide , a compound of interest that stands at the intersection of these two key agrochemical motifs. While specific public-domain data on its direct application is nascent, its structural features suggest considerable potential as a lead compound for the development of next-generation fungicides, insecticides, or herbicides.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a scientifically grounded framework for the investigation of this compound in agrochemical formulations, from initial synthesis and characterization to formulation development and bio-efficacy testing. The protocols and insights presented herein are synthesized from established methodologies for structurally related benzamide and trifluoromethyl-containing agrochemicals, offering a robust starting point for its evaluation.

Hypothesized Biological Activity and Mode of Action

The biological activity of this compound is likely to be influenced by its core benzamide structure and the presence of the trifluoro and N-methyl substitutions. Based on existing literature for related compounds, we can hypothesize several potential modes of action:

  • Fungicidal Activity: Many benzamide fungicides act by disrupting critical cellular processes in fungi. One prominent mechanism is the inhibition of β-tubulin polymerization, which is essential for mitosis.[6] Another key target is the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain, classifying them as SDHI fungicides.[7][8] The trifluoromethyl group could enhance the binding affinity of the molecule to these target sites.

  • Insecticidal Activity: Several patented benzamide derivatives have demonstrated insecticidal properties.[9][10] The mode of action can vary, but often involves disruption of the nervous system or other vital physiological processes in insects. The lipophilicity conferred by the fluorine atoms may enhance penetration of the insect cuticle.

  • Herbicidal Activity: While less common for benzamides, some derivatives have shown herbicidal effects.[11][12] The mechanism could involve the inhibition of key plant enzymes or disruption of essential biochemical pathways.

The following diagram illustrates a potential workflow for investigating the agrochemical applications of this compound.

G cluster_0 Compound Synthesis & Characterization cluster_1 Formulation Development cluster_2 Biological Efficacy Testing cluster_3 Mode of Action & Toxicology synthesis Synthesis of 2,4,5-Trifluoro- N-methyl-benzamide purification Purification (Recrystallization/Chromatography) synthesis->purification analysis Structural Analysis (NMR, MS, IR) purification->analysis solubility Solubility Screening analysis->solubility Active Ingredient (AI) excipient Excipient Compatibility solubility->excipient formulation_type Formulation Type Selection (EC, SC, WG) excipient->formulation_type stability Stability Studies formulation_type->stability invitro In Vitro Bioassays (Fungicidal, Insecticidal, Herbicidal) stability->invitro Test Formulations greenhouse Greenhouse Trials invitro->greenhouse field Field Trials greenhouse->field moa Mode of Action Studies field->moa Efficacy Data toxicology Preliminary Toxicological Assessment moa->toxicology G AI This compound (AI) Formulation Formulation Type AI->Formulation EC Emulsifiable Concentrate (EC) Formulation->EC High organic solvent solubility SC Suspension Concentrate (SC) Formulation->SC Low aqueous & organic solvent solubility WG Water-Dispersible Granules (WG) Formulation->WG Solid AI, dust-free alternative to WP

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Application Note: Development of 2,4,5-Trifluoro-N-methyl-benzamide Based Polymers for Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The field of organic electronics holds immense promise for the development of next-generation technologies, including flexible displays, wearable sensors, and low-cost photovoltaics. A key driver of innovation in this area is the design and synthesis of novel semiconducting polymers with tailored electronic properties, processability, and stability. The introduction of fluorine atoms into the polymer backbone has emerged as a powerful strategy to enhance device performance. Fluorination lowers the HOMO and LUMO energy levels of the polymer, which can facilitate electron injection and improve air stability by making the material less susceptible to oxidation.[1][2] Furthermore, the unique intermolecular interactions introduced by fluorine can influence the solid-state packing of the polymer chains, which is crucial for efficient charge transport.[1]

This application note provides a comprehensive guide to the synthesis and characterization of polymers based on the 2,4,5-Trifluoro-N-methyl-benzamide monomer. We present detailed protocols for the monomer synthesis, polymerization via a nucleophilic aromatic substitution (NAS) polycondensation reaction, and characterization of the resulting polymer. Additionally, we provide a standard protocol for the fabrication and evaluation of an organic thin-film transistor (OTFT) to assess the electronic properties of these novel materials. This guide is intended for researchers and scientists in the fields of materials chemistry, organic electronics, and drug development who are interested in exploring the potential of fluorinated benzamide-based polymers.

Monomer Synthesis: this compound

The synthesis of the this compound monomer is a two-step process starting from the commercially available 2,4,5-trifluorobenzoic acid. The first step is the conversion of the carboxylic acid to the more reactive acid chloride, followed by amidation with methylamine.

Synthesis of 2,4,5-Trifluorobenzoyl chloride

The conversion of the carboxylic acid to the acid chloride is a standard procedure that can be achieved using various chlorinating agents. Thionyl chloride is a common and effective choice for this transformation.

Protocol:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4,5-trifluorobenzoic acid (10.0 g, 56.8 mmol).

  • Add thionyl chloride (25 mL, 342 mmol) to the flask.

  • Slowly heat the reaction mixture to reflux (approximately 80 °C) and maintain for 3 hours. The reaction should be performed in a well-ventilated fume hood.

  • After 3 hours, allow the reaction to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude 2,4,5-trifluorobenzoyl chloride is obtained as a pale-yellow oil and can be used in the next step without further purification.

Synthesis of this compound

The final step in the monomer synthesis is the reaction of the acid chloride with methylamine. An aqueous solution of methylamine is a convenient and readily available reagent. The reaction is typically carried out at low temperatures to control its exothermicity.

Protocol:

  • In a 500 mL beaker, dissolve the crude 2,4,5-trifluorobenzoyl chloride (approximately 11.0 g, 56.8 mmol) in 100 mL of dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, prepare a solution of 40% aqueous methylamine (15 mL, 170 mmol) in 100 mL of water.

  • Slowly add the methylamine solution to the DCM solution of the acid chloride with vigorous stirring. The addition should be dropwise to maintain the temperature below 10 °C.

  • After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO3 (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain this compound as a white solid.

Characterization: The purified monomer should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected molecular weight is 189.14 g/mol .[3]

Polymerization via Nucleophilic Aromatic Substitution

The polymerization of this compound can be achieved through a nucleophilic aromatic substitution (NAS) polycondensation reaction. In this proposed route, we will co-polymerize the monomer with a bisphenol, such as Bisphenol A, in the presence of a base. The phenoxide generated in situ will act as a nucleophile, displacing the fluorine atoms on the benzamide monomer to form an ether linkage.

Rationale: NAS reactions are a well-established method for the synthesis of poly(arylene ether)s. The electron-withdrawing nature of the fluorine atoms and the benzamide group activates the aromatic ring towards nucleophilic attack, making this a feasible polymerization strategy.[4][5]

Protocol:

  • To a flame-dried 100 mL three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet, add this compound (1.89 g, 10 mmol), Bisphenol A (2.28 g, 10 mmol), and anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Add 30 mL of N,N-dimethylacetamide (DMAc) and 15 mL of toluene to the flask.

  • Heat the reaction mixture to 140 °C with vigorous stirring under a gentle flow of nitrogen. The toluene will azeotropically remove water from the reaction mixture, which will be collected in the Dean-Stark trap.

  • After the complete removal of water (approximately 4 hours), slowly increase the temperature to 165 °C to remove the toluene.

  • Maintain the reaction at 165 °C for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • After the desired time, cool the reaction mixture to room temperature and dilute with 20 mL of DMAc.

  • Precipitate the polymer by slowly pouring the viscous solution into a large excess of methanol (500 mL) with vigorous stirring.

  • Collect the fibrous polymer precipitate by filtration and wash it thoroughly with methanol and water to remove any residual salts and low molecular weight oligomers.

  • Dry the polymer in a vacuum oven at 80 °C overnight.

Polymer Characterization

A thorough characterization of the synthesized polymer is essential to understand its properties and potential for application in organic electronic devices.

Technique Purpose Typical Expected Results
¹H and ¹⁹F NMR Spectroscopy To confirm the polymer structure and the successful incorporation of both monomers.The ¹H NMR spectrum should show peaks corresponding to the protons of the N-methyl group, the aromatic rings of the benzamide and Bisphenol A units. The ¹⁹F NMR spectrum will confirm the presence and environment of the remaining fluorine atoms.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).For a successful polymerization, a high molecular weight polymer (Mn > 10,000 g/mol ) with a PDI in the range of 1.5-2.5 is expected.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.The polymer should exhibit good thermal stability with a decomposition temperature (Td, 5% weight loss) above 300 °C, which is important for device fabrication and long-term stability.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) of the polymer.The Tg will provide information about the amorphous or semi-crystalline nature of the polymer and its processing window.
Cyclic Voltammetry (CV) To determine the HOMO and LUMO energy levels of the polymer.The oxidation and reduction potentials obtained from the CV measurements can be used to estimate the HOMO and LUMO levels, which are crucial for predicting the charge injection and transport properties in a device.

Organic Thin-Film Transistor (OTFT) Fabrication and Characterization

To evaluate the electronic properties of the synthesized polymer, a bottom-gate, top-contact OTFT can be fabricated.

Protocol:

  • Substrate Cleaning: Clean heavily n-doped Si wafers with a 300 nm SiO₂ layer by sonicating in acetone and isopropanol for 15 minutes each, followed by drying with a stream of nitrogen.

  • Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM) of a silanizing agent like octadecyltrichlorosilane (OTS) to improve the interface between the dielectric and the semiconductor.

  • Polymer Solution Preparation: Prepare a solution of the synthesized polymer (e.g., 5-10 mg/mL) in a suitable organic solvent such as chloroform or chlorobenzene.

  • Thin Film Deposition: Deposit the polymer solution onto the treated substrate using spin-coating. The spin speed and time should be optimized to achieve a uniform film with the desired thickness (typically 30-50 nm).

  • Annealing: Anneal the polymer thin film at a temperature above its glass transition temperature (Tg) but below its decomposition temperature to improve the molecular ordering and remove residual solvent.

  • Source/Drain Electrode Deposition: Deposit the source and drain electrodes (e.g., 50 nm of gold) through a shadow mask by thermal evaporation. The channel length and width are defined by the shadow mask.

  • Device Characterization: Characterize the electrical performance of the OTFT using a semiconductor parameter analyzer in a nitrogen-filled glovebox or in air. The key performance metrics to be extracted from the transfer and output characteristics are the field-effect mobility (μ), the on/off current ratio, and the threshold voltage (Vth).

Visualizations

Monomer Synthesis Workflow

Monomer_Synthesis cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation A 2,4,5-Trifluorobenzoic Acid C Reflux, 3h A->C B Thionyl Chloride B->C D 2,4,5-Trifluorobenzoyl Chloride C->D F 0°C to RT D->F E Methylamine (aq) E->F G Workup & Purification F->G H This compound G->H

Caption: Workflow for the two-step synthesis of the monomer.

Polymerization Process

Polymerization Monomer1 This compound Reaction Polycondensation 140-165°C, 24-48h Monomer1->Reaction Monomer2 Bisphenol A Monomer2->Reaction Base K₂CO₃ Base->Reaction Solvent DMAc/Toluene Solvent->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Purification Filtration & Washing Precipitation->Purification Drying Vacuum Oven Purification->Drying Polymer Final Polymer Drying->Polymer

Caption: The polycondensation process for polymer synthesis.

OTFT Fabrication Workflow

OTFT_Fabrication Substrate Si/SiO₂ Substrate Cleaning Solvent Cleaning Substrate->Cleaning Surface_Treatment OTS Treatment Cleaning->Surface_Treatment Spin_Coating Polymer Solution Spin-Coating Surface_Treatment->Spin_Coating Annealing Thermal Annealing Spin_Coating->Annealing Electrode_Deposition Au Electrode Deposition Annealing->Electrode_Deposition Device Final OTFT Device Electrode_Deposition->Device

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Application Note & Protocols for Evaluating the Cytotoxicity of 2,4,5-Trifluoro-N-methyl-benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the cytotoxic potential of 2,4,5-Trifluoro-N-methyl-benzamide, a novel synthetic compound. Recognizing that the specific cellular impact of this molecule is uncharacterized, we present a multi-assay strategy designed to yield a robust and multi-faceted understanding of its effects on cell health. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, enabling the user to not only execute the protocols but also to interpret the resulting data with confidence. We detail three core, complementary cell-based assays: the MTT assay for metabolic viability, the Lactate Dehydrogenase (LDH) release assay for membrane integrity, and the Caspase-3/7 assay for apoptosis induction. By integrating the data from these distinct methodologies, researchers can build a preliminary mechanistic hypothesis regarding the cytotoxic action of this and other novel chemical entities.

Introduction and Scientific Rationale

The benzamide functional group is a prevalent scaffold in medicinal chemistry, found in a wide array of approved pharmaceuticals.[1][2][3] The introduction of fluorine atoms into small molecules can significantly alter their physicochemical properties, including metabolic stability and binding affinity, often enhancing therapeutic potential.[2] Consequently, novel fluorinated benzamides such as this compound are compounds of significant interest in drug discovery pipelines.

Before any therapeutic potential can be explored, a thorough in vitro toxicological assessment is paramount. Cytotoxicity testing serves as a critical initial screen to determine a compound's intrinsic ability to cause cellular damage or death.[4][5] A compound can induce cell death through various mechanisms, broadly categorized as necrosis (uncontrolled cell death, often involving membrane rupture) or apoptosis (programmed, controlled cell death). Understanding the nature and concentration-dependence of a compound's cytotoxicity is fundamental for establishing a therapeutic window and guiding further development.

This application note champions a tripartite assay approach. No single assay can provide a complete picture of cytotoxicity.[6] Therefore, we will employ methods that interrogate three distinct pillars of cell health:

  • Metabolic Activity: Is the cell's energy production machinery functional?

  • Membrane Integrity: Is the plasma membrane intact?

  • Apoptotic Pathways: Has the cell initiated a programmed death cascade?

By comparing the results from these assays, a researcher can distinguish between cytostatic effects (inhibition of proliferation), necrotic cell death, and apoptotic cell death, providing a powerful preliminary profile of the test compound.

Strategic Considerations for Experimental Design

A robust cytotoxicity study is built upon a foundation of careful planning. The choices made before the first pipette touches a plate are as critical as the execution of the assay itself.

Cell Line Selection: The Biological Context

The choice of cell line is fundamental to the relevance of the results.[7][8] There is no single "correct" cell line; the selection should be driven by the research objective.

  • Initial Screening: For a general toxicity profile of a completely novel compound, a common, robust, and easy-to-culture cell line is often used. Human embryonic kidney cells (HEK293) or mouse fibroblast cell lines (e.g., L929, Balb/3T3) are standard choices.[5][9]

  • Targeted Research: If this compound is being investigated for a specific application (e.g., oncology), cell lines derived from the relevant tissue should be used. For instance, A549 (human lung carcinoma) or MCF-7 (human breast adenocarcinoma) cells would be appropriate for cancer-focused studies.

  • Best Practices: Always source cell lines from reputable cell banks like the American Type Culture Collection (ATCC) to ensure authenticity and prevent issues with misidentification or contamination.[8] Maintain stocks of low-passage cells to avoid genetic drift.[8]

The Importance of Controls: A Self-Validating System

Every assay plate must include a comprehensive set of controls to ensure the validity of the data.[10]

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control establishes the baseline viability (100%) and accounts for any solvent-induced toxicity.

  • Untreated Control: Cells in culture medium only. This should yield results comparable to the vehicle control.

  • Positive Control (Maximum Lysis/Death): Cells treated with a known cytotoxic agent or a lysis buffer. This establishes the maximum effect signal (e.g., 100% cytotoxicity or 0% viability) and confirms the assay is working correctly.

  • Medium-Only Control (Blank): Wells containing only cell culture medium and the assay reagents. This is used to subtract the background absorbance or fluorescence of the medium and reagents.[11][12]

Dose-Response and Incubation Time

Cytotoxicity is typically dependent on both concentration and duration of exposure.

  • Concentration Range: Test the compound over a wide, logarithmic range of concentrations (e.g., 0.1 µM to 100 µM) to capture the full dose-response curve. This is essential for calculating the IC50 (the concentration that inhibits 50% of the cell response).

  • Incubation Time: A standard incubation time for initial screening is 24 to 48 hours.[5] However, some compounds may act more slowly, and time-course experiments (e.g., 24h, 48h, 72h) can provide valuable additional information.

Core Cytotoxicity Assay Protocols

The following protocols are designed for a 96-well plate format, which is suitable for screening multiple concentrations. Each experimental condition, including controls, should be performed in at least triplicate.

Assay 1: MTT Assay for Metabolic Viability

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[13] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[11][14] The amount of formazan produced is directly proportional to the number of viable cells and is quantified by measuring the absorbance after solubilization.[14][15]

Materials:

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and stored at 4°C, protected from light.[14][15]

  • Solubilization solution: 4 mM HCl, 0.1% NP-40 in isopropanol, or 10% SDS in 0.01 M HCl.[14][16]

  • Sterile PBS (Phosphate-Buffered Saline).

  • Cell culture medium (e.g., DMEM) with appropriate supplements (e.g., 10% FBS).

  • 96-well clear flat-bottom tissue culture plates.

Protocol:

  • Cell Seeding: Trypsinize and count cells. Seed 1x10⁴ to 5x10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Carefully remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[15][16]

  • Formazan Development: Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium containing MTT.[14] Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

  • Measurement: Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[11][14] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background.[11][15]

Assay 2: LDH Release Assay for Membrane Integrity

Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[10][17] LDH is a stable cytosolic enzyme that is released only when the plasma membrane is compromised, a hallmark of necrosis.[6][17] The released LDH catalyzes a reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is measured spectrophotometrically.[10]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher, or similar suppliers). These kits provide a substrate mix, assay buffer, and stop solution.

  • Lysis Buffer (often 10X, provided with the kit) for positive controls.

  • 96-well clear flat-bottom tissue culture plates.

Protocol:

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol. It is highly recommended to run a parallel plate for the LDH assay using the same cell seeding density and compound dilutions.

  • Establish Controls: On the same plate, designate wells for:

    • Maximum LDH Release: Just before the assay, add 10 µL of 10X Lysis Buffer to the positive control wells.[18]

    • Spontaneous LDH Release: Vehicle-treated, unlysed cells.

    • Medium Background: Wells with medium but no cells.

  • Incubate for Lysis: Incubate the plate for 45 minutes at 37°C to allow for complete lysis in the positive control wells.[18]

  • Sample Transfer: Centrifuge the plate at ~250 x g for 4 minutes to pellet any cells. Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well flat-bottom plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this reaction mixture to each well of the new plate containing the supernatants.[18]

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.[18]

  • Stop Reaction: Add 50 µL of Stop Solution (if provided in the kit) to each well.[18]

  • Measurement: Measure the absorbance at 490 nm within 1 hour. Use a reference wavelength of 680 nm to subtract background absorbance.[18]

Assay 3: Caspase-3/7 Assay for Apoptosis

Principle: Caspases-3 and -7 are key "executioner" enzymes that are activated during the final stages of apoptosis.[19][20] This assay uses a pro-fluorescent or pro-luminescent substrate containing the DEVD peptide sequence, which is the specific recognition motif for Caspase-3 and -7.[21][22] When activated caspases in apoptotic cells cleave the substrate, a fluorescent or luminescent signal is released, which is proportional to the amount of caspase activity.[21]

Materials:

  • Commercially available Caspase-3/7 Assay Kit (e.g., Promega's Caspase-Glo® 3/7 or Thermo Fisher's CellEvent™). These provide the substrate and an optimized buffer.

  • 96-well opaque-walled plates (white for luminescence, black for fluorescence) to minimize signal crosstalk.

  • Positive control inducer (e.g., Staurosporine or Camptothecin).

Protocol:

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol, but use opaque-walled plates suitable for the assay's detection method.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 or equivalent reagent according to the manufacturer's protocol. This typically involves mixing a lyophilized substrate with a buffer. Allow the reagent to equilibrate to room temperature before use.

  • Reagent Addition: Remove the plate from the incubator and allow it to cool to room temperature for about 15-20 minutes. Add 100 µL of the prepared Caspase-3/7 reagent to each well.[21]

  • Incubation: Mix the contents by placing the plate on an orbital shaker at a low speed for 1 minute. Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Measurement: Measure the luminescence or fluorescence using a microplate reader. The specific excitation and emission wavelengths for fluorescent assays will be detailed in the kit's protocol (typically ~490 nm excitation and ~520 nm emission).[22]

Data Analysis and Interpretation

Calculations
  • Background Subtraction: For each well, subtract the average absorbance/fluorescence value of the medium-only (blank) control.

  • Normalization (% Viability or % Cytotoxicity):

    • MTT Assay (% Viability): % Viability = (Abs_sample / Abs_vehicle_control) * 100

    • LDH Assay (% Cytotoxicity): % Cytotoxicity = ((Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)) * 100

    • Caspase-3/7 Assay (Fold Induction): Fold Induction = (Signal_sample / Signal_vehicle_control)

  • IC50 Determination: Plot the normalized data against the log of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.

Integrated Interpretation

By comparing the results from the three assays, you can form a hypothesis about the mechanism of cytotoxicity.

MTT Result LDH Result Caspase-3/7 Result Probable Interpretation
IC50 ~X µM IC50 ~X µM No significant changePrimary Necrosis: The compound causes rapid loss of membrane integrity at the same concentrations that reduce metabolic activity.
IC50 ~X µM No significant change IC50 ~X µMPrimary Apoptosis: The compound activates the apoptotic pathway, leading to a loss of viability. Membrane integrity is maintained, which is characteristic of apoptosis.
IC50 ~X µM No significant change No significant changeCytostatic Effect or Non-Apoptotic Cell Death: The compound may be inhibiting cell proliferation without killing the cells, or it may be inducing a non-apoptotic, non-necrotic form of cell death.
IC50 ~X µM at high conc. only IC50 ~X µMSecondary Necrosis: The compound primarily induces apoptosis. At later time points or higher concentrations, apoptotic bodies lose membrane integrity, leading to some LDH release.

Visualizations

Experimental Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Parallel Assays cluster_analysis Data Analysis Start Culture Cells Seed Seed Cells in 96-Well Plates Start->Seed Treat Treat with Serial Dilutions of This compound (24-48h Incubation) Seed->Treat Assay_MTT MTT Assay (Metabolic Activity) Treat->Assay_MTT Assay_LDH LDH Assay (Membrane Integrity) Treat->Assay_LDH Assay_Caspase Caspase-3/7 Assay (Apoptosis) Treat->Assay_Caspase Read Measure Signal (Absorbance/Luminescence) Assay_MTT->Read Assay_LDH->Read Assay_Caspase->Read Calculate Calculate % Viability / % Cytotoxicity Read->Calculate Plot Plot Dose-Response Curves & Determine IC50 Calculate->Plot Interpret Interpret Mechanism Plot->Interpret

Caption: General experimental workflow for assessing compound cytotoxicity.

Mechanism Interpretation Flowchart

Mechanism_Interpretation Start Compound shows cytotoxicity (Reduced MTT signal) Caspase_Check Is Caspase-3/7 Activity Increased? Start->Caspase_Check LDH_Check_A Is LDH Released at similar IC50? Caspase_Check->LDH_Check_A  Yes LDH_Check_B Is LDH Released? Caspase_Check->LDH_Check_B  No Apoptosis Primary Mechanism: APOPTOSIS LDH_Check_A->Apoptosis  No Secondary_Necrosis Apoptosis with SECONDARY NECROSIS LDH_Check_A->Secondary_Necrosis  Yes Necrosis Primary Mechanism: NECROSIS LDH_Check_B->Necrosis  Yes Cytostatic Possible CYTOSTATIC Effect or Other Cell Death Pathway LDH_Check_B->Cytostatic  No

Caption: Decision flowchart for interpreting combined cytotoxicity data.

References

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • National Institutes of Health. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Highlight report: Cell type selection for toxicity testing. Retrieved from [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]

  • Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. Retrieved from [Link]

  • faCellitate. (2023). How to choose the right cell line for your experiments. Retrieved from [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • Reagentia. (n.d.). 2,4,5-Trifluoro-N-Methoxy-N-MethylbenzaMide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). BC-MB-Nhtfa. PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Retrieved from [Link]

  • PubMed. (n.d.). Cytotoxicity of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) on Mer+, Mer+Rem- and Mer- cell lines: differential potentiation by 3-acetamidobenzamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Retrieved from [Link]

  • MDPI. (n.d.). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Retrieved from [Link]

  • Life Academy of Nanoscience & Biotechnology. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

Sources

Application Note: A Universal Protocol for In Vitro Kinase Inhibition Profiling of Novel Compounds such as 2,4,5-Trifluoro-N-methyl-benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery and characterization of novel small molecule kinase inhibitors are foundational to modern drug development, particularly in oncology and immunology.[1][2] This document provides a comprehensive, field-proven protocol for determining the in vitro inhibitory activity of uncharacterized compounds, using 2,4,5-Trifluoro-N-methyl-benzamide as a representative example. As specific kinase targets for this compound are not publicly documented, this guide focuses on a universal and robust screening methodology. The protocol leverages the ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies kinase activity by measuring ADP production.[3][4] This method is highly sensitive, compatible with a broad range of kinases and substrates, and amenable to high-throughput screening (HTS).[4][5] We present a two-stage workflow: an initial single-concentration screen to identify potential kinase "hits," followed by a detailed dose-response protocol to determine the half-maximal inhibitory concentration (IC50) for promising candidates. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable framework for the initial characterization of novel kinase inhibitors.

Introduction: The Challenge of Characterizing Novel Inhibitors

The human kinome consists of over 500 kinases that regulate virtually all cellular processes.[6] Their dysregulation is a hallmark of many diseases, making them prime therapeutic targets.[2] Consequently, the identification of potent and selective kinase inhibitors is a major goal in pharmaceutical research.[1][7]

Novel chemical entities, such as this compound, emerge from synthesis campaigns with unknown biological activity. The first critical step in their evaluation is to determine if they interact with and inhibit any protein kinases. This process typically begins with broad screening against a panel of diverse kinases to identify potential targets.[8][9][10]

This application note addresses this initial characterization phase. Lacking a pre-defined target for this compound, we present a universally applicable protocol. The chosen technology, the ADP-Glo™ Kinase Assay, is a "glow-type" luminescent assay with a stable signal, making it ideal for HTS by allowing batch-mode processing of multiple plates.[3] It measures the amount of ADP produced in a kinase reaction, which directly correlates with kinase activity.[4][5] This is advantageous over ATP-depletion assays (like Kinase-Glo®), as it provides high signal-to-background ratios even at low substrate conversion, making it well-suited for screening kinases with low activity or high Km for ATP.[4]

Assay Principle and Workflow

The ADP-Glo™ Kinase Assay is a two-step process performed in a single well.[3]

  • Kinase Reaction & ATP Depletion: The kinase, substrate, ATP, and the test compound (e.g., this compound) are incubated together. The kinase transfers phosphate from ATP to the substrate, producing ADP. After this reaction, ADP-Glo™ Reagent is added. This reagent simultaneously terminates the kinase reaction and depletes all remaining ATP from the well.[3]

  • ADP Conversion & Signal Generation: Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP produced in the first step back into ATP. It also contains Ultra-Glo™ Luciferase and its substrate, luciferin. The newly synthesized ATP acts as a substrate for the luciferase, generating a stable luminescent signal that is directly proportional to the initial amount of ADP produced, and thus, to the kinase's activity.[3][4]

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Generation Kinase Kinase + Substrate + ATP + Test Compound Incubate Incubation (e.g., 60 min @ RT) Kinase->Incubate Products Phospho-Substrate + ADP + remaining ATP Incubate->Products Add_Reagent_A Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) Products->Add_Reagent_A Incubate_A Incubation (40 min @ RT) Add_Reagent_A->Incubate_A ADP_Only ADP + Phospho-Substrate Incubate_A->ADP_Only Add_Reagent_B Add Kinase Detection Reagent (Convert ADP to ATP, Add Luciferase) ADP_Only->Add_Reagent_B Incubate_B Incubation (30 min @ RT) Add_Reagent_B->Incubate_B Luminescence Luminescent Signal Incubate_B->Luminescence

Figure 1: General workflow of the two-step ADP-Glo™ Kinase Assay.

Materials and Reagents

  • Test Compound: this compound, dissolved in 100% DMSO to create a concentrated stock (e.g., 10 mM).

  • Kinase Panel: A selection of purified, active kinases (e.g., from Promega's Kinase Selectivity Profiling Systems or Reaction Biology's panel).[8][10]

  • Substrates: Kinase-specific substrates (peptides or proteins).

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. #V9101 or similar).

  • Buffers: Kinase-specific reaction buffers (often supplied with the enzyme).

  • ATP: Adenosine 5'-triphosphate solution.

  • Plates: White, opaque, flat-bottom 96-well or 384-well assay plates (low-volume).

  • Instrumentation: A plate-reading luminometer.

  • Control Inhibitor: A known potent inhibitor for each kinase being tested (e.g., Staurosporine for broad-spectrum control).

Experimental Protocol: IC50 Determination

This protocol outlines the generation of a 10-point dose-response curve to determine the IC50 value of this compound for a specific kinase.

Reagent Preparation
  • Test Compound Serial Dilution:

    • Prepare a 10-point, 1:3 serial dilution of this compound in 100% DMSO. Start with a high concentration (e.g., 1 mM) to achieve a final assay concentration of 10 µM in the first well.

    • The final DMSO concentration in the assay well must be kept constant across all wells (typically ≤1%) to avoid solvent-induced artifacts.[11]

  • Enzyme and Substrate/ATP Mix Preparation:

    • Thaw kinase, substrate, and ATP on ice.

    • Prepare a 2X Kinase/Substrate solution in the appropriate kinase reaction buffer.

    • Prepare a 2X ATP solution. Causality Note: The ATP concentration should ideally be at or near the Km value for the specific kinase. Using ATP concentrations far below the Km can artificially inflate the apparent potency of ATP-competitive inhibitors.[12]

Assay Procedure (25 µL Final Volume Example)
  • Plate Layout: Design the plate to include all controls. (See Table 1).

Well Type Compound Kinase ATP Purpose
Test Wells Serial Dilution of Compound++Determines compound's inhibitory effect.
No-Inhibitor Control DMSO Vehicle++Represents 0% inhibition (Maximum Activity).
No-Enzyme Control DMSO Vehicle-+Represents 100% inhibition (Background Signal).
Positive Control Known Inhibitor++Validates assay performance and sensitivity.
Table 1: Example plate layout for IC50 determination.
  • Compound Addition: Add 2.5 µL of the serially diluted compound or DMSO vehicle control to the appropriate wells of a 96-well plate.

  • Kinase Reaction Initiation:

    • Prepare a master mix containing the 2X Kinase/Substrate solution.

    • Add 12.5 µL of this master mix to each well (except "No-Enzyme" controls).

    • Add 12.5 µL of buffer without kinase to the "No-Enzyme" control wells.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells.[13]

    • Mix the plate gently and incubate for 60 minutes at room temperature. Causality Note: The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).

  • Reaction Termination and ATP Depletion:

    • Add 25 µL of ADP-Glo™ Reagent to each well.

    • Mix and incubate for 40 minutes at room temperature.[3][13]

  • Signal Generation and Measurement:

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[3][13]

    • Measure luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

  • Calculate Percent Inhibition: The raw data will be in Relative Luminescence Units (RLU). Normalize the data to calculate the percent inhibition for each compound concentration using the following formula:

    % Inhibition = 100 * (1 - (RLU_Test - RLU_Background) / (RLU_Max - RLU_Background))

    • RLU_Test: Signal from the test compound well.

    • RLU_Max: Average signal from the "No-Inhibitor" (DMSO) control wells.

    • RLU_Background: Average signal from the "No-Enzyme" control wells.

  • Generate Dose-Response Curve: Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).

  • Determine IC50: Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope, four-parameter logistic fit).[14][15] The IC50 is the concentration of the inhibitor that produces 50% inhibition.[15]

Dose_Response IC50 Determination from Dose-Response Curve origin x_axis origin->x_axis  Log [Inhibitor Concentration] y_axis origin->y_axis % Inhibition p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 ic50_point IC50 x_ic50_marker [Concentration] ic50_point->x_ic50_marker y_50_marker 50% y_50_marker->ic50_point

Figure 2: A representative sigmoidal dose-response curve used to calculate the IC50 value.

Trustworthiness: A Self-Validating System

The robustness of this protocol relies on a system of integrated controls:

  • Vehicle Control (0% Inhibition): Wells containing only DMSO establish the baseline maximum kinase activity. This control is essential for normalization.[16]

  • No-Enzyme Control (100% Inhibition): These wells define the background signal of the assay reagents in the absence of any enzymatic activity.

  • Positive Control Inhibitor: Including a known inhibitor with a well-characterized IC50 for the target kinase validates that the assay is performing as expected on that specific day and with that batch of reagents.

  • Z'-Factor Calculation: For HTS applications, the Z'-factor should be calculated to assess assay quality. A Z' > 0.5 indicates an excellent and robust assay.

By including these controls in every plate, the experiment becomes self-validating, ensuring that the observed inhibition is a direct result of the test compound's activity and not an artifact of the assay system.

References

  • East Port Praha. (n.d.). Technologies to Study Kinases. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. Retrieved from [Link]

  • Kupcho, K., et al. (2019). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Auld, D. S., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Peifer, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Retrieved from [Link]

  • Papo, N., et al. (2014). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC - NIH. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • Ali, M. (2023). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Retrieved from [Link]

  • Quora. (2019). How to calculate IC50 value from percent inhibition graph for antioxidant activity. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Wu, P., & Nielsen, T. E. (2012). New directions in targeting protein kinases: focusing upon true allosteric and bivalent inhibitors. PubMed. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Retrieved from [Link]

  • Asati, V., et al. (2025). Kinase Inhibitors for Targeted Cancer Therapy. PubMed. Retrieved from [Link]

Sources

Antifungal activity testing of 2,4,5-Trifluoro-N-methyl-benzamide against agricultural pathogens

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Antifungal Activity Testing of 2,4,5-Trifluoro-N-methyl-benzamide against Agricultural Pathogens

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for evaluating the antifungal efficacy of the novel compound this compound against key agricultural fungal pathogens. Fungal diseases pose a significant threat to global food security, necessitating the development of new, effective fungicides. Benzamide derivatives have emerged as a promising class of antifungals, with studies indicating that halogen substitutions on the benzene ring can markedly enhance their bioactivity.[1] This guide details standardized in vitro and in vivo protocols, including the poisoned food technique for assessing mycelial growth inhibition, the broth microdilution method for determining Minimum Inhibitory Concentration (MIC) based on Clinical and Laboratory Standards Institute (CLSI) guidelines, and a whole plant assay for evaluating protective efficacy. The methodologies are designed to be robust and self-validating, incorporating essential controls to ensure data integrity and reproducibility.

Introduction: The Rationale for Novel Fungicide Development

Plant pathogenic fungi are a primary cause of significant pre- and post-harvest crop losses worldwide, impacting both the economic stability of the agricultural sector and global food supplies. The rise of fungicide resistance to existing chemical classes presents a continuous challenge.[2] Benzimidazole fungicides, for example, were highly effective upon introduction but faced rapid resistance development due to their single-site mode of action.[2] This underscores the urgent need for novel antifungal agents with potentially new mechanisms of action or improved efficacy.

Benzamides are a versatile class of compounds with a history of use in agriculture.[3] Their fungicidal activity often stems from the disruption of vital cellular processes. Depending on their specific structure, they can act as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting mitochondrial respiration, or as inhibitors of β-tubulin assembly, which halts cell division (mitosis).[3][4][5] The compound this compound incorporates multiple fluorine atoms, a common strategy in medicinal chemistry to enhance metabolic stability and target affinity. This application note provides the foundational protocols to rigorously characterize its antifungal potential.

Hypothesized Mechanism of Action

Based on established fungicide classes, benzamides primarily exert their antifungal effects through two main pathways. The protocols outlined herein are designed to quantify the compound's efficacy, which is a prerequisite for more detailed mechanistic studies.

  • Inhibition of Succinate Dehydrogenase (Complex II): As an SDHI, the compound would bind to the succinate dehydrogenase enzyme complex in the fungal mitochondrial membrane. This action blocks the Krebs cycle and the electron transport chain, leading to a catastrophic failure of cellular energy (ATP) production.[4]

  • Disruption of β-Tubulin Assembly: Alternatively, the compound could interfere with the polymerization of tubulin proteins into microtubules.[2][5] Microtubules are essential for forming the mitotic spindle during cell division. Inhibiting their formation arrests the cell cycle and prevents fungal proliferation.[2]

Hypothesized_Benzamide_MoA cluster_0 Mitochondrial Respiration (SDHI Pathway) cluster_1 Cell Division (Tubulin Pathway) Compound 2,4,5-Trifluoro-N- methyl-benzamide SDH Succinate Dehydrogenase (Complex II) Compound->SDH Binds & Inhibits ETC Electron Transport Chain SDH->ETC Blocks ATP ATP Synthesis ETC->ATP Halts Fungal_Death_1 Fungal Cell Death ATP->Fungal_Death_1 Leads to Compound2 2,4,5-Trifluoro-N- methyl-benzamide Tubulin β-Tubulin Monomers Compound2->Tubulin Binds Microtubules Microtubule Assembly Tubulin->Microtubules Inhibits Polymerization Mitosis Mitosis (Cell Division) Microtubules->Mitosis Disrupts Spindle Formation Fungal_Death_2 Fungal Cell Death Mitosis->Fungal_Death_2 Arrests

Caption: Hypothesized mechanisms of action for benzamide fungicides.

Overall Experimental Workflow

The evaluation of a novel antifungal compound follows a logical progression from broad in vitro screening to more complex in vivo validation. This ensures that resources are focused on compounds with the highest potential for practical application.

Sources

Formulation of 2,4,5-Trifluoro-N-methyl-benzamide for insecticidal bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Formulation of 2,4,5-Trifluoro-N-methyl-benzamide for Insecticidal Bioassays

Audience: Researchers, scientists, and drug development professionals in the field of insecticide discovery and development.

Abstract

This document provides a comprehensive guide to the formulation of a novel fluorinated benzamide, this compound, for the purpose of conducting insecticidal bioassays. Given the limited public data on this specific molecule, this guide emphasizes foundational principles of formulation science and adaptable protocols applicable to new chemical entities (NCEs) with predicted low aqueous solubility. We will explore the rationale behind solvent selection, the use of surfactants and adjuvants to create stable and bioavailable formulations, and detailed, step-by-step protocols for preparing solutions for various bioassay types. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and the generation of reliable data for assessing the insecticidal potential of this and other challenging test compounds.

Introduction: The Challenge of Formulating Novel Lipophilic Compounds

The discovery of new insecticidal active ingredients is critical for managing resistance and controlling a broad spectrum of pests. Fluorinated benzamides represent a promising class of molecules, often exhibiting potent biological activity. However, compounds like this compound, containing multiple fluorine atoms, are typically characterized by high lipophilicity and consequently, very low water solubility. This presents a significant challenge for biological testing, as the compound must be delivered to the target insect in a bioavailable form to elicit a toxicological response.

Improper formulation can lead to misleading results, such as:

  • False Negatives: The compound precipitates out of solution, leading to a lack of exposure and no observed mortality, even if the molecule is intrinsically active.

  • Inconsistent Results: Unstable formulations can lead to variable dosing and poor reproducibility between assays.

  • Physical Interference: The formulation itself (e.g., high concentrations of solvents) may cause physical effects on the insect, confounding the interpretation of the compound's specific toxicity.

This guide provides a systematic approach to developing a robust formulation for this compound, enabling accurate determination of its insecticidal efficacy.

Pre-Formulation Analysis: Understanding the Molecule

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicImplication for Formulation
Molecular Weight ~201.15 g/mol Standard for small molecule drug discovery.
LogP (Lipophilicity) High (>3.0)Indicates very poor water solubility. The primary challenge will be keeping the compound in solution in aqueous systems.
Water Solubility Very Low (<1 mg/L)Requires the use of organic solvents for initial dissolution.
Melting Point Likely a crystalline solidThe compound will be handled as a solid powder.
Chemical Stability Generally stableBenzamide and fluoroaromatic groups are typically stable under standard laboratory conditions.

The high predicted LogP is the most critical factor guiding our formulation strategy. We must begin with a strong organic solvent and then carefully dilute it, potentially with the aid of surfactants, to maintain a stable dispersion for the bioassay.

Formulation Strategy: A Step-Wise Approach

Our strategy will focus on creating a concentrated stock solution in a suitable organic solvent, followed by the preparation of serial dilutions for dose-response assays. The choice of solvents and additives is critical for maintaining compound solubility and minimizing any toxic effects from the formulation itself.

Selection of Primary Solvent

The primary solvent must be capable of dissolving this compound at a high concentration to create a stock solution.

Recommended Primary Solvents:

  • Dimethyl Sulfoxide (DMSO): An excellent, highly polar aprotic solvent with a strong ability to dissolve a wide range of organic compounds. It is a common choice for initial solubilization in biological screening.

  • Acetone: A volatile and effective solvent for many organic compounds. It is frequently used in topical application bioassays due to its rapid evaporation, leaving the test compound on the insect's cuticle.

Causality: The choice between DMSO and acetone often depends on the type of bioassay. For assays involving direct application to the insect (topical), acetone is preferred. For assays where the compound is mixed into an aqueous diet, a DMSO stock is more common as it is miscible with water.

Use of Surfactants and Co-solvents

When diluting the primary stock solution with water (e.g., for diet incorporation assays), the compound will likely precipitate. To prevent this, a surfactant or co-solvent is necessary to create a stable emulsion or microemulsion.

Recommended Surfactants:

  • Tween® 80 (Polysorbate 80): A non-ionic surfactant widely used in biological and pharmaceutical formulations to emulsify and solubilize lipophilic substances in aqueous media.

  • Triton™ X-100: Another common non-ionic surfactant with excellent emulsifying properties.

Authoritative Insight: The use of non-ionic surfactants is generally preferred in insect bioassays as they are less likely to be toxic to the insects compared to ionic surfactants. A concentration of 0.01% to 0.1% (v/v) in the final assay medium is typically sufficient and non-toxic for most insect species.

Experimental Protocols

The following protocols provide step-by-step instructions for preparing formulations of this compound. Crucially, a solvent-only control (vehicle control) must be included in all bioassays to ensure that the observed mortality is due to the test compound and not the formulation components.

Protocol 1: Preparation of a 10 mg/mL Stock Solution

This high-concentration stock solution will serve as the starting point for all subsequent dilutions.

Materials:

  • This compound powder

  • Analytical balance

  • 2 mL glass vial with a screw cap

  • Volumetric pipette or microliter pipette

  • DMSO or Acetone (analytical grade)

  • Vortex mixer

Procedure:

  • Accurately weigh 10 mg of this compound and transfer it to the 2 mL glass vial.

  • Add 1.0 mL of the chosen primary solvent (DMSO or Acetone) to the vial.

  • Cap the vial securely and vortex at high speed for 1-2 minutes, or until the solid is completely dissolved.

  • Visually inspect the solution against a light source to ensure there are no undissolved particulates.

  • Store the stock solution at 4°C, protected from light. Before use, allow the solution to warm to room temperature and vortex briefly.

Protocol 2: Formulation for Topical Application Bioassay

This protocol is designed for direct application of the compound onto the insect's cuticle.

Workflow Diagram:

G cluster_0 Preparation of Stock Solution cluster_1 Serial Dilution cluster_2 Bioassay Application A Weigh 10 mg of Compound B Dissolve in 1 mL Acetone A->B C Vortex until clear (10 mg/mL Stock) B->C D Prepare Serial Dilutions in Acetone C->D E e.g., 1000, 100, 10, 1 µg/mL D->E F Apply fixed volume (e.g., 0.5 µL) to insect thorax E->F G Include Acetone-only Control F->G

Caption: Workflow for preparing and applying a topical formulation.

Procedure:

  • Prepare the 10 mg/mL stock solution in acetone as described in Protocol 1.

  • Perform serial dilutions of the stock solution using acetone to achieve the desired range of concentrations for the dose-response curve (e.g., 1000, 500, 250, 125, 62.5 µg/mL).

  • For the bioassay, a micro-applicator is used to apply a precise volume (typically 0.2 to 1.0 µL) of each dilution to the dorsal thorax of the test insects.

  • A control group of insects should be treated with the same volume of acetone only.

Protocol 3: Formulation for Diet Incorporation Bioassay

This protocol is for assays where the compound is mixed into the insect's artificial diet. This requires creating a stable aqueous emulsion.

Workflow Diagram:

G cluster_0 Stock Solution cluster_1 Intermediate Dilution with Surfactant cluster_2 Final Formulation A 10 mg/mL Stock in DMSO C Pipette stock into Tween solution while vortexing to create emulsion A->C B Prepare aqueous solution of 0.1% Tween® 80 B->C D Incorporate emulsion into liquid artificial diet C->D E Dispense into bioassay wells D->E F Include Vehicle Control (DMSO + Tween + Diet) E->F

Caption: Workflow for preparing a diet incorporation formulation.

Procedure:

  • Prepare the 10 mg/mL stock solution in DMSO as described in Protocol 1.

  • Prepare a sterile aqueous solution containing 0.1% (v/v) Tween® 80.

  • To create the highest concentration for the assay, rapidly pipette the required volume of the DMSO stock solution into the Tween® 80 solution while vigorously vortexing. For example, to make a 100 µg/mL final concentration in the diet, you might add 10 µL of the 10 mg/mL stock to 990 µL of the aqueous Tween solution. This creates an intermediate emulsion.

  • Incorporate this emulsion into the liquid artificial diet at the desired final concentration. Ensure thorough mixing.

  • Prepare a vehicle control diet containing the same final concentrations of DMSO and Tween® 80 as the highest treatment dose.

  • Perform serial dilutions to create a range of treatment concentrations.

Quality Control and Troubleshooting

Table 2: Common Issues and Solutions in Formulation

IssuePotential CauseRecommended Solution
Compound precipitates upon dilution The solution has become supersaturated; poor emulsification.Increase the concentration of the surfactant (e.g., from 0.05% to 0.1% Tween® 80). Use sonication to aid in creating a finer, more stable emulsion. Ensure rapid mixing when adding the DMSO stock to the aqueous phase.
High mortality in the control group The solvent or surfactant is toxic to the test insect at the concentration used.Reduce the final concentration of the primary solvent (e.g., DMSO should ideally be <1% in the final diet). Run a preliminary toxicity test with just the solvent and surfactant to determine the maximum non-lethal concentration for the specific insect species being tested.
Inconsistent results between replicates Unstable formulation; inaccurate pipetting; uneven dosing.Prepare fresh dilutions for each experiment. Vortex the emulsion immediately before incorporating it into the diet or applying it topically. Calibrate pipettes regularly. Ensure uniform application in topical assays.

Conclusion

The successful bioassay of a novel, lipophilic compound like this compound is critically dependent on a well-designed formulation. By understanding the physicochemical properties of the molecule and employing a systematic approach involving appropriate solvents and surfactants, researchers can develop stable and bioavailable formulations. The protocols outlined in this guide provide a robust framework for generating reliable dose-response data, which is the foundation for evaluating the true insecticidal potential of new chemical entities. Always remember that meticulous attention to detail, especially with regard to controls and quality checks, is paramount for achieving scientifically sound and reproducible results.

References

  • Title: Formulation of Pesticides in Nanosize Source: IntechOpen URL: [Link]

  • Title: Best practice in the use of non-terminal dilution-based bioassays on invertebrates Source: Good practice in the use of non-terminal dilution-based bioassays on invertebrates URL: [Link]

Application Notes and Protocols for the Incorporation of Fluorinated Benzamides into Polymeric Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic incorporation of fluorine into macromolecules can dramatically alter their physicochemical properties, leading to materials with enhanced thermal stability, chemical resistance, unique surface properties, and tailored biological interactions. Fluorinated benzamides, in particular, represent a valuable moiety for introduction into polymers designed for biomedical and pharmaceutical applications, including drug delivery and medical imaging.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for three primary techniques to incorporate fluorinated benzamides into polymers: Controlled Radical Polymerization, Condensation Polymerization, and Post-Polymerization Modification.

Introduction: The Significance of Fluorinated Benzamide Polymers

Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—impart remarkable characteristics to polymeric materials.[2] When incorporated as part of a benzamide structure, these fluorinated moieties can enhance polymer stability, modulate hydrophobicity, and introduce specific non-covalent interactions, making them highly desirable for advanced applications.[3]

In the realm of drug development, fluorinated polymers offer distinct advantages:

  • Metabolic Stability: The robust C-F bond can protect adjacent chemical groups from metabolic degradation, prolonging the circulation time of polymer-drug conjugates.

  • Enhanced Bioavailability: The lipophilic nature of fluorine can improve a drug's ability to cross cellular membranes.

  • ¹⁹F MRI Imaging: The presence of fluorine atoms provides a powerful, background-free signal for ¹⁹F Magnetic Resonance Imaging, enabling in vivo tracking and diagnostics.[4]

This document serves as a practical guide to the synthesis of these high-value materials, explaining the causality behind experimental choices to ensure both success and reproducibility.

Monomer Design and Synthesis Considerations

The successful synthesis of a well-defined polymer begins with a high-purity monomer. For incorporating fluorinated benzamides, the monomer must contain both the desired chemical moiety and a polymerizable functional group.

A common strategy for chain-growth polymerization involves creating a (meth)acrylamide or (meth)acrylate monomer. This can be achieved via the condensation reaction between a fluorinated benzoyl chloride and an amine-containing monomer, such as aminoethyl methacrylate.

Example Monomer Synthesis: N-(2-hydroxyethyl)methacrylamide-functionalized Fluorinated Benzamide

A polymerizable methacrylamide monomer bearing a fluorinated benzamide group can be synthesized by reacting an amino-functional methacrylate with a fluorinated benzoyl chloride. For instance, reacting 2-aminoethyl methacrylate with 2,3,4,5,6-pentafluorobenzoyl chloride in the presence of a non-nucleophilic base like triethylamine (TEA) in an aprotic solvent (e.g., dichloromethane, DCM) at low temperatures (to control the exotherm) will yield the desired monomer. Purification is typically achieved through column chromatography. The purity must be confirmed by ¹H NMR, ¹⁹F NMR, and mass spectrometry before polymerization.

Technique I: Controlled Radical Polymerization (CRP)

Controlled Radical Polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are ideal for producing polymers with well-defined molecular weights, narrow dispersity (Đ), and complex architectures (e.g., block copolymers).[1][5][6] These methods are particularly well-suited for (meth)acrylate and (meth)acrylamide monomers.[7][8]

Rationale for RAFT Polymerization

RAFT polymerization is chosen for its exceptional tolerance to a wide variety of functional groups and its relatively simple experimental setup, which does not require the removal of metal catalysts. The key to control is the RAFT agent, a thiocarbonylthio compound, which reversibly transfers between active and dormant polymer chains, allowing for uniform chain growth.[9][10]

Experimental Protocol: RAFT Polymerization of a Fluorinated Benzamide Methacrylate

This protocol describes the synthesis of a homopolymer from a custom methacryloyl monomer functionalized with a pentafluorobenzamide group.

Workflow for RAFT Polymerization

RAFT_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Characterization Monomer Fluorinated Benzamide Methacrylate Monomer Schlenk Combine Reagents in Schlenk Flask Monomer->Schlenk RAFT_Agent RAFT Agent (e.g., DDMAT) RAFT_Agent->Schlenk Initiator Initiator (e.g., AIBN) Initiator->Schlenk Solvent Anhydrous Solvent (e.g., Dioxane) Solvent->Schlenk Degas Degas via Freeze- Pump-Thaw Cycles (x3) Schlenk->Degas Seal Polymerize Immerse in Oil Bath (e.g., 70°C, 12h) Degas->Polymerize Backfill w/ N₂ Precipitate Precipitate into Cold Non-Solvent Polymerize->Precipitate Cool & Expose to Air Filter Filter & Wash Polymer Precipitate->Filter Dry Dry under Vacuum Filter->Dry GPC GPC/SEC (Mn, Đ) Dry->GPC NMR ¹H & ¹⁹F NMR (Structure, Conversion) Dry->NMR

Caption: Workflow for RAFT polymerization of a functional monomer.

Materials:

  • Fluorinated Benzamide Methacrylate Monomer (M)

  • RAFT Agent: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT)

  • Initiator: Azobisisobutyronitrile (AIBN)

  • Solvent: Anhydrous 1,4-Dioxane

  • Non-solvent: Cold Diethyl Ether or Hexane

  • Schlenk flask, magnetic stirrer, oil bath, inert gas line (N₂ or Ar)

Procedure:

  • Reagent Calculation: Target a degree of polymerization (DP) of 50. The molar ratio of [M] : [RAFT Agent] : [Initiator] should be 50 : 1 : 0.2. The concentration of the monomer in the solvent should be ~1 M.

  • Reaction Setup: In a Schlenk flask, dissolve the Fluorinated Benzamide Methacrylate Monomer (50 eq.), DDMAT (1 eq.), and AIBN (0.2 eq.) in anhydrous 1,4-dioxane.

    • Causality: Dioxane is an excellent solvent for many polar monomers and polymers, and AIBN is a standard thermal initiator with a well-characterized decomposition rate at 70°C. The [RAFT]:[Initiator] ratio is critical to ensure that most chains are initiated from the RAFT agent, leading to good control.

  • Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Causality: Oxygen is a radical scavenger and will inhibit or terminate the polymerization, leading to poor control and low conversion.

  • Polymerization: Backfill the flask with an inert gas (N₂ or Ar) and immerse it in a preheated oil bath at 70°C. Let the reaction proceed for 12-24 hours with stirring.

    • Causality: The temperature initiates the thermal decomposition of AIBN, starting the polymerization. Reaction time can be monitored by taking aliquots (via a degassed syringe) and analyzing monomer conversion by ¹H NMR.

  • Termination and Isolation: To stop the reaction, cool the flask to room temperature and expose the solution to air.

  • Purification: Slowly add the viscous polymer solution dropwise into a large volume of a stirred, cold non-solvent (e.g., diethyl ether or hexane) to precipitate the polymer.

    • Causality: The polymer is insoluble in the non-solvent, while the unreacted monomer and initiator fragments remain dissolved, effecting purification.

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved.

  • Characterization: Analyze the polymer's molecular weight (Mn) and dispersity (Đ) by Gel Permeation Chromatography (GPC/SEC). Confirm the structure and calculate monomer conversion using ¹H and ¹⁹F NMR.

Table 1: Typical Parameters for RAFT Polymerization

ParameterValue/ConditionRationale
[Monomer]:[RAFT]:[Initiator] 50 : 1 : 0.2Controls molecular weight and ensures high chain-end fidelity.
Temperature 70 °COptimal for AIBN decomposition and propagation rate.
Solvent 1,4-DioxaneGood solubility for monomer and resulting polymer.
Expected Mn (DP x MWmonomer) + MWRAFTTheoretical molecular weight based on stoichiometry.
Expected Đ < 1.20Indicates a well-controlled polymerization.[11]

Technique II: Condensation Polymerization

Condensation polymerization is a classic method for synthesizing polymers like polyamides and polyesters.[12] To incorporate a fluorinated benzamide, one can design a monomer that contains this moiety as well as two reactive functional groups (e.g., a dicarboxylic acid or a diamine). This approach builds the target structure directly into the polymer backbone.

Rationale for Direct Polycondensation

Direct polycondensation using activating agents like triphenyl phosphite (TPP) in the presence of a base (pyridine) and salt (LiCl) is a robust method for creating aromatic polyamides (aramids) under relatively mild conditions.[13][14] The LiCl helps to keep the rigid polymer chains in solution as they form, preventing premature precipitation and allowing for higher molecular weights to be achieved.

Experimental Protocol: Synthesis of a Fluorinated Polyamide

This protocol describes the synthesis of a polyamide from a custom fluorinated benzamide-containing dicarboxylic acid and a commercially available aromatic diamine.

Workflow for Direct Polycondensation

Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Characterization Diacid Fluorinated Benzamide Dicarboxylic Acid Flask Add Monomers, NMP, Pyridine, LiCl to Flask Diacid->Flask Diamine Aromatic Diamine (e.g., ODA) Diamine->Flask Reagents NMP, Pyridine, LiCl, TPP Reagents->Flask Heat_Stir Heat to 100°C with N₂ flow Flask->Heat_Stir Add_TPP Add TPP dropwise Heat_Stir->Add_TPP Polymerize Maintain at 100°C for 3-5h Add_TPP->Polymerize Precipitate Pour into Methanol Polymerize->Precipitate Filter_Wash Filter, Wash with Hot Water & Methanol Precipitate->Filter_Wash Dry Dry under Vacuum Filter_Wash->Dry Viscosity Inherent Viscosity Dry->Viscosity NMR ¹H & ¹⁹F NMR (Structure) Dry->NMR TGA TGA (Thermal Stability) Dry->TGA PPM_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Purification cluster_analysis Characterization Polymer Reactive Polymer (e.g., PPFPMA) Dissolve Dissolve Polymer in DMF Polymer->Dissolve Amine Amino-functionalized Fluorinated Benzamide Add_Reagents Add Amine & Base Amine->Add_Reagents Base Base (e.g., DIPEA) Base->Add_Reagents Solvent Anhydrous DMF Solvent->Dissolve Dissolve->Add_Reagents React Stir at RT overnight Add_Reagents->React Dialyze Dialyze against Solvent/Water React->Dialyze Lyophilize Lyophilize to obtain Pure Polymer Dialyze->Lyophilize NMR ¹H & ¹⁹F NMR (Confirm Functionalization) Lyophilize->NMR FTIR FTIR (Loss of PFP ester, Gain of Amide) Lyophilize->FTIR

Caption: Workflow for post-polymerization modification of an activated ester polymer.

Materials:

  • Poly(pentafluorophenyl methacrylate) (PPFPMA), pre-synthesized via RAFT

  • Amino-functionalized Fluorinated Benzamide (e.g., N-(2-aminoethyl)-2,3,4,5,6-pentafluorobenzamide)

  • Base: N,N'-Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous Dimethylformamide (DMF)

  • Dialysis tubing (appropriate MWCO)

Procedure:

  • Reaction Setup: In a vial, dissolve the PPFPMA (1 eq. of PFP ester groups) in anhydrous DMF.

  • Addition of Reagents: To the stirred polymer solution, add the amino-functionalized fluorinated benzamide (0.5 eq. to target 50% modification) and DIPEA (1.5 eq. relative to the amine).

    • Causality: DMF is an excellent solvent for both the reactive polymer and the amine. DIPEA is a non-nucleophilic base that scavenges the pentafluorophenol byproduct, preventing side reactions with the primary amine nucleophile.

  • Reaction: Seal the vial and stir the reaction mixture at room temperature overnight.

  • Purification: Transfer the reaction mixture to a dialysis membrane with an appropriate molecular weight cut-off (MWCO). Dialyze against DMF to remove excess amine and DIPEA, followed by extensive dialysis against deionized water if the final polymer is water-soluble, or precipitate into a non-solvent if it is organic-soluble.

    • Causality: Dialysis is a gentle and effective method for removing small molecule impurities from a polymer solution, ensuring a high-purity final product.

  • Isolation: Lyophilize (freeze-dry) the purified polymer solution to obtain the final product as a fluffy solid.

  • Characterization: Confirm the success of the modification using ¹H and ¹⁹F NMR. The disappearance of the PFP signals in the ¹⁹F NMR spectrum and the appearance of new signals corresponding to the fluorinated benzamide are key indicators. FTIR spectroscopy can also be used to monitor the disappearance of the activated ester carbonyl peak (~1780 cm⁻¹) and the appearance of the amide I band (~1650 cm⁻¹).

Table 2: Comparison of Polymerization Techniques

TechniquePrimary AdvantagesPrimary ChallengesBest Suited For
Controlled Radical Excellent control over MW and Đ; versatile for block copolymers.Requires pure, polymerizable monomer; potential catalyst contamination (ATRP).Creating well-defined architectures with side-chain functionality.
Condensation Direct incorporation into the polymer backbone; high thermal stability.Requires high monomer purity and strict stoichiometry; can be difficult to achieve high MW.Thermally robust materials where the moiety is integral to the backbone.
Post-Mod. Highly versatile; allows use of complex moieties without polymerization issues.Can be difficult to achieve 100% modification; potential for side reactions.Incorporating sensitive or synthetically complex functional groups.

Conclusion

The incorporation of fluorinated benzamides into polymers provides a powerful avenue for the development of advanced materials for drug development and biomedical research. By selecting the appropriate synthetic strategy—controlled radical polymerization for precise architectures, condensation polymerization for backbone integration, or post-polymerization modification for maximum versatility—researchers can tailor the properties of their macromolecules to meet specific application demands. The protocols provided herein offer a robust starting point, grounded in established chemical principles, for the successful synthesis and characterization of these promising functional polymers.

References

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  • Kostina, Y., et al. (2021). Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives. Russian Journal of General Chemistry, 91, 1545-1569. Available at: [Link]

  • Clark, J. C., et al. (2017). Light-Mediated Atom Transfer Radical Polymerization of Semi-Fluorinated (Meth)acrylates: Facile Access to Functional Materials. Journal of the American Chemical Society, 139(16), 5939-5945. Available at: [Link]

  • Clark, J. C., et al. (2017). Light-Mediated Atom Transfer Radical Polymerization of Semi-Fluorinated (Meth)acrylates: Facile Access to Functional Materials. eScholarship, University of California. Available at: [Link]

  • Ameduri, B. (2009). Controlled Radical (Co)polymerization of Fluoromonomers. Chemical Reviews, 109(12), 6632-6686. Available at: [Link]

  • Gabin, C. J., et al. (2009). Synthesis of functional polymers by post-polymerization modification. PubMed. Available at: [Link]

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  • Zhang, L., et al. (2014). Fluorinated poly(meth)acrylate: Synthesis and properties. Progress in Polymer Science, 39(11), 1911-1946. Available at: [Link]

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  • Hsiao, S. H., & Yang, C. P. (2006). Synthesis and Properties of Novel Poly(amide-imide)s Derived from 2,4-diaminotriphenylamine and Imide Ring-Preformed Dicarboxylic Acids. Journal of Polymer Science Part A: Polymer Chemistry, 44(10), 3340-3350. Available at: [Link]

  • Zhang, L., et al. (2014). Fluorinated Poly(meth)acrylate: Synthesis and properties. ResearchGate. Available at: [Link]

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  • Sahoo, S. K., et al. (2015). Fluorinated amphiphilic block copolymers via RAFT polymerization and its application as surf-RAFT agent in miniemulsion polymerization. ResearchGate. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,5-Trifluoro-N-methyl-benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4,5-Trifluoro-N-methyl-benzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. We will move beyond simple procedural lists to explore the underlying chemistry, enabling you to troubleshoot common issues and rationally optimize your reaction conditions for improved yield and purity.

Overview of the Synthetic Challenge

The primary route to this compound is the coupling of 2,4,5-trifluorobenzoic acid with methylamine. While this appears to be a straightforward amidation, the electronic properties of the starting materials present specific challenges. The electron-withdrawing nature of the three fluorine atoms deactivates the carboxylic acid, making it less susceptible to activation and subsequent nucleophilic attack.[1] This necessitates a careful selection of coupling reagents and reaction conditions to achieve high conversion.

This guide is structured as a series of frequently asked questions (FAQs) that address the most common issues encountered during this synthesis.

Core Synthesis Workflow

The fundamental transformation involves the activation of the carboxylic acid followed by nucleophilic acyl substitution by methylamine.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Acid 2,4,5-Trifluorobenzoic Acid Activation Carboxylic Acid Activation Acid->Activation Amine Methylamine (or salt) Coupling Amide Bond Formation Amine->Coupling Reagent Coupling Reagent Reagent->Activation Base Non-nucleophilic Base Base->Coupling Solvent Anhydrous Solvent Activation->Coupling Product This compound Coupling->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low or has failed completely. What are the most likely causes?

This is the most common issue, typically stemming from inefficient activation of the electron-deficient 2,4,5-trifluorobenzoic acid.

Likely Cause 1: Ineffective Coupling Reagent Standard amide coupling reagents may struggle with this substrate. The choice of coupling reagent is critical for activating the carboxylic acid to form a highly reactive intermediate that methylamine can attack.[2][3][4]

Solution: For challenging substrates like this, uronium/aminium salt-based reagents are often superior to carbodiimides alone.[2][5]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is a highly effective reagent for sterically hindered and electron-poor acids. It forms a reactive O-acylisourea intermediate that readily reacts with amines.[2]

  • T3P® (Propylphosphonic Anhydride): An excellent choice for difficult couplings, known for high yields and a clean reaction profile. The byproducts are water-soluble, simplifying purification.[2][6]

  • Acyl Chloride Formation: Converting the benzoic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride is a classic and effective activation method.[7][8] The resulting 2,4,5-trifluorobenzoyl chloride is highly reactive towards methylamine. However, this adds an extra step to the procedure.

Data Summary: Comparison of Common Coupling Reagents

Coupling ReagentClassTypical Yield RangeKey ConsiderationsPotential Side Reactions
HATU Uronium SaltHighFast and efficient for difficult substrates.[2]Guanidinylation of the amine if used in excess.[2]
EDC/HOBt CarbodiimideModerate to HighCost-effective; HOBt additive is crucial to improve efficiency and minimize side reactions.[2]Formation of N-acylurea byproduct, which can be difficult to remove.[2]
T3P® Phosphonic AnhydrideHighExcellent for difficult couplings; water-soluble byproducts.[2]Requires careful stoichiometry.
SOCl₂/Oxalyl Chloride Acyl Halide FormationHighForms a highly reactive intermediate; requires a separate reaction step and handling of corrosive reagents.[7][9]Potential for impurities from the chlorinating agent.[10]

Likely Cause 2: Inappropriate Base or Stoichiometry The base plays a crucial role in neutralizing the carboxylic acid and any acidic byproducts generated during the reaction.[1]

Solution:

  • Use a Non-Nucleophilic Base: A sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is essential.[1] These bases will not compete with methylamine as a nucleophile. DIPEA is often preferred due to its increased steric bulk.[1]

  • Check Stoichiometry: Ensure at least 2.0-3.0 equivalents of the base are used: one equivalent to neutralize the carboxylic acid (if starting from methylamine hydrochloride salt, an additional equivalent is needed) and another to scavenge the acid released from the coupling reaction.

Q2: My final product is contaminated with a persistent impurity. How can I identify and prevent it?

Impurity profiles often point directly to suboptimal reaction conditions.

Symptom: An impurity with a similar polarity to the product, difficult to remove by column chromatography.

  • Likely Cause: N-acylurea Byproduct. If you are using a carbodiimide reagent like EDC, it can rearrange to form a stable N-acylurea adduct, which is notoriously difficult to remove.[2]

  • Prevention: The addition of 1-hydroxybenzotriazole (HOBt) or OxymaPure is critical when using EDC, as it traps the active O-acylisourea intermediate to form an active ester, which is less prone to this side reaction.[2] Switching to a different class of coupling reagent like HATU or T3P® will also eliminate this specific byproduct.

Symptom: The presence of unreacted 2,4,5-trifluorobenzoic acid in the final product.

  • Likely Cause: Incomplete reaction. This points back to the issues described in Q1: insufficient activation, incorrect stoichiometry, or insufficient reaction time.

  • Prevention & Removal: Monitor the reaction by TLC or LC-MS to ensure full consumption of the starting acid. During workup, a wash with a mild aqueous base (e.g., 5% sodium bicarbonate solution) will effectively remove any residual acidic starting material by converting it to its water-soluble salt.[11]

Troubleshooting_Low_Yield Start Low Yield or No Reaction Check_Activation Was an appropriate coupling reagent used (e.g., HATU, T3P)? Start->Check_Activation Check_Base Was a non-nucleophilic base (e.g., DIPEA) used in sufficient excess (2-3 eq.)? Check_Activation->Check_Base Yes Solution_Reagent Switch to a more potent coupling reagent like HATU or T3P. Consider acyl chloride route. Check_Activation->Solution_Reagent No Check_Conditions Were anhydrous conditions maintained? Is the temperature appropriate? Check_Base->Check_Conditions Yes Solution_Base Recalculate stoichiometry. Ensure base is >2 eq. Use fresh, dry base. Check_Base->Solution_Base No Solution_Conditions Dry solvents and glassware. Run under inert atmosphere. Optimize temperature (0°C to RT). Check_Conditions->Solution_Conditions No End Improved Yield Check_Conditions->End Yes Solution_Reagent->End Solution_Base->End Solution_Conditions->End

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

Recommended Experimental Protocol

This protocol utilizes HATU, a highly reliable coupling reagent for this transformation.

Materials:

  • 2,4,5-Trifluorobenzoic Acid (1.0 eq.)

  • Methylamine hydrochloride (1.1 eq.)

  • HATU (1.1 eq.)

  • Diisopropylethylamine (DIPEA) (3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,4,5-trifluorobenzoic acid (1.0 eq.), methylamine hydrochloride (1.1 eq.), and HATU (1.1 eq.).

  • Solvent Addition: Add anhydrous DMF (or DCM) to dissolve/suspend the reagents (concentration approx. 0.1-0.5 M).

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add DIPEA (3.0 eq.) dropwise to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate or DCM. Transfer to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization (e.g., from ethyl acetate/heptane) to afford pure this compound.

References

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Encyclopedia.pub. Direct Amidations of Carboxylic Acids with Amines. [Link]

  • MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

  • IRIS. Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • ResearchGate. N‐methylation of benzamide (1 a) with formic acid. [Link]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Google Patents. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
  • Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • ResearchGate. (PDF) The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. [Link]

  • Google Patents. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.
  • Google Patents. US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid.
  • The Royal Society of Chemistry. Direct amidation of acid fluorides using germanium amides. [Link]

  • PrepChem.com. Synthesis of 2,4,5-trifluoro-3-hydroxybenzoyl chloride. [Link]

  • PrepChem.com. Synthesis of 2,4,5-trifluorobenzoic acid. [Link]

  • PrepChem.com. Synthesis of 3-Ethenyl-2,4,5-Trifluorobenzoic Acid. [Link]

  • Google Patents. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
  • MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. [Link]

  • PubMed Central - NIH. Synthesis of N-trifluoromethyl amides from carboxylic acids. [Link]

  • PubChem. 2,4,6-Trifluorobenzylamine | C7H6F3N | CID 2777046. [Link]

  • Justia Patents. Process for the preparation of 2-(trihalomethyl) benzamide. [Link]

Sources

Technical Support Center: Amidation of 2,4,5-Trifluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The amidation of 2,4,5-trifluorobenzoic acid is a critical transformation in the synthesis of various pharmaceuticals and functional materials. The electron-withdrawing nature of the fluorine atoms activates the carboxylic acid, facilitating amide bond formation. However, this enhanced reactivity can also lead to a unique profile of side reactions, complicating synthesis and purification. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, provides in-depth, field-proven insights to help you navigate these challenges effectively.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction with a carbodiimide (DCC/DIC) is messy. I see a significant amount of an unexpected, hard-to-remove byproduct. What is it and how can I prevent it?

This is a classic issue when using carbodiimides. The primary culprit is the formation of an N-acylurea byproduct .

  • Causality: The reaction of 2,4,5-trifluorobenzoic acid with a carbodiimide (like DCC or DIC) forms a highly reactive O-acylisourea intermediate. While this intermediate is supposed to react with your amine to form the desired amide, it is unstable. If the amine is not sufficiently nucleophilic or is present in low concentration, the O-acylisourea can undergo an irreversible intramolecular rearrangement to the stable, unreactive N-acylurea.[1]

  • Troubleshooting & Prevention:

    • Use Additives: The most effective solution is to add a nucleophilic agent that intercepts the O-acylisourea intermediate to form a more stable, yet still reactive, active ester. 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) are the industry standards.[2][3][4] They react faster with the O-acylisourea than it can rearrange, effectively preventing N-acylurea formation.

    • Order of Addition: Add the carbodiimide to a solution of the carboxylic acid and the additive (HOBt/Oxyma) first. Allow this mixture to "pre-activate" for several minutes before adding your amine.

    • Solvent Choice: Use a non-polar aprotic solvent like Dichloromethane (DCM) to minimize side reactions. While DMF can be used, it can sometimes accelerate the rearrangement.[4]

The following diagram illustrates the competing pathways of the desired amidation versus the problematic N-acylurea formation.

G cluster_0 Reaction Pathway Acid 2,4,5-Trifluorobenzoic Acid O_Acylisourea O-Acylisourea (Highly Reactive Intermediate) Acid->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., DCC, DIC) Carbodiimide->O_Acylisourea Amide Desired Amide Product O_Acylisourea->Amide + Amine (Desired Path) N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Intramolecular Rearrangement (Side Reaction) Amine Amine (R-NH2) Amine->Amide Urea Urea Byproduct (e.g., DCU)

Caption: Competing reaction pathways in carbodiimide-mediated amidation.

Q2: I'm using a uronium/aminium reagent like HBTU or HATU, but my yield is poor and I'm losing my amine starting material. What's happening?

This issue points towards guanidinylation of your amine.

  • Causality: Uronium/aminium salts (e.g., HBTU, HATU, TBTU) are not just activating agents; they can also react directly with primary and secondary amines.[2] If the coupling reagent is present in excess or if the concentration of the activated carboxylic acid is low, the reagent can react with the free amine to form a guanidinium byproduct, which irreversibly caps the amine and prevents it from participating in the desired amidation.[5]

  • Troubleshooting & Prevention:

    • Strict Stoichiometry Control: Use a slight excess of the carboxylic acid relative to the coupling reagent (e.g., 1.05 eq acid to 1.0 eq HBTU). This ensures the coupling reagent is consumed in the activation step.

    • Pre-activation is Crucial: The most robust solution is to pre-activate the carboxylic acid. Mix the 2,4,5-trifluorobenzoic acid, the coupling reagent (HATU/HBTU), and a non-nucleophilic base (like DIPEA) in your solvent. Stir for 5-10 minutes to allow the active ester to form before adding the amine. This ensures the amine encounters the activated acid, not the reactive coupling reagent.

Q3: How do I select the optimal coupling reagent for my specific application?

The choice of reagent depends on the properties of your amine, budget, and scale. No single reagent is perfect for all scenarios.

Reagent ClassExamplesProsConsBest For...
Carbodiimides DCC, DIC, EDCLow cost, readily available.Formation of N-acylurea; insoluble urea byproduct (DCC); lower reactivity.[3][4]Cost-sensitive, large-scale syntheses where byproducts can be easily removed. Always use with an additive (HOBt/Oxyma).
Uronium/Aminium HBTU, TBTU, HATUHigh reactivity, fast reactions, soluble byproducts.[2][3]Can cause guanidinylation of the amine; moisture sensitive; higher cost.[5]General-purpose, high-throughput synthesis; coupling of less reactive amines. HATU is superior for reducing side reactions.[3]
Phosphonium BOP, PyBOPVery high reactivity, excellent for sterically hindered amines, no guanidinylation.[2][4]BOP produces carcinogenic HMPA byproduct; PyBOP is safer but expensive.[6]Difficult couplings, sterically hindered substrates, and situations where guanidinylation is a persistent problem.
Other T3P, DMTMMT3P: Excellent for solution-phase, byproducts are water-soluble.[2] DMTMM: Can be effective in aqueous media.[7]Less common, may require specific reaction conditions."Green" chemistry applications or when standard reagents fail.

This workflow can guide your selection process for the amidation of 2,4,5-trifluorobenzoic acid.

G start Start: Amidation of 2,4,5-Trifluorobenzoic Acid steric_hindrance Is the amine sterically hindered or a weak nucleophile (e.g., aniline)? start->steric_hindrance cost_sensitivity Is cost the primary concern for this scale? steric_hindrance->cost_sensitivity No reagent_pybop Use Phosphonium Reagent (e.g., PyBOP) steric_hindrance->reagent_pybop Yes guanidinylation_issue Is guanidinylation a known issue with this amine? cost_sensitivity->guanidinylation_issue No reagent_dic Use Carbodiimide + Additive (e.g., DIC / Oxyma Pure) cost_sensitivity->reagent_dic Yes guanidinylation_issue->reagent_pybop Yes reagent_hbtu Use standard Uronium Reagent (e.g., HBTU) guanidinylation_issue->reagent_hbtu No (Standard) reagent_hatu Use high-reactivity Uronium Reagent (e.g., HATU) reagent_hbtu->reagent_hatu If yield is poor, upgrade to HATU

Caption: A decision tree for selecting the appropriate coupling reagent.

Recommended Experimental Protocol

This protocol utilizes a modern uronium salt with pre-activation to maximize yield and minimize side reactions.

Materials:

  • 2,4,5-Trifluorobenzoic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Setup: To a clean, dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add 2,4,5-trifluorobenzoic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF or DCM (use a concentration of approx. 0.1-0.5 M).

  • Pre-activation: Add HATU (1.05 eq) to the solution, followed by DIPEA (2.5 eq). Stir the mixture at room temperature for 10 minutes. The solution may change color or consistency as the active ester forms.

  • Amine Addition: Add the amine (1.1 eq) to the reaction mixture, either neat if it is a liquid or as a solution in the reaction solvent.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

References

  • Khattab, S. N., et al. (2010). Side Reactions in Peptide Synthesis. Journal of Peptide Science. Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • Jabeen, A., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Available at: [Link]

  • Slideshare. (n.d.). Side reaction in peptide synthesis. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Available at: [Link]

  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]

  • The Royal Society of Chemistry. (2021). Direct amidation of acid fluorides using germanium amides. Available at: [Link]

  • Kang, S.-B., et al. (2008). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric Acid Diethyl Ester. Bulletin of the Korean Chemical Society. Available at: [Link]

  • Kim, J., et al. (2015). Direct C-H Amidation of Benzoic Acids to Introduce meta and para-Amino Groups by Tandem Decarboxylation. Angewandte Chemie International Edition. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • European Patent Office. (1990). Process for preparing 2,4,5-trifluorobenzoic acid. Available at: [Link]

  • Arkat USA. (2022). Advances in amidation chemistry – a short overview. Available at: [Link]

  • PubMed. (2022). Structure-Based Drug Design and Synthesis of Novel N-Aryl-2,4-bithiazole-2-amine CYP1B1-Selective Inhibitors in Overcoming Taxol Resistance in A549 Cells. Available at: [Link]

  • ResearchGate. (2025). Synthesis, anticancer and antimicrobial properties of some N-aryl-2-(5-aryltetrazol-2-yl)acetamides. Available at: [Link]

Sources

Technical Support Center: Enhancing the Stability of 2,4,5-Trifluoro-N-methyl-benzamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4,5-Trifluoro-N-methyl-benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing the stability of this compound in solution. By understanding the underlying chemical principles and degradation pathways, you can effectively troubleshoot stability issues and ensure the integrity of your experiments and formulations.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of this compound.

Q1: What are the primary known instability pathways for this compound in solution?

A1: The primary degradation pathway for this compound, like other benzamides, is hydrolysis of the amide bond. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of 2,4,5-trifluorobenzoic acid and methylamine. The r[1][2]ate of hydrolysis is significantly influenced by pH and temperature. Additionally, fluorinated aromatic compounds can be susceptible to photodegradation, although specific data for this compound is limited. Forced degradation studies are recommended to fully characterize its stability profile.

[3][4][5]Q2: What is the expected impact of the trifluoro-substitution on the stability of the amide bond?

A2: The three electron-withdrawing fluorine atoms on the phenyl ring are expected to influence the electrophilicity of the carbonyl carbon in the amide group. This increased electrophilicity can make the amide bond more susceptible to nucleophilic attack, such as by water or hydroxide ions, potentially accelerating hydrolysis compared to non-fluorinated benzamides.

Q3: Are there any initial recommended storage conditions for solutions of this compound?

A3: For general use, it is advisable to store solutions of this compound at refrigerated temperatures (2-8 °C) and protected from light. The choice of solvent and pH of the solution are critical and should be optimized based on the specific experimental requirements and the stability data you generate. For long-term storage, frozen conditions (-20 °C or below) may be necessary, but the freeze-thaw stability should be evaluated.

Q4: Which analytical techniques are most suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for stability testing. A sta[3][4]bility-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradants, aiding in their structural elucidation. Nucle[3]ar Magnetic Resonance (NMR) spectroscopy can also provide detailed structural information about degradation products.

I[6]I. Troubleshooting Guides

This section provides a structured, question-and-answer approach to address specific stability challenges you may encounter during your research.

Issue 1: Rapid Degradation Observed in Aqueous Solutions
Q: My solution of this compound shows significant degradation within a short period at room temperature. What is the likely cause and how can I mitigate it?

A: Causality and Mitigation Strategy

The most probable cause of rapid degradation in aqueous solutions is pH-mediated hydrolysis of the amide bond. The rate of this hydrolysis is highly dependent on the pH of the solution.

Troubleshooting Workflow:

A workflow for troubleshooting rapid degradation.

Experimental Protocol: pH Optimization Study

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 6.0 to 8.0 (e.g., phosphate, citrate, or TRIS buffers). Ensure the chosen buffer system does not interfere with your downstream analysis.

  • Solution Preparation: Dissolve this compound in each buffer to the desired final concentration.

  • Incubation: Aliquot the solutions and incubate them at a controlled temperature (e.g., 25 °C and an accelerated condition like 40 °C).

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and any major degradation products.

  • Data Analysis: Plot the percentage of the parent compound remaining against time for each pH. The pH that shows the slowest rate of degradation is the optimal pH for your solution.

Issue 2: Poor Solubility Leading to Inconsistent Results
Q: I am struggling to achieve the desired concentration of this compound in my aqueous buffer, and I suspect this is affecting my experimental reproducibility. What strategies can I employ?

A: Causality and Mitigation Strategy

Poor aqueous solubility is a common challenge for many small molecules. This [5]can lead to precipitation and inaccurate concentrations in your experiments. Several formulation strategies can be employed to enhance solubility.

Solubility Enhancement Options:

StrategyMechanism of ActionConsiderations
Co-solvents Addition of a water-miscible organic solvent (e.g., ethanol, propylene glycol, DMSO) to the aqueous buffer to increase the solubilizing capacity of the system.The[6][7] co-solvent must be compatible with your experimental system and not interfere with the assay. The concentration of the co-solvent should be minimized to avoid potential toxicity or off-target effects.
Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules, thereby increasing their aqueous solubility.The[5][6] type and concentration of cyclodextrin need to be optimized. Not all molecules form stable complexes with cyclodextrins.
pH Adjustment While primarily a stability concern, adjusting the pH can also influence solubility, especially if the molecule has ionizable groups.As discussed in Issue 1, pH must be carefully balanced to ensure both solubility and stability.
Surfactants The use of non-ionic surfactants (e.g., Polysorbate 80) at concentrations above their critical micelle concentration can increase solubility by incorporating the compound into micelles.Surfactants can interfere with certain biological assays and analytical methods.

Experimental Protocol: Co-solvent Screening

  • Select Co-solvents: Choose a few biocompatible co-solvents such as ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).

  • Prepare Stock Solutions: Prepare a high-concentration stock solution of this compound in each co-solvent.

  • Titration: In your aqueous buffer, titrate in small volumes of the stock solution, vortexing after each addition, until precipitation is observed.

  • Determine Maximum Aqueous Concentration: The highest concentration achieved before precipitation is the maximum solubility with that percentage of co-solvent.

  • Select Optimal System: Choose the co-solvent system that provides the desired concentration with the lowest percentage of organic solvent.

  • Confirm Stability: Once a suitable solubilization strategy is identified, it is crucial to re-evaluate the stability of the compound in the new formulation matrix as the excipients themselves can influence degradation rates.

Issue 3: Appearance of Unknown Peaks in the Chromatogram During a Long-Term Study
Q: During a multi-week stability study, I am observing the emergence of new, unidentified peaks in my HPLC chromatogram. How can I identify these and understand their origin?

A: Causality and Mitigation Strategy

The appearance of new peaks indicates the formation of degradation products. A systematic approach involving forced degradation studies can help to generate these degradants in a controlled manner, facilitating their identification and providing insights into the degradation pathways.

Fo[8][9]rced Degradation Workflow:

A workflow for identifying unknown degradation products.

Summary of Forced Degradation Conditions:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60 °CAmide bond cleavage
Base Hydrolysis 0.1 M NaOH, Room TemperatureAmide bond cleavage
Oxidation 3% H₂O₂, Room TemperatureOxidation of the aromatic ring or N-demethylation
Photolysis Exposure to light as per ICH Q1B guidelinesPhotodegradation, potential for C-F bond cleavage
Thermal 60-80 °C in solid state and solutionThermally induced degradation

By comparing the chromatograms from the forced degradation studies with your long-term stability samples, you can tentatively identify the unknown peaks. Subsequent isolation and characterization using techniques like NMR may be necessary for definitive structural elucidation.

III. Concluding Remarks

Enhancing the stability of this compound in solution requires a systematic and logical approach. By understanding the inherent chemical liabilities of the molecule, primarily amide hydrolysis, and by methodically investigating the effects of pH, temperature, light, and formulation components, researchers can develop robust solutions that maintain the compound's integrity. The troubleshooting guides and protocols provided herein serve as a starting point for your investigations. Always remember that a well-characterized and stable solution is the foundation of reliable and reproducible scientific data.

IV. References

  • Hydrolysis of Benzamide to Benzoic Acid. (2025, January 10). Prezi. Retrieved from

  • Cox, R. A. (2008). Benzamide hydrolysis in strong acids — The last word. Canadian Journal of Chemistry, 86(4), 290-297. Retrieved from

  • Cox, R. A. (2008). Benzamide hydrolysis in strong acids : The last word. Semantic Scholar. Retrieved from

  • Enhancing solubility and stability of poorly soluble drugs. (2024, September 18). Google. Retrieved from

  • Stabilizer Excipients. Protheragen. Retrieved from

  • Chemical Properties of Benzamide, 2,4,5-trifluoro-3-methoxy-N-(2,4,5-trifluoro-3-methoxybenzoyl)-N-methyl-. Cheméo. Retrieved from

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Retrieved from

  • Stabilizer Excipients. American Pharmaceutical Review. Retrieved from

  • Chemical Properties of Amides- Hydrolysis. (2024, October 16). Chemistry LibreTexts. Retrieved from

  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved from

  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023, October 31). Colorcon. Retrieved from

  • Ross, D., & Cdon, M. T. (1985). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. Retrieved from

  • Stabilizer. Pharma Excipients. Retrieved from

  • Excipient Selection for Protein Stabilization. (2015, August 15). Pharmaceutical Technology. Retrieved from

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Retrieved from

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from

  • Techniques for Enhancing Drug Solubility: A Comprehensive Overview. (2024, December 21). Google. Retrieved from

  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved from

  • Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy. PubMed. Retrieved from

  • Acid hydrolysis of benzamides in <60 wt% H2SO4. ResearchGate. Retrieved from

  • Some Basic Facts about Forced Degradation Test. (2023, May 8). Labinsights. Retrieved from

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC. Retrieved from

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  • The microsomal demethylation of N,N-dimethylbenzamides. Substituent and kinetic deuterium isotope effects. PubMed. Retrieved from

  • Perkins, J. (2020, March 19). Unstable Small Molecule Therapeutic Analysis. KCAS Bio. Retrieved from

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. National Institutes of Health (NIH). Retrieved from

  • Proposed degradation pathways of the drug under different hydrolytic conditions. Google. Retrieved from

  • Degradation of N-methylbenzylamine and N,N-dimethylbenzylamine in anaerobic biological reactors and formation of N-nitrosomethylbenzylamine and N-nitrosodimethylamine during subsequent chloramination. (2025, May 5). PubMed. Retrieved from

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Google. Retrieved from

  • The biodegradation vs. biotransformation of fluorosubstituted aromatics. (2025, August 10). Request PDF. Retrieved from

  • core components of analytical method validation for small molecules-an overview. (2025, August 10). Google. Retrieved from

  • Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168. Retrieved from

  • What Is Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Luminata. Retrieved from

  • Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. (2022, August 16). PubMed Central (PMC). Retrieved from

  • Chemical Properties of Benzamide, 2,4,5-trifluoro-3-methoxy-N-(2-ethylhexyl)-. Cheméo. Retrieved from

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Technical Support Center: Navigating Low Efficacy of Fluorinated Compounds in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and field-proven insights for a common challenge: observing low or no efficacy with fluorinated compounds in cell-based assays. The unique physicochemical properties imparted by fluorine, while often beneficial for in vivo pharmacokinetics, can present specific hurdles in in vitro systems. This guide will walk you through a logical, step-by-step process to diagnose and resolve these issues, ensuring your in vitro data is robust and reliable.

Frequently Asked Questions (FAQs): The First Line of Defense

Here, we address the most common initial questions and concerns that arise when working with fluorinated compounds.

Q1: My fluorinated compound, which is highly potent in a biochemical assay, shows no activity in my cell-based assay. What is the most likely reason?

This is a classic "biochemical vs. cellular" discrepancy. While a compound may effectively interact with its purified target protein, its efficacy in a cellular context depends on a series of additional factors. The most common culprits for this disconnect with fluorinated compounds are poor membrane permeability, rapid cellular efflux, or low effective concentration in the assay medium due to poor solubility. The fluorination that enhances metabolic stability might also increase lipophilicity to a point where the compound crashes out of your aqueous assay buffer.

Q2: I've heard that fluorination always increases lipophilicity and cell permeability. Is this true?

This is a common misconception. While the substitution of a single fluorine for a hydrogen atom often slightly increases lipophilicity, the effect is highly dependent on the molecular context. For instance, multiple fluorine substitutions or the presence of a trifluoromethyl (CF₃) group can significantly increase lipophilicity, potentially leading to solubility issues.[1] Conversely, fluorination of an aliphatic chain can sometimes decrease lipophilicity.[2] Furthermore, fluorine's strong electron-withdrawing effect can lower the pKa of nearby functional groups, which can either increase or decrease cell permeability depending on the ionization state of the molecule at physiological pH.[2][3]

Q3: Could my fluorinated compound be interfering with the assay's detection method?

Yes, this is a critical and often overlooked possibility, especially in fluorescence-based assays. Many small molecules, including some fluorinated compounds, are intrinsically fluorescent (autofluorescent) or can quench the fluorescence of a reporter dye.[4] This can lead to false positive or false negative results. It is essential to run controls to test for compound interference with the assay readout.

Systematic Troubleshooting Guide: A Step-by-Step Approach

If the initial FAQs haven't resolved your issue, it's time for a more systematic, evidence-based troubleshooting approach. The following sections will guide you through a series of experiments to pinpoint the root cause of low efficacy.

Step 1: Verify the Basics - Compound Integrity and Concentration

Before delving into complex cellular mechanisms, it's crucial to confirm that your compound is what you think it is and that it's present at the intended concentration in your assay medium.

Q4: How can I be sure that my fluorinated compound is stable in the assay medium and that the concentration is correct?

It is essential to analytically verify the concentration and stability of your test compound in the final assay medium under the exact conditions of your experiment (i.e., temperature, CO₂, and incubation time).

Protocol 1: LC-MS/MS Quantification of Compound in Cell Culture Media

This protocol provides a general framework for quantifying your small molecule in a complex biological matrix like cell culture media.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of your fluorinated compound in an appropriate organic solvent (e.g., DMSO).

    • Spike the compound into your complete cell culture medium at the final desired concentration.

    • Incubate the sample under the same conditions as your cell-based assay (e.g., 37°C, 5% CO₂ for 24 hours).

    • At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot of the medium.

    • To precipitate proteins, add 2 volumes of cold acetonitrile to the media aliquot.[5][6][7]

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm for 5 minutes) to pellet the precipitated proteins.[5][6][7]

    • Transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method for your compound. This will involve optimizing the mobile phase, gradient, and mass spectrometry parameters (e.g., parent and daughter ions for multiple reaction monitoring - MRM).

    • Prepare a standard curve of your compound in the same cell culture medium to enable accurate quantification.

    • Analyze your prepared samples and quantify the concentration of your compound at each time point.

Interpretation of Results:

  • Decreasing Concentration Over Time: This suggests that your compound may be unstable in the assay medium, is being metabolized by the cells, or is adsorbing to the plasticware.

  • Concentration Significantly Lower Than Expected at Time 0: This points towards a solubility issue where the compound has precipitated out of solution upon dilution from the DMSO stock.

Step 2: Investigate Physicochemical Properties - Solubility

Poor aqueous solubility is a frequent cause of low efficacy for highly lipophilic fluorinated compounds. If the compound precipitates in the assay medium, its effective concentration will be much lower than intended.

Q5: How do I determine if my fluorinated compound has poor solubility in my assay buffer?

A kinetic solubility assay is a high-throughput method to assess the solubility of a compound when it is introduced into an aqueous buffer from a DMSO stock solution, mimicking the conditions of most cell-based assays.[1][3][8]

Protocol 2: High-Throughput Kinetic Solubility Assay

Principle: A DMSO stock of the test compound is added to an aqueous buffer. If the compound's solubility limit is exceeded, it will precipitate. This precipitation can be detected by light scattering (nephelometry) or by quantifying the amount of compound remaining in solution after filtration.[1][3][9]

Methodology:

  • Compound Preparation:

    • Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).

    • Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Assay Execution (Nephelometry):

    • In a clear 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration.

    • Rapidly add your aqueous assay buffer (e.g., PBS or cell culture medium) to each well to achieve the final desired compound concentrations (e.g., up to 100 µM). The final DMSO concentration should be kept low (e.g., 1-2%).[8]

    • Mix the plate and incubate at room temperature for a set period (e.g., 1-2 hours).[9]

    • Measure the light scattering at a specific wavelength using a nephelometer or a plate reader capable of turbidity measurements.

Data Presentation: Example Kinetic Solubility Data

CompoundHighest Soluble Concentration (µM) in PBS pH 7.4Observation
Non-fluorinated Parent> 100No precipitation observed
Fluorinated Analog < 5 Significant precipitation at higher concentrations
Control (Progesterone)~10Known low solubility compound

Interpretation of Results:

  • A sharp increase in light scattering at a certain concentration indicates the point of precipitation and thus the kinetic solubility limit. If this limit is below your desired assay concentration, solubility is a likely culprit for the low efficacy.

Troubleshooting Low Solubility:

  • Lower the Final Compound Concentration: If possible, test your compound at concentrations below its solubility limit.

  • Increase the Final DMSO Concentration: While not ideal, slightly increasing the final DMSO percentage (e.g., from 0.5% to 1%) may improve solubility. However, be mindful of DMSO's own effects on cell health and function.

  • pH Modification: If your compound has an ionizable group, adjusting the pH of your buffer can significantly impact solubility.[10] For acidic compounds, increasing the pH will increase solubility, while for basic compounds, decreasing the pH will have the same effect.

  • Use of Excipients: In some cases, non-toxic solubilizing agents can be used, but their compatibility with your specific assay must be thoroughly validated.

Step 3: Evaluate Cellular Access - Permeability and Efflux

Even if your compound is soluble, it needs to cross the cell membrane to reach intracellular targets. Fluorination can alter a compound's properties in ways that either hinder or facilitate this process. Furthermore, many cells express efflux pumps that can actively remove compounds, keeping the intracellular concentration too low to be effective.

Q6: How can I determine if my fluorinated compound is unable to enter the cells or is being actively pumped out?

A Caco-2 permeability assay is the gold standard for in vitro prediction of intestinal drug absorption and can also provide valuable information about a compound's general cell permeability and susceptibility to efflux.[11][12][13][14]

Protocol 3: Caco-2 Permeability Assay

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, form a polarized monolayer with tight junctions when cultured on a semi-permeable membrane, mimicking the intestinal epithelium. By adding the compound to either the apical (A) or basolateral (B) side and measuring its appearance on the opposite side over time, the apparent permeability coefficient (Papp) can be determined. A significantly higher Papp in the B-to-A direction compared to the A-to-B direction indicates active efflux.[12][13]

Methodology:

  • Cell Culture:

    • Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to allow for differentiation and monolayer formation.[13]

    • Monitor the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER).[10][12]

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • A-to-B Transport: Add the test compound to the apical chamber and fresh buffer to the basolateral chamber.

    • B-to-A Transport: Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At specific time points, collect samples from the receiver chamber and analyze the compound concentration by LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp value for each direction using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B)

Interpretation of Results:

  • Low Papp (<1 x 10⁻⁶ cm/s) in both directions: Indicates poor passive permeability.

  • High Papp (>10 x 10⁻⁶ cm/s) and ER ≈ 1: Suggests good passive permeability and no significant efflux.

  • ER > 2: Strongly indicates that the compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp).[13]

Q7: If I suspect efflux is the problem, how can I confirm this and identify the specific transporter involved?

If the Caco-2 assay suggests efflux, you can confirm this by running the assay again in the presence of a known efflux pump inhibitor. For example, verapamil is a classic P-gp inhibitor.[12] A significant increase in the A-to-B Papp value and a decrease in the efflux ratio in the presence of the inhibitor confirms the involvement of that specific transporter.

Alternatively, a more direct and higher-throughput method to assess P-gp inhibition is the Calcein-AM assay.

Protocol 4: Calcein-AM Efflux Assay for P-gp Substrate Identification

Principle: Calcein-AM is a non-fluorescent, cell-permeant substrate of P-gp. Inside the cell, esterases cleave it into the fluorescent molecule calcein, which is not a P-gp substrate and is retained in the cell. In cells overexpressing P-gp, Calcein-AM is rapidly pumped out before it can be converted, resulting in low intracellular fluorescence. If your fluorinated compound is also a P-gp substrate, it will compete with Calcein-AM for efflux, leading to an increase in intracellular fluorescence.[15][16][17][18]

Methodology:

  • Cell Seeding:

    • Seed a P-gp overexpressing cell line (e.g., K562/MDR) and its parental control cell line into a 96-well black, clear-bottom plate.

  • Compound Incubation:

    • Treat the cells with various concentrations of your fluorinated compound and a positive control P-gp inhibitor (e.g., verapamil).

  • Calcein-AM Loading and Measurement:

    • Add Calcein-AM to all wells at a final concentration of ~0.25-0.5 µM.[15][16]

    • Incubate at 37°C for 30 minutes.[15]

    • Wash the cells with cold PBS to remove extracellular Calcein-AM.

    • Measure the intracellular fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).[15][18]

Interpretation of Results:

  • A dose-dependent increase in calcein fluorescence in the P-gp overexpressing cells in the presence of your compound indicates that it is inhibiting P-gp, likely by acting as a substrate and competing with Calcein-AM for efflux.

Step 4: Address Assay-Specific Interference

As mentioned, fluorinated compounds can sometimes directly interfere with assay readouts.

Q8: How do I test if my compound is autofluorescent or is quenching my assay's fluorescent signal?

This can be tested with a simple control experiment.

Protocol 5: Assay Signal Interference Check

Methodology:

  • Prepare a "Cell-Free" Assay System:

    • In a multi-well plate, add all the components of your assay (medium, buffer, fluorescent substrate/product) except for the cells.

  • Add Your Compound:

    • Add your fluorinated compound at the same concentrations you use in your cellular assay.

  • Measure the Signal:

    • Read the plate on your plate reader using the same settings as your main experiment.

Interpretation of Results:

  • Signal in the absence of the assay's fluorophore: Your compound is autofluorescent at the excitation/emission wavelengths of your assay.

  • Decrease in the signal of the assay's fluorophore: Your compound is quenching the fluorescent signal.

Troubleshooting Signal Interference:

  • Switch Fluorophores: If possible, use a fluorescent dye that has excitation and emission spectra that do not overlap with your compound's autofluorescence.

  • Time-Resolved Fluorescence (TRF): If autofluorescence is an issue, consider switching to a TRF-based assay. TRF assays have a time delay between excitation and emission reading, which allows for the short-lived background fluorescence to decay.

  • Use a Different Detection Method: If interference is insurmountable, consider an orthogonal assay with a different readout, such as luminescence or absorbance.[4]

Visualizing the Troubleshooting Workflow

A logical workflow is key to efficiently diagnosing the problem.

Troubleshooting_Workflow A Low Efficacy Observed B Step 1: Verify Compound Concentration & Stability (LC-MS/MS) A->B C Concentration OK? B->C D Step 2: Assess Solubility (Kinetic Solubility Assay) C->D Yes K Address Stability/ Formulation Issue C->K No E Soluble? D->E F Step 3: Evaluate Permeability/Efflux (Caco-2 or Calcein-AM Assay) E->F Yes L Reformulate or Lower Concentration E->L No G Permeable & Not Effluxed? F->G H Step 4: Check for Assay Interference (Cell-Free Controls) G->H Yes M Address Permeability or Use Efflux Inhibitors G->M No I No Interference? H->I J Consider Target Engagement/ Downstream Biology Issues I->J Yes N Change Assay Readout or Fluorophore I->N No

Caption: A decision tree for troubleshooting low efficacy of fluorinated compounds.

Mechanism Spotlight: P-glycoprotein (P-gp) Efflux

Understanding the mechanism of efflux is crucial for interpreting your results.

Pgp_Efflux cluster_cell Cell Pgp P-gp Transporter ADP ADP + Pi Pgp->ADP Esterase Esterases Calcein Calcein (Fluorescent) Esterase->Calcein CalceinAM_out Calcein-AM (Non-fluorescent) CalceinAM_out->Pgp Efflux CalceinAM_out->Esterase Hydrolysis Compound_out Fluorinated Compound Compound_out->Pgp Competitive Efflux ATP ATP ATP->Pgp

Caption: Mechanism of P-gp mediated efflux of Calcein-AM and competitive inhibition.

Conclusion

Troubleshooting low efficacy of fluorinated compounds in cell-based assays requires a systematic approach that moves from verifying the fundamental properties of the compound to investigating complex cellular interactions. By following the steps outlined in this guide—verifying compound concentration and stability, assessing solubility, evaluating permeability and efflux, and checking for assay interference—researchers can confidently diagnose the underlying issues and obtain reliable, reproducible data. This methodical process not only saves time and resources but also provides a deeper understanding of the compound's behavior in a biological system, ultimately leading to more informed decisions in the drug discovery and development pipeline.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • Waters. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS. Retrieved from [Link]

  • SCIEX. (2019). Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media. Retrieved from [Link]

  • ResearchGate. (n.d.). Calcein assay: A high-throughput method to assess P-gp inhibition. Retrieved from [Link]

  • Waters. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS. Retrieved from [Link]

  • Waters. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS. Retrieved from [Link]

  • PubMed. (n.d.). Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay. Retrieved from [Link]

  • PubMed. (2011). Calcein assay: a high-throughput method to assess P-gp inhibition. Retrieved from [Link]

  • NCBI Bookshelf. (2015). Interference with Fluorescence and Absorbance - Assay Guidance Manual. Retrieved from [Link]

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Technical Support Center: A Researcher's Guide to the Purification of Crude 2,4,5-Trifluoro-N-methyl-benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2,4,5-Trifluoro-N-methyl-benzamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related fluorinated benzamides. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification process. Our aim is to equip you with the scientific rationale behind our recommendations, enabling you to optimize your purification strategy for the highest possible purity and yield.

Understanding the Molecule: Key Physicochemical Characteristics

This compound is a substituted aromatic amide. The presence of multiple fluorine atoms and the polar amide group significantly influences its chemical behavior, particularly its solubility and interactions with chromatographic stationary phases. The electron-withdrawing nature of the fluorine atoms can impact the hydrolytic stability of the amide bond under certain conditions. While specific experimental data for this exact molecule is limited, we can infer its properties from structurally similar compounds and general principles of organic chemistry.[1][2][3][4]

Expected Properties of this compound:

PropertyPredicted Value/CharacteristicRationale & Implications for Purification
Physical State Likely a solid at room temperatureSolid form allows for purification by recrystallization.[2]
Polarity Moderately polarThe trifluorinated phenyl ring is lipophilic, while the N-methylamide group is polar. This dual nature will dictate solvent selection for both recrystallization and chromatography.
Solubility Sparingly soluble in non-polar solvents (e.g., hexanes), moderately to highly soluble in polar aprotic (e.g., ethyl acetate, acetone) and polar protic solvents (e.g., ethanol, methanol).[5]A solvent screen is essential to identify an optimal system for recrystallization where the compound has high solubility in a hot solvent and low solubility when cold. For chromatography, this polarity will influence its retention on normal and reversed-phase silica.
Hydrogen Bonding The amide oxygen is a hydrogen bond acceptor. The N-methyl group prevents hydrogen bond donation from the nitrogen.This affects its solubility in protic solvents and its interaction with silica gel in normal-phase chromatography.
Potential for Hydrolysis The amide bond may be susceptible to hydrolysis under strong acidic or basic conditions.[6]Purification and handling conditions should ideally be kept close to neutral pH to prevent degradation of the target compound.

Troubleshooting Guide: Common Issues in the Purification of this compound

This section addresses specific problems you may encounter during your purification workflow, providing explanations and actionable solutions.

Q1: I'm having trouble getting my crude this compound to crystallize. What should I do?

A1: Difficulty in crystallization is a common issue and can stem from several factors. Here is a systematic approach to troubleshoot this problem:

  • Ensure Sufficient Purity: If the crude material is very impure (e.g., <70% pure), it may act as an oil and inhibit crystal lattice formation. Consider a preliminary purification step, such as a quick filtration through a silica plug, to remove major impurities.

  • Solvent Selection is Key: The choice of solvent is critical. An ideal solvent will dissolve your compound when hot but not when cold.

    • Perform a Solvent Screen: Test the solubility of a small amount of your crude material in a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes or ethanol/water).[7][8][9]

    • Consider a Co-solvent System: If a single solvent is not effective, a co-solvent system can be employed. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.[5][9]

  • Induce Crystallization: If your compound remains in a supersaturated solution or as an oil upon cooling, you can try to induce crystallization by:

    • Scratching the inner wall of the flask with a glass rod at the meniscus. This creates nucleation sites.

    • Adding a seed crystal of pure this compound, if available.

    • Reducing the volume of the solvent by gentle heating or under a stream of inert gas to increase the concentration.

  • Control the Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or an ice bath.

Q2: My purified this compound shows a broad or tailing peak in HPLC analysis. What could be the cause?

A2: Peak broadening or tailing in HPLC can indicate several issues related to the analyte, mobile phase, or column.

  • Secondary Interactions with the Column: The amide group in your molecule can interact with free silanol groups on the silica-based stationary phase, leading to peak tailing.

    • Solution: Add a small amount of a competitive agent to the mobile phase. For reversed-phase HPLC, adding 0.1% trifluoroacetic acid (TFA) or formic acid can protonate the silanol groups and improve peak shape.[10]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your compound and any impurities, influencing peak shape.

    • Solution: Experiment with adjusting the mobile phase pH. For amides, a slightly acidic mobile phase is often beneficial.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the concentration of your sample or the injection volume.

  • Presence of Co-eluting Impurities: A broad peak may be the result of one or more impurities that are not fully resolved from the main peak.

    • Solution: Optimize your HPLC method by adjusting the gradient, mobile phase composition, or trying a different column chemistry (e.g., a phenyl-hexyl column for aromatic compounds).[11]

Q3: I am seeing an impurity with a mass corresponding to the hydrolysis product (2,4,5-Trifluorobenzoic acid) in my LC-MS analysis. How can I avoid this?

A3: The presence of the corresponding carboxylic acid is a strong indicator of amide bond hydrolysis.

  • Cause: This can occur during the synthesis workup if harsh acidic or basic conditions are used, or during purification if the mobile phase is too acidic or basic, especially at elevated temperatures. The electron-withdrawing fluorine atoms on the benzene ring can make the amide carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[6]

  • Prevention during Synthesis and Workup:

    • Use mild conditions for quenching your reaction and during extraction. Avoid prolonged exposure to strong acids or bases.

  • Prevention during Purification:

    • Chromatography: Use a mobile phase with a pH as close to neutral as possible. If an acidic modifier is necessary for peak shape, use the lowest effective concentration (e.g., 0.05-0.1% formic acid is generally milder than TFA). Avoid high column temperatures if hydrolysis is observed.

    • General Handling: Store the compound in a dry, cool place. Avoid prolonged storage in protic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound sample?

A1: The impurities will largely depend on the synthetic route used. A common method for synthesizing N-methylamides is the reaction of the corresponding acid chloride (2,4,5-trifluorobenzoyl chloride) with methylamine.

  • Starting Materials: Unreacted 2,4,5-trifluorobenzoyl chloride or unreacted methylamine (or its salt).

  • Byproducts from the Acid Chloride: 2,4,5-Trifluorobenzoic acid, formed from the hydrolysis of the acid chloride.[12]

  • Side-Reaction Products: If a coupling reagent was used instead of an acid chloride, byproducts from the coupling reagent may be present.

  • Degradation Products: As mentioned in the troubleshooting guide, 2,4,5-Trifluorobenzoic acid can also be a degradation product of your target molecule.

Q2: What is a good starting point for a recrystallization solvent system for this compound?

A2: Based on the predicted polarity of your molecule, a good starting point would be a moderately polar solvent.

  • Single Solvents: Ethanol, isopropanol, or ethyl acetate are excellent candidates to try first.[9]

  • Mixed Solvents: An ethyl acetate/hexanes or ethanol/water mixture is a very common and often effective system for compounds of this type.[5][8] The "like dissolves like" principle suggests that solvents with both polar and non-polar characteristics will be effective.

Q3: Which chromatography technique is better for purifying this compound: normal-phase or reversed-phase?

A3: Both techniques can be effective, and the choice depends on the nature of the impurities.

  • Normal-Phase Chromatography (e.g., silica gel):

    • Advantages: Good for separating compounds with different polarities. Less polar impurities will elute first.

    • Disadvantages: The polar amide group can lead to strong interactions with the silica, potentially causing peak tailing. A mobile phase modifier (e.g., a small amount of triethylamine or methanol) may be needed.

    • Typical Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in hexanes.

  • Reversed-Phase Chromatography (e.g., C18 silica):

    • Advantages: Often provides better peak shapes for polar compounds. Excellent for separating non-polar impurities.

    • Disadvantages: Requires the use of polar solvents like water, methanol, or acetonitrile, which can be more difficult to remove.

    • Typical Mobile Phase: A gradient of acetonitrile or methanol in water, often with a small amount of acid modifier like formic acid or TFA.[10][13]

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. Using a UV detector at a wavelength where your compound and potential impurities absorb (e.g., around 254 nm) will allow you to determine the area percentage of your main peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides molecular weight information for your main peak and any impurity peaks, aiding in their identification.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can reveal the presence of impurities that may not be visible by HPLC (e.g., if they lack a UV chromophore). Quantitative NMR (qNMR) can also be used for an absolute purity determination.

  • Melting Point: A sharp melting point range is a good indicator of high purity for a solid compound.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general workflow for recrystallization. The optimal solvent system should be determined experimentally as described in the troubleshooting guide.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot recrystallization solvent (e.g., ethanol) while stirring and heating to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography (Normal-Phase)

This protocol outlines a standard procedure for purification using silica gel.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexanes). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor the elution of your compound using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

Visualizing the Purification Workflow

PurificationWorkflow cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_end Final Product Crude Crude 2,4,5-Trifluoro- N-methyl-benzamide Analysis Purity Assessment (TLC, HPLC, LC-MS) Crude->Analysis Initial Check Recrystallization Recrystallization Analysis->Recrystallization High Purity Crude Chromatography Column Chromatography Analysis->Chromatography Complex Impurity Profile PureProduct Pure Product (>98%) Recrystallization->PureProduct Chromatography->PureProduct FinalAnalysis Final Purity Verification (HPLC, NMR, MP) PureProduct->FinalAnalysis Quality Control TroubleshootingLogic issue Issue No Crystallization cause1 Potential Cause High Impurity Level issue:port->cause1 cause2 Potential Cause Poor Solvent Choice issue:port->cause2 cause3 Potential Cause Supersaturation issue:port->cause3 solution1 Solution Pre-purify with Silica Plug cause1->solution1 solution2 Solution Perform Solvent Screen cause2->solution2 solution3 Solution Induce Nucleation (Scratch, Seed) cause3->solution3

Caption: Troubleshooting logic for crystallization failure.

References

  • Cheméo. (n.d.). Chemical Properties of Benzamide, 2,4,5-trifluoro-3-methoxy-N-(2,4,5-trifluoro-3-methoxybenzoyl)-N-methyl-. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzamide, 2,4,5-trifluoro-3-methoxy-N-(2-ethylhexyl)-. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzamide, 2,4,5-trifluoro-trifluoro-3-methoxy-N-heptyl-. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,4,5,6-Pentafluorobenzamide. Retrieved from [Link]

  • U.S. Patent Application Publication No. US 2012/0122858 A1. (2012). Preparation of 2-(4-fluorophenyl)-N-methyl-5-(3-((1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide.
  • Cheméo. (2011). Benzamide, 2,4,5-trifluoro-trifluoro-3-methoxy-N-heptyl-. Retrieved from [Link]

  • PubChem. (n.d.). 2-fluoro-N-methylbenzamide. Retrieved from [Link]

  • ResearchGate. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Retrieved from [Link]

  • ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. Retrieved from [Link]

  • PubChem. (n.d.). Benzamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
  • Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Retrieved from [Link]

  • alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • PubMed. (2009). Studies on the Hydrolytic Stability of 2'-fluoroarabinonucleic Acid (2'F-ANA). Retrieved from [Link]

  • Phenomenex. (n.d.). Mobile Phase Selectivity. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021165818A1 - Process and intermediates for the preparation of 2-fluoro-n-methyl-4-[7-quinolin-6-yl-methyl)-imidazo[1,2-b]t[1][2][3]riazin-2yl]benzamide. Retrieved from

  • ResearchGate. (n.d.). 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S. Retrieved from [Link]

  • ResearchGate. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification and Synthesis of Impurities During a Novel Process Development of Rivaroxaban. Retrieved from [Link]

Sources

Technical Support Center: Addressing Resistance to Benzamide-Derived Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Research Professional

Welcome to the Technical Support Center for addressing resistance to benzamide-derived fungicides. This guide is designed for researchers, scientists, and drug development professionals who are actively investigating the mechanisms of fungicide resistance. As a senior application scientist, I understand that navigating the complexities of resistance studies requires both robust protocols and a deep understanding of the underlying biology. This resource moves beyond simple step-by-step instructions to provide a framework for troubleshooting common experimental hurdles and interpreting your results with confidence.

Benzamide fungicides, which primarily act by inhibiting β-tubulin polymerization, are crucial in managing a wide range of fungal pathogens.[1][2] However, the emergence of resistance, often through single-nucleotide polymorphisms (SNPs) in the target β-tubulin gene, poses a significant threat to their efficacy.[3] This guide is structured as a dynamic question-and-answer resource to directly address the specific challenges you may encounter in your research, from inconsistent bioassay results to ambiguous molecular data. Our goal is to equip you with the expertise to design self-validating experiments, ensuring the accuracy and impact of your findings.

Section 1: Troubleshooting Experimental Assays

This section is dedicated to resolving common issues encountered during in vitro and molecular assays for benzamide resistance.

Phenotypic Assays: Mycelial Growth & Spore Germination

Question: My EC50 values from mycelial growth assays are inconsistent across replicates. What are the potential causes and solutions?

Answer: Inconsistent EC50 (Effective Concentration to inhibit 50% of growth) values are a frequent challenge and can stem from several factors related to assay setup and execution. The goal is to minimize variability to ensure that observed differences are due to genuine sensitivity shifts, not experimental artifacts.

  • Causality and Troubleshooting Steps:

    • Fungicide Solubility and Distribution: Benzamides can have poor water solubility. If not properly dissolved and mixed into the agar, you will have "hot spots" of high concentration and areas with little to no fungicide, leading to erratic fungal growth.

      • Solution: Always dissolve your benzamide fungicide in an appropriate solvent (e.g., DMSO) first to create a concentrated stock solution. Ensure the final solvent concentration in your media is consistent across all plates (including the control) and does not exceed a level that inhibits fungal growth (typically <1% v/v).[4] When adding the fungicide to molten agar, vortex the agar tube immediately after adding the stock solution to ensure homogenous distribution before pouring the plates.

    • Inoculum Viability and Age: The physiological state of the mycelial plug used for inoculation is critical. Plugs from the edge of an old, nutrient-depleted culture or a very young, developing culture may have different growth vigor.

      • Solution: Standardize your inoculum by always taking mycelial plugs from the actively growing margin of a young (e.g., 3-7 day old) culture on a standard medium like Potato Dextrose Agar (PDA).[5][6] This ensures you are using mycelium in a consistent exponential growth phase.

    • Media Preparation and pH: The composition and pH of your growth medium can influence both fungal growth and fungicide activity. Variations in media batches can introduce variability.

      • Solution: Prepare a large, single batch of media for the entire experiment to eliminate batch-to-batch differences. Check and adjust the pH of the media before autoclaving, as the efficacy of some fungicides can be pH-dependent.

    • Incubation Conditions: Fluctuations in temperature or humidity during incubation can affect growth rates and, consequently, EC50 calculations. Uneven stacking of petri dishes can also lead to temperature gradients.

      • Solution: Use a calibrated incubator with stable temperature control. Arrange plates in a single layer or with adequate spacing to ensure uniform temperature distribution. Always incubate plates in the dark unless your fungal species requires light for growth.[5]

  • Self-Validating System: Your control plates (no fungicide) are your internal validation. The radial growth on these plates should be consistent across all replicates. If you observe high variability in the controls, it points to a problem with your technique (e.g., inoculum, media, or incubation) rather than the fungicide.

Question: I am observing high background or no germination in my spore germination assays, even in the control wells. How can I troubleshoot this?

Answer: Spore germination assays are sensitive to spore viability and environmental conditions. Failure in the control wells indicates a fundamental issue with the spores or the assay conditions, which must be resolved before assessing fungicide effects.

  • Causality and Troubleshooting Steps:

    • Spore Viability: Spores may be old, improperly stored, or harvested from a culture that is not actively sporulating, leading to low viability.

      • Solution: Harvest spores from fresh, healthy cultures (e.g., 12-15 days old for Colletotrichum graminicola).[7] After harvesting, it's best to use the spores immediately. If storage is necessary, determine the optimal conditions (temperature, humidity) for your specific fungus to maintain viability. A simple pre-test of germination on a nutrient medium without fungicide can confirm spore health.

    • Self-Inhibition: High spore concentrations can lead to self-inhibition of germination due to competition for nutrients or the production of inhibitory compounds.[8]

      • Solution: Optimize the spore concentration. You need enough spores for accurate assessment but not so many that they inhibit each other. A typical starting point is 1 x 10^4 to 1 x 10^5 spores/mL.[7] Perform a dilution series to find the optimal concentration for your fungal species where you achieve high and consistent germination in control wells.

    • Germination Conditions: Spores of different fungal species have specific requirements for germination, including temperature, pH, nutrients, and even the presence of germination-inducing substances.

      • Solution: Review the literature for your specific pathogen to ensure you are providing optimal germination conditions. Some spores require a specific germination medium (e.g., a weak nutrient solution) rather than sterile water. Ensure the incubation temperature is optimal for your species.

    • Microscopy and Assessment: It can be challenging to distinguish between germinated and non-germinated spores, leading to subjective errors.

      • Solution: Establish a clear, objective criterion for germination. A common standard is when the germ tube length is equal to or greater than the spore's width. For high-throughput methods, consider using stains like sulforhodamine B that quantify adherent germinated spores, reducing the need for manual microscopic evaluation.[9]

Molecular Assays: PCR and Sequencing

Question: My PCR amplification of the β-tubulin gene is failing or resulting in non-specific bands and smearing. What can I do to improve my results?

Answer: Amplifying the β-tubulin gene can be challenging due to the presence of multiple tubulin paralogs (e.g., β1- and β2-tubulin) with high sequence homology, as well as complex gene structures with multiple introns.[10][11]

  • Causality and Troubleshooting Steps:

    • Primer Design and Specificity: Primers may be annealing to multiple tubulin genes or other off-target sites, leading to non-specific products. The presence of introns can also complicate primer design.

      • Solution: Design primers that target exon regions flanking an intron. This allows you to verify the amplification of genomic DNA (gDNA) versus complementary DNA (cDNA) if needed and can help with specificity. Use primer design software and perform a BLAST search to check for potential off-target binding sites in your target organism's genome.[10] If universal primers (e.g., T1 and Bt2b) are failing, consider designing species-specific primers based on aligned β-tubulin sequences from your fungus of interest.[12]

    • DNA Quality: Poor quality gDNA containing PCR inhibitors (e.g., polysaccharides, phenolic compounds) is a common cause of PCR failure.

      • Solution: Re-purify your DNA using a column-based kit or perform an additional cleanup step. Assess DNA quality using a spectrophotometer (A260/280 and A260/230 ratios) or by running an aliquot on an agarose gel to check for integrity and shearing.

    • PCR Conditions: The annealing temperature and extension time may not be optimal for your specific primers and target sequence.

      • Solution: Run a gradient PCR to determine the optimal annealing temperature for your primer set.[12] If you observe smearing, which can indicate primer-dimers or non-specific amplification, increasing the annealing temperature can improve specificity. For complex targets, a "touchdown" PCR protocol, where the annealing temperature is progressively lowered, can also enhance specificity.

    • PCR Additives: Secondary structures in the DNA template can inhibit polymerase activity.

      • Solution: Try adding PCR enhancers to your reaction mix. Common additives like DMSO (1-6%) or Q-solution can help relax secondary structures and improve amplification.[12] Using a "hot-start" Taq polymerase can also prevent non-specific amplification during reaction setup.[12]

  • Mandatory Visualization: PCR Troubleshooting Workflow

    PCR_Troubleshooting start PCR Failure (No Band / Smears) check_dna Assess DNA Quality (A260/280, Gel) start->check_dna dna_ok DNA Quality OK? check_dna->dna_ok re_extract Re-extract / Clean DNA dna_ok->re_extract No check_primers Review Primer Design (BLAST, Specificity) dna_ok->check_primers Yes re_extract->check_dna primers_ok Primers OK? check_primers->primers_ok redesign_primers Design New Primers primers_ok->redesign_primers No optimize_pcr Optimize PCR Conditions primers_ok->optimize_pcr Yes redesign_primers->check_primers gradient_pcr Run Gradient PCR (Annealing Temp) optimize_pcr->gradient_pcr additives Test Additives (DMSO, Q-Solution) gradient_pcr->additives hot_start Use Hot-Start Taq additives->hot_start success Successful Amplification hot_start->success

    Caption: Logical workflow for troubleshooting common PCR amplification issues.

Question: I have sequenced the β-tubulin gene from a potentially resistant isolate, but I'm not sure how to interpret the results. What should I look for?

Answer: Interpreting sequencing data requires comparing your sequence to a known sensitive (wild-type) reference and looking for specific changes that have been linked to resistance.

  • Causality and Interpretation Steps:

    • Sequence Alignment: The first step is to align your sequence with a reference β-tubulin sequence from a confirmed sensitive isolate of the same species. This will highlight any nucleotide differences.

      • Action: Use sequence alignment software (e.g., Geneious, MEGA) to perform a pairwise or multiple sequence alignment. Pay close attention to the quality of your sequence chromatogram to rule out sequencing errors.

    • Identify Amino Acid Changes: Translate the aligned nucleotide sequences into amino acid sequences to see if any of the nucleotide changes result in a different amino acid (a non-synonymous mutation).

      • Action: Look for mutations at codons that are known hotspots for benzimidazole resistance. While these can vary by species, common mutation sites include codons 6, 50, 167, 198, 200, and 240. For the benzamide zoxamide, a key mutation has been identified at codon 239 (e.g., C239S/G).[1][13]

    • Distinguish Between β-tubulin Paralogs: Fungi can have multiple β-tubulin genes. A mutation in one may confer resistance while the other remains wild-type. It's crucial to know which gene you have amplified.

      • Action: Compare your amplified sequence to published sequences of different β-tubulin paralogs for your species or related species. For example, in Fusarium fujikuroi, resistance is linked to mutations in the β2-tubulin gene, not the β1-tubulin gene.

    • Consider Novel Mutations: You may identify a mutation that has not been previously reported.

      • Action: While novel mutations are interesting, they cannot be definitively linked to resistance without further functional validation. This can be achieved through site-directed mutagenesis and expressing the mutated gene in a sensitive background strain, followed by phenotypic testing.

    • Look Beyond Point Mutations: While less common for benzamides, other mechanisms like gene duplication or overexpression can contribute to resistance.[3]

      • Action: If you have a resistant phenotype but no target-site mutation, consider quantitative methods. Quantitative PCR (qPCR) can be used to assess gene copy number or expression levels of the β-tubulin gene relative to a housekeeping gene.[14][15]

  • Data Presentation: Common β-Tubulin Mutations Conferring Benzamide Resistance

Codon PositionCommon Amino Acid ChangeFungicide Class Primarily AffectedExample Pathogen(s)
198Glutamic Acid -> Alanine/GlycineBenzimidazolesBotrytis cinerea, Venturia inaequalis
200Phenylalanine -> TyrosineBenzimidazolesMonilinia fructicola, Penicillium expansum
239Cysteine -> Serine/GlycineBenzamides (Zoxamide)Plasmopara viticola[13]
240Leucine -> PhenylalanineBenzimidazolesSclerotinia sclerotiorum[16]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the difference between qualitative and quantitative resistance, and how does it apply to benzamides?

A1: This distinction is crucial for understanding how resistance develops and how to measure it.

  • Qualitative Resistance is typically caused by a single gene mutation that results in a major change in fungicide sensitivity.[17] Pathogen isolates are often either highly resistant or fully sensitive, with few intermediate phenotypes. This is the most common form of resistance to benzimidazoles, where a single point mutation in the β-tubulin gene can render the fungicide completely ineffective at field rates.

  • Quantitative Resistance involves multiple genes, each contributing a small effect. This results in a continuous spectrum of sensitivity within the fungal population. Over time, repeated fungicide applications can cause a gradual shift in the population towards reduced sensitivity. While less common as the primary mechanism for benzamides, quantitative factors like the overexpression of efflux pumps can contribute to a reduced sensitivity phenotype.

Q2: How do I establish a baseline sensitivity profile for a fungal population?

A2: To detect resistance, you must first know what "sensitive" looks like. Establishing a baseline is a critical first step.

  • Collect Isolates: Gather a diverse collection of fungal isolates (20-30 minimum) from geographic areas where benzamides have never been used or have a very limited history of use. These are your presumed wild-type, sensitive populations.

  • Perform Phenotypic Assays: Conduct standardized mycelial growth or spore germination assays for each isolate against a range of benzamide concentrations.

  • Calculate EC50 Values: For each isolate, calculate the EC50 value. The distribution of these EC50 values will form your baseline sensitivity curve. For example, sensitive isolates of Plasmopara viticola typically show EC50 values below 0.2 mg/L for zoxamide.[13]

  • Determine Discriminatory Dose: From this baseline data, you can establish a "discriminatory concentration"—a single fungicide concentration that clearly separates the sensitive population from any resistant individuals. This is invaluable for rapidly screening large numbers of field isolates.

Q3: Can resistance to one benzamide fungicide confer cross-resistance to others?

A3: Yes, cross-resistance is a significant concern within this chemical class. Because different benzimidazole fungicides (e.g., benomyl, carbendazim, thiophanate-methyl) share the same target site on β-tubulin, a mutation that confers resistance to one will almost certainly confer resistance to the others. However, the situation can be different between benzimidazoles and other benzamides like zoxamide. Zoxamide binds to a different site on the β-tubulin protein. Therefore, a mutation conferring resistance to carbendazim may not confer resistance to zoxamide, and vice versa. This is a key consideration for designing effective resistance management strategies that involve rotating different fungicide subgroups.

Q4: What are the essential controls to include in my resistance monitoring experiments?

A4: Rigorous controls are the cornerstone of trustworthy and publishable data.

  • For Phenotypic Assays:

    • Negative Control: Media without any fungicide to measure the normal growth of the isolate.

    • Solvent Control: Media containing the same concentration of the solvent (e.g., DMSO) used to dissolve the fungicide to ensure the solvent itself is not inhibiting growth.

    • Known Sensitive Isolate: An isolate that has been previously characterized and is known to be sensitive to the fungicide. This control validates your assay setup and fungicide activity.

    • Known Resistant Isolate: If available, an isolate with a confirmed resistance mutation and phenotype. This serves as a positive control for resistance detection.

  • For Molecular Assays (PCR/Sequencing):

    • No Template Control (NTC): A PCR reaction containing all reagents except the DNA template. This control is essential for detecting contamination of your reagents or workspace.[18]

    • Positive Control: gDNA from a known positive isolate (e.g., one that reliably amplifies). This confirms that your PCR reagents and thermocycler conditions are working correctly.

    • Wild-Type and Resistant Controls (for sequencing/genotyping): DNA from known sensitive and resistant isolates to validate that your sequencing or genotyping assay can correctly identify the different alleles.

Section 3: Protocols and Methodologies

Protocol 1: Mycelial Growth Inhibition Assay (Agar Dilution Method)

This protocol details the steps to determine the EC50 value of a benzamide fungicide against a fungal isolate.

  • Prepare Fungicide Stock Solution:

    • Accurately weigh the technical-grade benzamide fungicide and dissolve it in a minimal amount of an appropriate solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10,000 µg/mL). Store at -20°C.[5]

  • Prepare Fungicide-Amended Media:

    • Prepare your desired agar medium (e.g., Potato Dextrose Agar - PDA). Autoclave and cool in a 50-55°C water bath.

    • Perform serial dilutions of your fungicide stock solution.

    • Add the appropriate volume of each fungicide dilution to aliquots of molten agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final solvent concentration is constant across all plates, including the 0 µg/mL control.[4]

    • Immediately after adding the fungicide, vortex the agar tube thoroughly and pour ~20 mL into a standard 90 mm petri dish. Allow plates to solidify completely.

  • Inoculation:

    • Using a sterile 5-mm cork borer, take mycelial plugs from the leading edge of an actively growing culture of your test isolate.[5]

    • Place a single plug, mycelium-side down, in the center of each fungicide-amended plate.[5]

  • Incubation:

    • Seal the plates with paraffin film and incubate them upside down in the dark at the optimal temperature for your fungus.

  • Data Collection and Analysis:

    • Incubate until the fungal growth in the control plate has reached approximately 70-80% of the plate diameter.

    • Measure two perpendicular diameters for each colony and calculate the mean diameter. Subtract the diameter of the initial plug (5 mm) to get the net growth.

    • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control using the formula: % Inhibition = [(dc - dt) / dc] x 100, where dc is the net growth on the control plate and dt is the net growth on the treated plate.[5]

    • Determine the EC50 value by performing a probit analysis or by regressing the percent inhibition against the log of the fungicide concentration.

  • Mandatory Visualization: Mycelial Growth Assay Workflow

    Mycelial_Assay prep_stock 1. Prepare Fungicide Stock Solution prep_media 2. Prepare Fungicide- Amended Agar prep_stock->prep_media inoculate 3. Inoculate Plates with Mycelial Plugs prep_media->inoculate incubate 4. Incubate under Optimal Conditions inoculate->incubate measure 5. Measure Colony Diameters incubate->measure calculate 6. Calculate % Inhibition vs. Control measure->calculate analyze 7. Determine EC50 (Probit Analysis) calculate->analyze result EC50 Value analyze->result

    Caption: Step-by-step workflow for the mycelial growth inhibition assay.

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  • A Rapid Colorimetric Microtiter Bioassay to Evaluate Fungicide Sensitivity Among Verticillium dahliae Isolates. (2010). APS Journals. [Link]

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Optimizing the Deposition of Fluorinated Amide Thin Films: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the deposition of fluorinated amide thin films. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of fabricating these specialized coatings. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to optimize your deposition processes effectively.

The strategic incorporation of fluorine into molecules can significantly enhance their properties for pharmaceutical applications, including improved metabolic stability, binding affinity, and bioavailability.[1][2] Amide functionalities are also crucial in many biological interactions. The successful deposition of thin films combining these two moieties is therefore of high interest. This guide will primarily focus on plasma-enhanced chemical vapor deposition (PECVD), a versatile technique for creating such functional surfaces.[3][4]

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions encountered during the deposition of fluorinated amide thin films.

Q1: What are the most common precursors for depositing fluorinated amide thin films?

A1: Finding single-source volatile precursors containing both fluorine and amide groups can be challenging.[5] A common and versatile approach is the co-polymerization of two distinct monomers in the plasma reactor.[6] This typically involves:

  • A fluorinated monomer such as a fluorocarbon (e.g., octafluorocyclobutane, C4F8) or a fluorinated acrylate.[3][6]

  • A nitrogen-containing monomer to provide the amide functionality. Examples include acrylic acid, allylamine, or other molecules with amine or amide groups.[1][7]

Alternatively, the synthesis of novel volatile fluorinated amide precursors is an active area of research.[8][9]

Q2: My fluorinated amide film has poor adhesion to the substrate. What can I do?

A2: Poor adhesion is a frequent issue, especially with low-surface-energy fluoropolymer films. Several strategies can be employed to enhance adhesion:

  • Substrate Pre-treatment: A crucial step is to clean and activate the substrate surface. Plasma treatment of the substrate using gases like argon or oxygen can remove contaminants and create reactive sites for better film bonding.[10]

  • Mechanical Roughening: For some substrates, mechanical roughening can increase the surface area and provide better mechanical interlocking with the film.[11][12]

  • Adhesion-Promoting Interlayer: Depositing a thin interlayer that has good adhesion to both the substrate and the fluorinated amide film can be very effective.

Q3: How can I control the ratio of fluorine to amide groups in my film?

A3: The stoichiometry of your film is highly dependent on the plasma process parameters. The key is to find a balance that allows for the incorporation of both functionalities without excessive fragmentation of the precursor molecules. The Yasuda parameter (W/FM) , which relates the discharge power (W) to the monomer flow rate (F) and molecular weight (M), is a critical factor to consider.[13]

  • Monomer Flow Rate Ratio: In a co-polymerization setup, adjusting the relative flow rates of the fluorinated and nitrogen-containing monomers is the most direct way to control the film's elemental composition.[6]

  • Plasma Power (RF Power): Higher power can lead to more fragmentation of the precursor molecules, potentially leading to the loss of functional groups.[1] Using lower power or pulsed plasma can help in retaining the desired chemical structures.[14][15]

  • Pulsed Plasma: Utilizing a pulsed plasma discharge, with specific on- and off-times, can provide better control over the plasma chemistry and improve the retention of functional groups.[14][15]

Q4: How do I confirm the presence of both fluorine and amide functionalities in my film?

A4: A combination of surface-sensitive analytical techniques is essential for characterizing your films:

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful tool for quantifying the elemental composition of the film surface and identifying the chemical bonding states of carbon, fluorine, nitrogen, and oxygen. It can distinguish between different C-F and C-N bonds.[16][17][18]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR, particularly in Attenuated Total Reflectance (ATR) mode for thin films, can identify the characteristic vibrational modes of functional groups. Look for peaks corresponding to C-F bonds (typically in the 1000-1300 cm⁻¹ region) and amide bonds (Amide I around 1650 cm⁻¹ for C=O stretch, and Amide II around 1550 cm⁻¹ for N-H bend and C-N stretch).[2][19][20][21]

Troubleshooting Guides

This section provides a more detailed breakdown of common problems, their potential causes, and systematic approaches to resolve them.

Problem 1: Poor or Inconsistent Film Deposition
Symptom Potential Causes Troubleshooting Steps
No film deposition or very low deposition rate Insufficient monomer flow rate. Plasma power is too low to initiate polymerization. Incorrect pressure in the deposition chamber. Leak in the vacuum system.Increase the monomer flow rate. Gradually increase the RF power. Optimize the chamber pressure for your specific setup. Perform a leak check of your vacuum system.
Inconsistent film thickness across the substrate Non-uniform plasma distribution. Uneven monomer flow within the chamber. Substrate holder at a non-uniform temperature.Check the configuration of your electrodes and plasma source. Ensure proper gas inlet design for uniform distribution. Verify the temperature uniformity across the substrate holder.
Film is powdery or flakes off easily Gas-phase nucleation due to high pressure or high monomer concentration. Plasma power is too high, leading to excessive fragmentation and gas-phase polymerization.Reduce the chamber pressure. Decrease the monomer flow rate. Lower the RF power.
Problem 2: Undesirable Film Chemistry
Symptom Potential Causes Troubleshooting Steps
Low fluorine content in the film Insufficient fluorinated monomer in the gas feed (for co-polymerization). High plasma power causing defluorination. High substrate temperature leading to desorption of fluorine-containing species.Increase the flow rate of the fluorinated monomer. Reduce the RF power or use pulsed plasma. Lower the substrate temperature.
Low nitrogen or amide content in the film / Amide group degradation High plasma power leading to the fragmentation of amide groups.[22] Insufficient nitrogen-containing monomer in the gas feed. Reactive oxygen species in the plasma (from leaks or impure gas) can etch or react with nitrogen-containing groups.Use lower RF power or pulsed plasma with longer off-times to reduce fragmentation.[14] Increase the flow rate of the nitrogen-containing monomer. Ensure a high-purity gas supply and check for vacuum leaks.
High oxygen content in the film (unintended oxidation) Air leak in the vacuum system. Contamination on the substrate or chamber walls. Post-deposition oxidation upon exposure to air due to trapped radicals in the film.Perform a thorough leak check of the system. Implement a rigorous cleaning procedure for the chamber and substrates. Consider a post-deposition annealing step in an inert atmosphere to passivate radicals.
Problem 3: Poor Film Quality and Morphology
Symptom Potential Causes Troubleshooting Steps
High surface roughness High deposition rate leading to columnar growth. Gas-phase polymerization creating particles that incorporate into the film. Substrate temperature is too low.Reduce the deposition rate by lowering monomer flow or power. Adjust pressure and power to minimize gas-phase nucleation. Increase the substrate temperature to enhance surface mobility of adatoms.
Cracking or crazing of the film High internal stress in the film. Mismatch in the coefficient of thermal expansion (CTE) between the film and the substrate. Film is too thick.Optimize deposition parameters (pressure, power, temperature) to reduce stress. Choose a substrate with a closer CTE to the film material. Deposit a thinner film or use a graded interface.
Pinholes in the film Contamination on the substrate surface. Insufficient film thickness. Shadowing effects from surface topography.Improve substrate cleaning procedures. Increase the deposition time to achieve a thicker, more conformal coating. For highly structured substrates, consider a deposition technique with better step coverage.

Experimental Workflow & Characterization

A typical experimental workflow for depositing and characterizing fluorinated amide thin films is outlined below.

experimental_workflow cluster_prep Preparation cluster_dep Deposition cluster_char Characterization sub_clean Substrate Cleaning sub_treat Substrate Plasma Treatment (Optional) sub_clean->sub_treat chamber_prep Chamber Pump-down & Purge sub_treat->chamber_prep gas_intro Monomer & Carrier Gas Introduction chamber_prep->gas_intro plasma_ign Plasma Ignition & Film Growth gas_intro->plasma_ign xps XPS (Elemental & Chemical State Analysis) plasma_ign->xps ftir FTIR (Functional Group Identification) plasma_ign->ftir sem SEM (Morphology & Thickness) plasma_ign->sem contact_angle Contact Angle (Surface Energy) plasma_ign->contact_angle caption Fig. 1: Experimental workflow for fluorinated amide thin film deposition.

Fig. 1: Experimental workflow for fluorinated amide thin film deposition.

Troubleshooting Logic Flowchart

When encountering issues with your film deposition, a systematic approach is key. The following flowchart provides a logical path for troubleshooting common problems.

troubleshooting_flowchart cluster_adhesion cluster_chemistry cluster_quality start Problem with Deposited Film q_adhesion Poor Adhesion? start->q_adhesion sol_adhesion Improve Substrate Cleaning Plasma Treat Substrate Use Adhesion Promoter q_adhesion->sol_adhesion Yes q_chemistry Incorrect Chemistry? q_adhesion->q_chemistry No sol_adhesion->q_chemistry sol_chemistry Adjust Monomer Ratio Optimize Plasma Power (W/FM) Use Pulsed Plasma Check for Leaks q_chemistry->sol_chemistry Yes q_quality Poor Film Quality? (Roughness, Cracks, Pinholes) q_chemistry->q_quality No sol_chemistry->q_quality sol_quality Optimize Deposition Rate Adjust Pressure & Temperature Improve Substrate Cleaning q_quality->sol_quality Yes end Optimized Film q_quality->end No sol_quality->end caption Fig. 2: Troubleshooting decision tree for film deposition.

Fig. 2: Troubleshooting decision tree for film deposition.

Data Summary Tables

Table 1: Key Plasma Parameters and Their Expected Influence

ParameterTypical RangeInfluence on Film Properties
RF Power 10 - 100 WHigher power increases deposition rate but can cause monomer fragmentation and loss of functional groups.[1]
Pressure 10 - 500 mTorrAffects plasma density and mean free path. Higher pressure can lead to gas-phase polymerization.
Monomer Flow Rate 1 - 50 sccmInfluences deposition rate and film stoichiometry. A key component of the Yasuda parameter (W/FM).[13]
Substrate Temperature Room Temp - 300 °CAffects adatom mobility, film density, and stress.
Pulse Duty Cycle 10% - 100% (CW)Lower duty cycles (more 'off' time) can improve retention of functional groups.[14]

Table 2: Common XPS and FTIR Signatures for Film Characterization

Analysis TechniqueFunctional Group / BondTypical Binding Energy (eV) / Wavenumber (cm⁻¹)Notes
XPS C-C, C-H~285.0Reference peak for charge correction.
C-N~286.1[16]
C=O (Amide)~288.0[18]
C-F~289-290
CF₂~291-292[17]
CF₃~293-294[17]
N 1s (Amide)~400.0[16]
FTIR N-H stretch (Amide)3100 - 3500Can be a broad band.[2]
C=O stretch (Amide I)~1650Strong absorption.[2][20]
N-H bend, C-N stretch (Amide II)~1550[20][21]
C-F stretch1000 - 1300Often a strong, complex band.[23]

References

  • Dunmore. (n.d.). Fluoropolymer Film Adhesion-promoting Technologies. Retrieved from [Link]

  • Chen, H., et al. (2009). Decomposition of Poly(amide-Imide) Film Enameled on Solid Copper Wire Using Atmospheric Pressure Non-Equilibrium Plasma. Journal of Environmental Sciences, 21(Suppl. 1), S166-S169.
  • Ion, V., et al. (2020). Plasma Processing with Fluorine Chemistry for Modification of Surfaces Wettability.
  • Influence of surface modification on the adhesion between Nitinol wire and fluoropolymer films. (2012).
  • Kulesza, O., et al. (2021). New Volatile Perfluorinated Amidine–Carboxylate Copper(II) Complexes as Promising Precursors in CVD and FEBID Methods. International Journal of Molecular Sciences, 22(12), 6271.
  • Influence of Surface Modification on the Adhesion between Nitinol Wire and Fluoropolymer Films. (2012).
  • Eyckens, D. J., et al. (2021). Improving the effects of plasma polymerization on carbon fiber using a surface modification pretreatment. Composites Part B: Engineering, 211, 108643.
  • FTIR-ATR spectra of the primary amide peaks of films produced using a) HFIP and b) FA. (n.d.). ResearchGate. Retrieved from [Link]

  • Challenges in the characterization of plasma polymers using XPS. (2021). Polymers, 13(14), 2275.
  • Han, L. M., & Timmons, R. B. (1998). Pulsed Plasma Polymerization of Benzaldehyde for Retention of the Aldehyde Functional Group. Macromolecules, 31(18), 6164–6171.
  • Michelmore, A., et al. (2016). Chemical and physical processes in the retention of functional groups in plasma polymers studied by plasma phase mass spectroscopy. Physical Chemistry Chemical Physics, 18(6), 4496-4504.
  • Wikipedia. (n.d.). Plasma polymerization. Retrieved from [Link]

  • Wang, C., et al. (2019). Effect of Atmospheric Pressure Plasma Treatment on Adhesive Bonding of Carbon Fiber Reinforced Polymer. Polymers, 11(1), 149.
  • Gherardi, M., et al. (2023). Fragmentation Mechanism in a Nitrogen Dielectric Barrier Discharge Plasma on Fluoropolymer Polymer Films. Polymers, 15(3), 543.
  • Michelmore, A., et al. (2016). Chemical and physical processes in the retention of functional groups in plasma polymers studied by plasma phase mass spectroscopy. Physical Chemistry Chemical Physics, 18(6), 4496-4504.
  • FTIR spectra from 3500 to 700 cm 1 for fluorocarbon thin films... (n.d.). ResearchGate. Retrieved from [Link]

  • Ion, V., et al. (2020). Plasma Processing with Fluorine Chemistry for Modification of Surfaces Wettability.
  • Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. (2020). Organic Letters, 22(7), 2735–2739.
  • Parylene Conformal Coating. (n.d.). Troubleshooting Parylene Coating Issues: Common Problems and Solutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

  • Synthesis of regiospecifically fluorinated conjugated dienamides. (2014). The Journal of Organic Chemistry, 79(9), 4127–4135.
  • FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. (2014). PLoS ONE, 9(9), e107123.
  • Chahine, J., et al. (2010). Plasma Copolymerization of Fluorinated and Acrylate Monomers: Kinetics and Chemical Structure Study. Plasma Processes and Polymers, 7(5), 425-435.
  • FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. (2023). YouTube. Retrieved from [Link]

  • Semblant. (n.d.). Protective Coatings for Electronics using Plasma Polymerization. Retrieved from [Link]

  • Understanding the Synthesis of Ethylene Glycol Pulsed Plasma Discharges. (2011). Plasma Processes and Polymers, 8(11), 1048-1058.
  • Yasuda, H. (1981). Some Important Aspects of Plasma Polymerization. Journal of Applied Polymer Science: Applied Polymer Symposium, 38, 1-13.
  • Experimental Studies on the Influence of Plasma Treatment of Polyethylene in Carbon Fiber Composites: Mechanical and Morphological Studies. (2022). Polymers, 14(6), 1111.
  • Mozetič, M., et al. (2024). Surface Modification of Polymers by Plasma Treatment for Appropriate Adhesion of Coatings.
  • Comparison of continuous and pulsed labeling amide hydrogen exchange/mass spectrometry for studies of protein dynamics. (1999). Journal of the American Society for Mass Spectrometry, 10(8), 675-684.
  • Yasuda, H. (1984). Plasma Polymerization. Journal of Polymer Science: Polymer Symposia, 72(1), 1-13.
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  • Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. (2024). Polymers, 16(1), 123.
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  • Synthesis, Characterization, and Thermal Properties of Volatile 1,4-Dialkyl-5-silatetrazolines: Nitrogen-Rich Silicon Heterocycles as Possible CVD Precursors to Silicon Nitride. (2014). Dalton Transactions, 43(35), 13245-13253.

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Validation & Comparative

A Senior Application Scientist's Guide to Validating the Kinase Selectivity of a Novel Compound: A Case Study with 2,4,5-Trifluoro-N-methyl-benzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey of a novel small molecule from a promising hit to a validated chemical probe or therapeutic candidate is paved with rigorous testing. One of the most critical milestones in this journey is the comprehensive validation of its kinase selectivity profile. A compound's utility is defined as much by the targets it binds as by those it does not. Unforeseen off-target interactions can lead to confounding experimental results, toxicity, and ultimately, clinical failure.

This guide provides a robust, field-proven framework for determining and validating the kinase selectivity profile of a novel chemical entity. We will use the hypothetical compound, 2,4,5-Trifluoro-N-methyl-benzamide , as our case study. As there is currently no publicly available kinase activity data for this specific molecule, we will treat it as a new chemical entity emerging from a discovery screen.

Throughout this guide, we will compare our hypothetical data for this compound with two well-characterized kinase inhibitors:

  • Dasatinib , a multi-targeted inhibitor known for its promiscuous kinase profile, serving as our example of a broad-spectrum inhibitor.[1][2]

  • Lapatinib , a more selective inhibitor of EGFR and ERBB2 (HER2), representing a compound with a more focused target profile.

By the end of this guide, you will have a comprehensive understanding of the multi-tiered experimental approach required to confidently define the kinase selectivity of a novel compound, enabling informed decisions for its future development.

The Tiered Approach to Kinase Selectivity Profiling

A robust validation strategy does not rely on a single assay. Instead, it employs a tiered approach, starting with a broad survey of the kinome and progressively focusing on confirming and quantifying interactions in more physiologically relevant contexts. This tiered approach ensures both efficiency and a high degree of confidence in the final selectivity profile.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Orthogonal Validation & Potency cluster_2 Tier 3: Cellular Target Engagement T1 Primary Screen (e.g., KINOMEscan®) Single High Concentration (e.g., 1 µM) T2 Biochemical IC50 Determination (e.g., ADP-Glo™ Assay) 10-point dose-response T1->T2 Identified Hits T3 Cellular Thermal Shift Assay (CETSA) Confirms target binding in intact cells T2->T3 Confirmed Primary Targets

Caption: Tiered workflow for kinase selectivity validation.

Tier 1: Comprehensive Kinome Profiling with Competition Binding Assays

The initial step is to cast a wide net to identify all potential kinase interactions across the human kinome. The most efficient and comprehensive method for this is a large-scale competition binding assay.

The Causality Behind the Choice: We start with a binding assay rather than an enzymatic activity assay for several key reasons. Binding assays, such as Eurofins' KINOMEscan® or Reaction Biology's services, are typically ATP-independent.[3][4] This is a critical advantage as it measures the direct, thermodynamic interaction between the compound and the kinase, providing a dissociation constant (Kd) rather than an IC50 value, which can be influenced by the ATP concentration in an enzymatic assay.[3][4] This approach allows for a more direct comparison of compound affinity across different kinases.

Experimental Protocol: KINOMEscan®-type Competition Binding Assay

This protocol is based on the principles of the KINOMEscan® platform.[3][5]

  • Assay Principle: The kinase of interest is tagged with DNA and incubated with an immobilized, active-site directed ligand. In a parallel reaction, the test compound is included.

  • Competition: If the test compound binds to the kinase's active site, it will compete with the immobilized ligand, reducing the amount of kinase captured on the solid support.

  • Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag. A lower qPCR signal in the presence of the test compound indicates a stronger interaction.

  • Screening Concentration: For a primary screen, a single high concentration of the test compound (e.g., 1 µM or 10 µM) is used against a large panel of kinases (e.g., over 400).

  • Data Analysis: Results are typically expressed as "% of Control," where a lower percentage indicates stronger binding. A pre-defined threshold (e.g., <10% of control) is used to identify significant "hits."

G cluster_0 No Inhibitor (Control) cluster_1 With Inhibitor K1 Kinase L1 Immobilized Ligand K1->L1 Binding Result1 High qPCR Signal (Maximal Binding) L1->Result1 K2 Kinase I2 Inhibitor K2->I2 Binding L2 Immobilized Ligand K2->L2 Binding Blocked Result2 Low qPCR Signal (Inhibition) L2->Result2

Caption: Principle of a competition binding assay.

Interpreting Tier 1 Data

The primary output of this screen is a list of potential kinase targets. This data is often visualized using a "TREEspot" diagram, which maps the hits onto a phylogenetic tree of the human kinome.

Table 1: Hypothetical Tier 1 Kinome Screen Results (% of Control at 1 µM)

Kinase TargetThis compoundDasatinibLapatinib
EGFR 8552
ERBB2 (HER2) 92153
ABL1 95<1 78
SRC 98<1 65
LCK 99<1 88
YES1 96<1 72
MAPK14 (p38α) 5 2595
AURKA 883091
CDK2 911085
VEGFR2 93875
... (400+ other kinases)>90Variable>80

From this hypothetical data, we would conclude:

  • This compound: Appears to be highly selective for MAPK14 (p38α), with minimal interaction with other kinases at 1 µM.

  • Dasatinib: Confirms its promiscuous nature, hitting ABL1, SRC family kinases (SRC, LCK, YES1), EGFR, and many others.[1][2]

  • Lapatinib: Shows high affinity for its known targets, EGFR and ERBB2, with weaker or no binding to most other kinases.

Tier 2: Orthogonal Validation and Potency (IC50) Determination

The hits identified in Tier 1 must be validated using an orthogonal assay, and their potency needs to be quantified. An orthogonal assay uses a different technology or principle to measure the compound's effect, ensuring the initial result was not an artifact of the primary screening platform. A luminescence-based kinase activity assay is an excellent choice for this tier.

The Causality Behind the Choice: We now switch to an enzymatic assay to confirm that binding to the kinase (observed in Tier 1) translates into functional inhibition of its catalytic activity. Assays like the ADP-Glo™ Kinase Assay are robust, have a large dynamic range, and are amenable to the 10-point dose-response curves needed to accurately calculate an IC50 value.[6][7]

Experimental Protocol: ADP-Glo™ Luminescence-Based Kinase Assay
  • Assay Principle: Kinase activity is measured by quantifying the amount of ADP produced during the phosphotransferase reaction. The assay is performed in two steps.

  • Kinase Reaction: The kinase, substrate, ATP, and varying concentrations of the test compound are incubated together. The kinase converts ATP to ADP.

  • ADP Detection:

    • Step 1: An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.

    • Step 2: A "Kinase Detection Reagent" is added, which contains enzymes that convert the newly produced ADP back into ATP, which then fuels a luciferase/luciferin reaction.

  • Quantification: The amount of light produced is directly proportional to the amount of ADP generated, and therefore to the kinase activity.

  • Data Analysis: The luminescence data is plotted against the compound concentration, and a dose-response curve is fitted to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Interpreting Tier 2 Data

This tier provides quantitative potency data for the most significant interactions.

Table 2: Hypothetical Tier 2 IC50 Values (nM)

Kinase TargetThis compoundDasatinibLapatinib
MAPK14 (p38α) 25 350>10,000
EGFR >10,000159
ERBB2 (HER2) >10,0003012
ABL1 >10,0000.8 >10,000
SRC >10,0000.5 >10,000
  • This compound: The potent IC50 value for MAPK14 confirms it as the primary target. The lack of activity against other kinases reinforces its high selectivity.

  • Dasatinib: The low nanomolar IC50 values for ABL1 and SRC are consistent with its known primary targets.

  • Lapatinib: The potent and selective inhibition of EGFR and ERBB2 is confirmed.

Tier 3: Confirming Target Engagement in a Cellular Context

A compound's activity in a purified, biochemical assay does not always translate to a cellular environment, where factors like membrane permeability, intracellular ATP concentrations, and target protein complexes come into play. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that a compound binds to its intended target in intact cells or even tissues.[8][9]

The Causality Behind the Choice: CETSA is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein, making it more resistant to thermal denaturation.[10][11] By measuring the amount of soluble target protein remaining after heating cells to various temperatures, we can detect a "thermal shift" in the presence of a binding compound. This provides direct evidence of target engagement in a physiological context.[8][12]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Intact cells are treated with either the test compound or a vehicle control (e.g., DMSO) and incubated to allow for cell entry and target binding.

  • Thermal Challenge: The cell suspensions are divided into aliquots, and each aliquot is heated to a different temperature for a set time (e.g., 3 minutes). This creates a temperature gradient.

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blot or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to the right (higher temperatures) in the compound-treated samples compared to the vehicle control indicates target stabilization and therefore, engagement.

G cluster_0 Step 1: Cell Treatment cluster_1 Step 2: Heat Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Analysis (Western Blot) Cells1 Cells + Vehicle Temp Temperature Gradient (e.g., 40°C to 70°C) Cells1->Temp Cells2 Cells + Inhibitor Cells2->Temp Lysis Lyse Cells & Centrifuge Temp->Lysis Soluble Soluble Fraction (Analyzed) Lysis->Soluble Pellet Insoluble Pellet (Discarded) Lysis->Pellet WB Quantify Soluble Target Protein Lysis->WB Plot Plot Melting Curve WB->Plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Interpreting Tier 3 Data

A successful CETSA experiment provides the ultimate confirmation of target engagement in a living system.

Table 3: Hypothetical Tier 3 CETSA Results (Melting Temperature Shift, ΔTm)

Kinase TargetCell LineThis compound (ΔTm)Dasatinib (ΔTm)Lapatinib (ΔTm)
MAPK14 (p38α) HEK293+5.2 °C +1.5 °CNo Shift
EGFR A431No Shift+4.8 °C+6.1 °C
ABL1 K562No Shift+7.5 °C No Shift
  • This compound: A significant thermal shift for MAPK14 confirms that the compound enters the cells and binds to its target with high affinity.

  • Dasatinib & Lapatinib: The observed shifts for their respective primary targets validate their known cellular activity.

Conclusion: Synthesizing the Data for a Complete Profile

By following this three-tiered approach, we have moved from a broad, unbiased survey of the kinome to a quantitative assessment of potency and finally to a definitive confirmation of target engagement in a cellular context.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols. [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • ResearchGate. Kinase profile of dasatinib. [Link]

  • Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences. [Link]

  • Mateus, A., et al. (2020). The Cellular Thermal Shift Assay: A method to identify and profile drug-target interactions in living cells. Methods in Molecular Biology. [Link]

  • Reaction Biology. Kinase Selectivity Panels. [Link]

  • BMG LABTECH. Kinase assays. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 2,4,5-Trifluoro-N-methyl-benzamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2,4,5-Trifluoro-N-methyl-benzamide analogs and related substituted benzamides. While specific SAR studies on the this compound scaffold are not extensively documented in publicly available literature, this document synthesizes findings from closely related analogs to provide a predictive and comparative framework. The insights presented herein are intended to guide researchers and drug development professionals in the design and optimization of novel therapeutic agents based on the benzamide core.

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the basis of a wide array of clinically approved drugs and investigational agents. Its synthetic tractability and ability to engage in key hydrogen bonding interactions have made it a popular choice for targeting various biological macromolecules. The introduction of fluorine atoms into small molecule drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, including metabolic stability, membrane permeability, and binding affinity. This guide will delve into the nuanced effects of trifluoro and other substitutions on the biological activity of N-methyl-benzamide analogs.

The Benzamide Core: A Versatile Scaffold for Drug Discovery

The benzamide moiety is a common feature in molecules targeting a diverse range of biological targets, including enzymes and receptors.[1] The amide bond itself is a critical hydrogen bonding element, capable of acting as both a hydrogen bond donor and acceptor, facilitating interactions with protein backbones and side chains. The aromatic ring provides a platform for substitution, allowing for the fine-tuning of electronic and steric properties to optimize target engagement and pharmacokinetic profiles.

Inferred Structure-Activity Relationship for the this compound Scaffold

Based on the analysis of structurally related compounds, several key SAR points can be inferred for the this compound scaffold:

  • Fluorine Substitution: The presence and position of fluorine atoms on the benzamide ring are critical for activity. Electron-withdrawing groups like fluorine can influence the acidity of the amide proton and the overall electronic distribution of the molecule, potentially enhancing binding affinity.[2]

  • N-Methyl Group: The N-methyl substitution on the amide nitrogen can impact conformational flexibility and metabolic stability. In some cases, N-alkylation can be detrimental to activity if a hydrogen bond donor is required for target interaction.[3] Conversely, it can also block metabolic degradation and improve cell permeability.

  • Amide Linker: The amide bond is a crucial hydrogen bonding element that likely interacts with target proteins. Modifications to this linker could significantly impact biological activity.[4]

Comparative Biological Activity of Substituted Benzamide Analogs

The biological activity of benzamide derivatives is highly dependent on their substitution patterns. The following sections present quantitative data from studies on related compounds, offering insights into the potential impact of structural modifications on the activity of this compound analogs.

Anticancer and Kinase Inhibitory Activity

Trifluoromethyl-substituted benzamides have been investigated as kinase inhibitors.[5][6][7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The trifluoromethyl group, with its strong electron-withdrawing nature, can significantly influence the binding of these inhibitors to the kinase active site.

Table 1: Anticancer Activity of 4-Methylbenzamide Derivatives [3]

Compound IDR1R2IC90 (µM)Cytotoxicity (HepG2 CC50, µM)Selectivity Index (SI)
1HH0.41>100>244
2HCH30.8594111
3CH3CH349941.9
4HC2H50.852833

As indicated in the table, N,N-dimethyl substitution (Compound 3) resulted in a significant loss of antitubercular activity compared to the primary (Compound 1) and N-methyl (Compound 2) analogs, suggesting that a hydrogen bond donor on the amide nitrogen is crucial for activity against this particular target.[3]

Activity as CETP Inhibitors

Novel trifluoromethyl benzamides have been synthesized and evaluated as promising Cholesteryl Ester Transfer Protein (CETP) inhibitors.[8][9] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), and its inhibition is a therapeutic strategy for increasing HDL levels.

Table 2: CETP Inhibitory Activity of Trifluoromethyl Benzamide Analogs [9]

Compound ID% Inhibition at 10 µMIC50 (µM)
9a1001.36
9b1000.69
8j82.21.3
8a-1.6

Compounds bearing unsubstituted aromatic rings (9a) or ortho-CF3 substitution (9b) were highly effective.[9] The presence of a p-trifluoromethoxy group was shown to enhance CETP inhibitory activity more than m-trifluoromethyl groups.[9]

Synthetic Strategies for Benzamide Analogs

The synthesis of N-methyl-benzamide analogs can be achieved through several established methods for amide formation. A common and versatile approach involves the coupling of a substituted benzoic acid with methylamine.

General Synthetic Approach: Amide Coupling

A prevalent method for synthesizing N-substituted benzamides is the reaction of a carboxylic acid with an amine in the presence of a coupling agent.

cluster_reactants Reactants cluster_reagents Reagents Carboxylic_Acid 2,4,5-Trifluorobenzoic Acid Reaction_Mixture Reaction_Mixture Carboxylic_Acid->Reaction_Mixture Amine Methylamine Amine->Reaction_Mixture Coupling_Agent EDC/HOBt or similar Coupling_Agent->Reaction_Mixture Solvent DMF or DCM Solvent->Reaction_Mixture Product This compound Reaction_Mixture->Product Amide Bond Formation cluster_setup Assay Setup Kinase Target Kinase Incubation Incubate at controlled temperature Kinase->Incubation Substrate Peptide/Protein Substrate Substrate->Incubation ATP ATP (radiolabeled or unlabeled) ATP->Incubation Inhibitor Test Compound (Benzamide Analog) Inhibitor->Incubation Detection Detect phosphorylated substrate Incubation->Detection Data_Analysis Calculate % Inhibition and IC50 Detection->Data_Analysis Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds and Activates Downstream_Signaling Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Downstream_Signaling Phosphorylates and Activates Benzamide_Analog Benzamide Analog (e.g., this compound) Benzamide_Analog->Receptor_Tyrosine_Kinase Inhibits Cellular_Response Cell Proliferation, Survival, etc. Downstream_Signaling->Cellular_Response Leads to

Sources

A Comparative Analysis of the Insecticidal Efficacy of 2,4,5-Trifluoro-N-methyl-benzamide and Commercial Pesticides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the potential insecticidal efficacy of the novel compound 2,4,5-Trifluoro-N-methyl-benzamide against established commercial pesticides. This document is intended for researchers, scientists, and professionals in the field of drug development and pest management. It synthesizes available data on related compounds and established insecticide classes to provide a scientifically grounded perspective on the potential of this new chemical entity.

Introduction: The Quest for Novel Insecticides

The continuous challenge of insecticide resistance and the demand for more target-specific and environmentally benign pest control solutions drive the search for new active ingredients.[1][2] Fluorinated organic compounds, particularly benzamide derivatives, have garnered significant interest due to their potential for enhanced biological activity.[1][3] This guide focuses on this compound, a compound belonging to this promising class, and evaluates its potential by comparing it to the major classes of commercial insecticides currently in use.

While specific efficacy data for this compound is not yet widely available in peer-reviewed literature, this analysis will draw upon research on structurally similar trifluoromethylphenyl amides and related benzamide derivatives to project its likely performance and mode of action.[1][3]

Overview of Major Commercial Insecticide Classes

The landscape of commercial insecticides is dominated by several major chemical classes, each with a distinct mode of action (MoA).[4][5][6] Understanding these established mechanisms is crucial for contextualizing the potential novelty and utility of new compounds like this compound.

Insecticide ClassPrimary Mode of Action (MoA)ExamplesTarget Pests
Organophosphates Inhibit the enzyme acetylcholinesterase (AChE), leading to the accumulation of acetylcholine and continuous nerve stimulation, resulting in paralysis and death.[5][7]Malathion, Chlorpyrifos, Diazinon[5][6]Broad-spectrum, including sucking and chewing insects like aphids and mites.[5][6]
Carbamates Similar to organophosphates, they inhibit AChE, but the inhibition is reversible.[8]Carbaryl (Sevin), Methomyl[4][8]Wide variety of pests, including fleas, flies, and cockroaches.[9]
Pyrethroids Synthetic analogues of natural pyrethrins. They keep sodium channels in the nerve membrane open, causing repetitive nerve firing, paralysis, and death.[7]Permethrin, Cypermethrin, Deltamethrin[5][7]Broad-spectrum, commonly used against household pests like ants, cockroaches, and mosquitoes.[9]
Neonicotinoids Act as agonists of the nicotinic acetylcholine receptor (nAChR), causing overstimulation of the insect's nervous system.[5][8]Imidacloprid, Thiamethoxam, Acetamiprid[5][6]Primarily effective against sucking insects such as aphids, whiteflies, and leafhoppers.[4][6]
Phenylpyrazoles Block GABA-gated chloride channels, which antagonizes the "calming" effect of GABA, leading to hyperexcitation and convulsions.[10]Fipronil[5]Effective against termites, fleas, and cockroaches.
Diamides Activate ryanodine receptors, causing a massive release of calcium from muscle cells, leading to uncontrolled muscle contraction and paralysis.[5]Chlorantraniliprole, Flubendiamide[5]Primarily targets lepidopteran pests (caterpillars).[5]

Projected Efficacy of this compound

Based on the chemical structure and research on related fluorinated benzamides, we can hypothesize the potential insecticidal profile of this compound.

Potential Mode of Action

Many novel insecticides are designed to target the nervous system, as it offers a multitude of potential targets and generally leads to rapid action.[2][11] Research on other novel amide insecticides suggests that they can act on various neuronal receptors.[3] It is plausible that this compound could exhibit a novel MoA, potentially acting as a modulator of GABA-gated chloride channels or nicotinic acetylcholine receptors, but in a manner distinct from existing classes.[10][11] The development of compounds with new MoAs is critical for managing insecticide resistance.[7][10]

MOA_Hypothesis cluster_compound This compound cluster_target Potential Neuronal Target cluster_effect Physiological Effect Compound Novel Benzamide Structure Receptor GABA or nAChR Receptor Compound->Receptor Binds to Novel Site Disruption Disruption of Ion Flow Receptor->Disruption Modulates Channel Gating Paralysis Paralysis & Death Disruption->Paralysis Causes Neurotoxicity

Caption: Hypothetical mode of action for this compound.

Comparative Toxicity: LD50 and LC50 as Benchmarks

The acute toxicity of a pesticide is commonly measured by its LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values.[12] The lower the LD50 or LC50 value, the more toxic the substance.[13][14][15] While these values are not yet established for this compound, the following table provides a reference for several commercial insecticides.

Active IngredientClassOral LD50 (rat, mg/kg)Dermal LD50 (rat, mg/kg)
MalathionOrganophosphate1,200>4,000
CarbarylCarbamate230-850>4,000
PermethrinPyrethroid430-4,000>4,000
ImidaclopridNeonicotinoid450>5,000
FipronilPhenylpyrazole97>2,000
ChlorantraniliproleDiamide>5,000>5,000

Note: LD50 values can vary based on the specific study, animal species, and formulation. The values presented are for the active ingredient and are for comparative purposes.[12][16]

The goal in developing a new insecticide like this compound would be to achieve a low LD50 for target pests while maintaining a high LD50 for non-target organisms, including mammals, to ensure a favorable safety profile.

Experimental Protocols for Efficacy Evaluation

To rigorously assess the insecticidal efficacy of a novel compound, standardized bioassays are essential.[17][18][19] The following protocols outline key experimental workflows.

Protocol 1: Topical Application Bioassay for LD50 Determination

This method directly applies the insecticide to the insect's body to determine the dose that is lethal to 50% of the test population.

Methodology:

  • Insect Rearing: Use a susceptible laboratory strain of the target insect (e.g., house flies, Musca domestica, or cockroaches, Blattella germanica) of a uniform age and size.

  • Preparation of Dosing Solutions: Prepare a serial dilution of this compound in a suitable solvent (e.g., acetone). A control group should receive the solvent only.

  • Application: Anesthetize the insects briefly with CO2. Using a micro-applicator, apply a precise volume (typically 1 µL) of the test solution to the dorsal thorax of each insect.

  • Observation: Place the treated insects in clean containers with access to food and water. Record mortality at 24, 48, and 72 hours post-treatment.

  • Data Analysis: Use probit analysis to calculate the LD50 value from the dose-response data.

Causality: This direct application method ensures a precise dose is administered to each insect, minimizing variations in exposure that can occur with other methods. This makes it the gold standard for determining acute contact toxicity.

Protocol 2: Residual Contact Bioassay

This assay evaluates the efficacy of an insecticide when applied to a surface, simulating real-world exposure where an insect walks across a treated area.[18]

Methodology:

  • Surface Treatment: Coat the inside of a glass vial or petri dish with a known concentration of the test compound dissolved in a volatile solvent. Allow the solvent to evaporate completely, leaving a uniform residue of the insecticide.

  • Insect Exposure: Introduce a known number of insects into the treated container. A control group is exposed to a solvent-treated container.

  • Observation: Record the time to knockdown (paralysis) and mortality at set intervals.

  • Data Analysis: Calculate the KT50 (knockdown time for 50% of the population) and the LC50 (lethal concentration for 50% of the population) based on the results.

Self-Validation: The inclusion of a solvent-only control validates that the observed mortality is due to the test compound and not the solvent or handling stress. Comparing results across a range of concentrations ensures a reliable dose-response curve.

Efficacy_Workflow cluster_prep Preparation cluster_assay Bioassays cluster_analysis Data Analysis & Comparison A Synthesize & Purify This compound B Prepare Serial Dilutions A->B C Topical Application (LD50 Determination) B->C D Residual Contact (LC50/KT50 Determination) B->D E Feeding Assay (Stomach Poison Efficacy) B->E F Probit Analysis (Calculate LD50/LC50) C->F D->F E->F G Compare with Commercial Pesticide Benchmarks F->G H Assess Spectrum of Activity G->H

Caption: Standard workflow for evaluating the efficacy of a novel insecticide.

Conclusion and Future Directions

While direct comparative data is not yet available, the chemical properties of this compound and the known insecticidal activities of related fluorinated benzamides suggest it is a promising candidate for a new insecticide.[1][3] Its potential for a novel mode of action could make it a valuable tool in insecticide resistance management programs.

The next critical steps involve the synthesis of this compound and the execution of rigorous efficacy testing as outlined in this guide.[20][21][22][23] Comparative studies against a broad spectrum of insect pests and non-target organisms will be essential to fully characterize its potential and determine its place in the future of pest management.

References

  • U.S. Environmental Protection Agency. (2025, February 7). Insecticides. US EPA.
  • Pest Zero. (2026, January 7). Insecticide Mode of Action: Understanding How Different Chemicals Work Against Pests. Pest Zero.
  • Britannica. Insecticide | Description, Modes of Action, Types, & Environmental Impacts.
  • University of Massachusetts Amherst. (2024, May 15). Insecticides Alphabetically Listed by Trade Name. UMass Amherst.
  • Able Group. (2025, June 12). Common Insecticides Used by Professional Pest Control Services. Able Group.
  • World Health Organization. (2009, April 10).
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  • World Health Organization. (2009, March 14).
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  • PrepChem.com. Synthesis of 2,4,5-trifluorobenzamide.
  • LSU AgCenter. Common, Chemical and Trade Names of Insecticides Used in this Guide.
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  • Oklahoma State University Extension.
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  • Mode of action of pesticides and the novel trends – A critical review.
  • PrepChem.com. Synthesis of 2,4,5-trifluoro-3-hydroxybenzoyl chloride.
  • Reagentia. 2,4,5-Trifluoro-N-Methoxy-N-MethylbenzaMide (1 x 500 mg).
  • Reagentia. 2,4,5-Trifluoro-N-Methoxy-N-MethylbenzaMide (1 x 1 g).
  • CropLife Australia. (2025, June 26). Insecticides Mode of Action.
  • ResearchGate. (2013, June 4). (10)
  • PubChem. 2-fluoro-N-methylbenzamide | C8H8FNO | CID 2425972.
  • 农药学学报. Synthesis and nematicidal activity of 4,5,5-trifluoro-N-(heteroaryl methyl) pent-4-enamide.
  • Google Patents. (2014, May 15). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
  • ResearchGate. (2024, March 5). (PDF) Mode of Action of Novel Insecticides.
  • Google Patents. (2013, December 18). CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.
  • PMC. Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes.
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Head-to-head comparison of different synthetic routes to 2,4,5-Trifluoro-N-methyl-benzamide

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison of Synthetic Routes to 2,4,5-Trifluoro-N-methyl-benzamide

Introduction

This compound is a fluorinated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. The trifluorophenyl motif is a well-established pharmacophore that can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] As an intermediate, the efficient and scalable synthesis of this molecule is paramount. This guide provides a head-to-head comparison of the most common synthetic strategies, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal route for their specific needs.

The primary challenge in synthesizing this compound lies in the efficient formation of the amide bond. Most synthetic approaches converge on a final amidation step, but diverge in the method used to activate the precursor, 2,4,5-Trifluorobenzoic acid. We will dissect two primary, industrially relevant pathways: the Acyl Chloride Route and the Direct Amide Coupling Route .

Route 1: The Acyl Chloride Pathway

This is arguably the most traditional and cost-effective method for amide synthesis on a large scale. The strategy involves a two-step process: first, the conversion of the relatively unreactive 2,4,5-trifluorobenzoic acid into a highly reactive acyl chloride intermediate, followed by nucleophilic attack by methylamine.

Scientific Rationale

The carboxylic acid hydroxyl group is a poor leaving group, making direct reaction with an amine unfavorable as it leads to a competing acid-base reaction. Conversion to an acyl chloride with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride replaces the -OH with a -Cl, which is an excellent leaving group. This dramatically increases the electrophilicity of the carbonyl carbon, facilitating a rapid reaction with the amine nucleophile.[2] Thionyl chloride is often preferred in industrial settings because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture.[3]

Experimental Workflow Diagram

A 2,4,5-Trifluorobenzoic Acid C 2,4,5-Trifluorobenzoyl Chloride (Reactive Intermediate) A->C Step 1: Activation B SOCl₂ or (COCl)₂ (Chlorinating Agent) cat. DMF B->C E This compound (Final Product) C->E Step 2: Amidation F HCl, SO₂ (gaseous byproducts) C->F D Methylamine (CH₃NH₂) Base (e.g., excess CH₃NH₂ or Et₃N) D->E G [CH₃NH₃]⁺Cl⁻ (salt byproduct) D->G

Caption: Workflow for the Acyl Chloride Route.

Detailed Experimental Protocol

Step 1: Synthesis of 2,4,5-Trifluorobenzoyl Chloride

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2,4,5-trifluorobenzoic acid (17.6 g, 0.1 mol).[4][5]

  • Add an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (100 mL).[6]

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 0.2 mL).

  • Slowly add thionyl chloride (14.3 g, 8.8 mL, 0.12 mol) dropwise at room temperature. Caution: The reaction is exothermic and evolves HCl and SO₂ gas. Ensure adequate ventilation in a fume hood.

  • After the addition is complete, heat the mixture to reflux (approx. 40°C for DCM) for 2-3 hours, monitoring the reaction by TLC until the starting carboxylic acid is consumed.

  • Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2,4,5-trifluorobenzoyl chloride is a yellowish liquid and is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • In a separate 500 mL flask, prepare a solution of methylamine. This can be a 40% aqueous solution (17.1 g, 0.22 mol) or a 2M solution in THF, cooled in an ice-water bath to 0-5°C.

  • Dissolve the crude 2,4,5-trifluorobenzoyl chloride from Step 1 in 100 mL of an anhydrous solvent like DCM.

  • Add the acyl chloride solution dropwise to the stirred methylamine solution, ensuring the temperature remains below 10°C.[7] An excess of methylamine acts as both the nucleophile and the base to neutralize the HCl byproduct.[8]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with 1M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound as a white solid.

Route 2: The Direct Amide Coupling Pathway

This modern approach avoids the harsh conditions and handling issues associated with acyl chlorides by using a coupling reagent to activate the carboxylic acid in situ. This method is a mainstay in medicinal chemistry and peptide synthesis, prized for its mild conditions and high functional group tolerance.

Scientific Rationale

Coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] This intermediate is readily attacked by the amine nucleophile to form the desired amide. The reaction is efficient, proceeds at room temperature, and avoids the formation of acidic byproducts. However, the reagents are more expensive than thionyl chloride, and the byproduct from DCC (dicyclohexylurea, DCU) is notoriously difficult to remove due to its low solubility in most organic solvents. EDC is often preferred as its urea byproduct is water-soluble and easily removed during aqueous workup.

Experimental Workflow Diagram

A 2,4,5-Trifluorobenzoic Acid C O-Acylisourea Intermediate (Activated Ester) A->C Step 1: Activation B EDC or DCC (Coupling Reagent) B->C E This compound (Final Product) C->E Step 2: Amidation F Water-Soluble Urea Byproduct (from EDC) C->F D Methylamine (CH₃NH₂) Base (e.g., DIEA) D->E

Caption: Workflow for the Direct Amide Coupling Route.

Detailed Experimental Protocol
  • To a 250 mL round-bottom flask, add 2,4,5-trifluorobenzoic acid (8.8 g, 0.05 mol), an aprotic solvent like DMF or DCM (100 mL), and a non-nucleophilic base such as Diisopropylethylamine (DIEA) (9.7 mL, 0.055 mol).[2]

  • Stir the solution at room temperature until all solids dissolve.

  • Add the coupling reagent, EDC hydrochloride (10.5 g, 0.055 mol), in one portion.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the activated ester intermediate.

  • Add methylamine hydrochloride (3.7 g, 0.055 mol). Note: Using the hydrochloride salt with a base like DIEA is a common way to handle gaseous methylamine on a lab scale.

  • Stir the reaction at room temperature for 8-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with 200 mL of ethyl acetate and 100 mL of water.

  • Transfer to a separatory funnel and wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography or recrystallization to afford the pure product.

Head-to-Head Performance Comparison

ParameterRoute 1: Acyl ChlorideRoute 2: Direct CouplingJustification
Number of Steps 2 (intermediate isolated or used crude)1 (in-situ activation)The coupling route is a one-pot procedure, simplifying the workflow.
Typical Yield High (85-95%)High (80-95%)Both methods are generally high-yielding if optimized.
Reagent Cost LowHighThionyl chloride is a bulk chemical, while coupling reagents are specialty chemicals.
Reaction Conditions Harsher (reflux, corrosive gas evolution)Mild (room temperature)The direct coupling route is ideal for sensitive or complex substrates.
Safety & Handling Corrosive/toxic reagents (SOCl₂), gaseous byproducts (HCl), exothermic reaction.Generally safer reagents, but some can be sensitizers.The acyl chloride route requires more stringent engineering controls (fume hood).
Byproduct Removal Easy (byproducts are gaseous or removed by aqueous wash)Can be difficult (DCU is insoluble; EDC byproduct is water-soluble)The choice of coupling reagent (EDC over DCC) is critical for simplifying purification.
Scalability ExcellentGood (cost can be a limiting factor)The low cost and simple workup of the acyl chloride route make it ideal for industrial scale-up.

Conclusion and Recommendations

The choice between these two robust synthetic routes to this compound is ultimately dictated by the specific needs of the researcher.

The Acyl Chloride Route is highly recommended for:

  • Large-scale, process chemistry applications where cost is a primary driver.

  • Projects where the starting materials are simple and not sensitive to acidic or high-temperature conditions.

The Direct Amide Coupling Route is the superior choice for:

  • Small-scale synthesis in a research or discovery setting.

  • Synthesizing analogues with sensitive functional groups that would not tolerate the harsh conditions of the acyl chloride method.

  • When a simplified one-pot procedure is prioritized over reagent cost.

By understanding the fundamental chemistry and practical considerations behind each method, researchers can confidently select the synthetic strategy that best aligns with their objectives of scale, cost, and chemical complexity.

References

  • PrepChem. Synthesis of 2,4,5-trifluorobenzamide. Available from: [Link]

  • Google Patents. CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid.
  • Google Patents. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
  • Google Patents. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.
  • Google Patents. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
  • Jiangyin-pharm.com. 2,4,5-Trifluorobenzoic acid. Available from: [Link]

  • Fisher Scientific. Amide Synthesis. Available from: [Link]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. Available from: [Link]

  • PubChem. 2,4,5-Trifluoro-3-methoxybenzoic acid. Available from: [Link]

  • Khan Academy. Amide formation from acyl chloride. Available from: [Link]

  • PrepChem. Synthesis of 2,4,5-trifluoro-3-hydroxybenzoyl chloride. Available from: [Link]

  • National Institutes of Health. Synthesis of regiospecifically fluorinated conjugated dienamides. Available from: [Link]

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Validating Cereblon as a Novel Biological Target for 2,4,5-Trifluoro-N-methyl-benzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise identification and validation of a small molecule's biological target are paramount for understanding its mechanism of action and advancing its therapeutic potential.[1] This guide provides an in-depth, comparative analysis for the validation of Cereblon (CRBN), a substrate receptor of the E3 ubiquitin ligase complex, as a novel biological target for the compound 2,4,5-Trifluoro-N-methyl-benzamide. This exploration is positioned within the exciting context of targeted protein degradation, a rapidly emerging therapeutic modality.[2]

This document is intended for researchers, scientists, and drug development professionals, offering both the rationale behind experimental choices and detailed, actionable protocols. We will objectively compare the hypothetical performance of this compound with established CRBN modulators, supported by representative experimental data.

The Emergence of Cereblon as a Key Therapeutic Target

Cereblon (CRBN) has garnered significant attention as the primary target of immunomodulatory imide drugs (IMiDs), such as thalidomide and its analogs, lenalidomide and pomalidomide.[2][3][4] These molecules act as "molecular glues," inducing the proximity of CRBN to neosubstrate proteins that are not its natural targets, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism of action has opened up new avenues for therapeutic intervention, particularly in oncology. The development of Proteolysis-Targeting Chimeras (PROTACs), which often utilize CRBN ligands to recruit the E3 ligase to a specific protein of interest for degradation, further underscores the importance of this target.[2][4]

Given the precedent of benzamide scaffolds in modulating CRBN activity, we hypothesize that this compound may represent a novel, non-phthalimide CRBN binder. The strategic placement of fluorine atoms can significantly influence molecular properties, potentially enhancing binding affinity and metabolic stability.[2][3] This guide outlines the critical experiments required to validate this hypothesis.

Comparative Ligands: The IMiD Benchmark

To rigorously assess the potential of this compound as a CRBN modulator, its performance must be benchmarked against well-characterized alternatives. For this purpose, we will use the foundational IMiDs:

  • Thalidomide: The archetypal molecular glue that led to the discovery of CRBN's role.

  • Pomalidomide: A more potent analog of thalidomide with established clinical efficacy.

These compounds provide a robust frame of reference for evaluating binding affinity, degradation efficiency, and neosubstrate profiles.

Experimental Validation Workflow

A multi-faceted approach is essential for robust target validation, encompassing biochemical, biophysical, and cellular assays to confirm direct interaction and functional consequences.[5][6] The following sections detail the key experimental protocols.

Direct Binding Affinity Assessment

The initial and most critical step is to confirm a direct physical interaction between this compound and CRBN.

This assay measures the ability of the test compound to displace a known, fluorescently labeled CRBN ligand.

  • Reagents and Materials:

    • Recombinant human CRBN-DDB1 complex.

    • Fluorescently labeled pomalidomide tracer.

    • Assay buffer (e.g., PBS with 0.01% Tween-20).

    • 384-well microplates.

    • Plate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare a serial dilution of this compound, pomalidomide (positive control), and a non-binding negative control.

    • In a 384-well plate, add the CRBN-DDB1 complex and the fluorescent tracer to each well.

    • Add the serially diluted compounds to the wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a four-parameter logistic curve. The IC50 value represents the concentration of the test compound required to displace 50% of the fluorescent tracer.

Table 1: Comparative In Vitro Binding Affinity for CRBN

CompoundIC50 (µM)
Pomalidomide0.2
Thalidomide2.5
This compound (Hypothetical) 1.5
Negative Control> 100
Cellular Target Engagement

Confirming that the compound engages CRBN within a cellular context is a crucial subsequent step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[7]

CETSA leverages the principle that ligand binding stabilizes the target protein, resulting in a higher melting temperature.

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., HEK293T or a multiple myeloma cell line) to 80% confluency.

    • Treat cells with either vehicle control or a high concentration (e.g., 50 µM) of this compound or pomalidomide for 2 hours.

  • Thermal Challenge:

    • Harvest and lyse the cells.

    • Aliquot the cell lysates into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

    • Centrifuge to pellet the precipitated proteins.

  • Protein Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble CRBN at each temperature point by Western blot using a CRBN-specific antibody.

  • Data Analysis:

    • Quantify the band intensities and plot them against temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

Diagram 1: Experimental Workflow for Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_thermal_challenge Thermal Challenge cluster_analysis Analysis start Culture Cells treat Treat with Compound or Vehicle start->treat lyse Harvest & Lyse Cells treat->lyse heat Heat Lysate across Temperature Gradient lyse->heat centrifuge Centrifuge to Pellet Precipitate heat->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant wb Western Blot for CRBN supernatant->wb analysis Plot Soluble CRBN vs. Temperature wb->analysis

Caption: Workflow for CETSA to determine cellular target engagement.

Functional Validation: Neosubstrate Degradation

The hallmark of a functional CRBN modulator is its ability to induce the degradation of specific neosubstrate proteins. A key neosubstrate for IMiDs is the transcription factor IKZF1 (Ikaros).

  • Cell Treatment:

    • Plate a sensitive cell line (e.g., MM.1S multiple myeloma cells) and allow them to adhere.

    • Treat the cells with a dose-response of this compound, pomalidomide, and a negative control for 6-24 hours.

  • Protein Level Analysis:

    • Lyse the cells and quantify total protein concentration.

    • Perform a Western blot analysis to detect the levels of IKZF1.

    • Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Data Analysis:

    • Quantify the band intensities for IKZF1 and normalize them to the loading control.

    • Calculate the DC50 (concentration required to degrade 50% of the protein) and Dmax (maximum degradation) for each compound.

Table 2: Comparative IKZF1 Degradation in MM.1S Cells

CompoundDC50 (µM)Dmax (%)
Pomalidomide0.05>95
Thalidomide1.0>90
This compound (Hypothetical) 0.8 >90
Negative ControlNo Degradation0

Diagram 2: CRBN-Mediated Protein Degradation Pathway

Protein_Degradation_Pathway cluster_E3_ligase E3 Ubiquitin Ligase Complex cluster_ubiquitination Ubiquitination cluster_degradation Degradation CRBN CRBN DDB1 DDB1 Neosubstrate Neosubstrate (e.g., IKZF1) CRBN->Neosubstrate Recruits CUL4A CUL4A Rbx1 Rbx1 Rbx1->Neosubstrate Ubiquitinates Ub Ubiquitin E2 E2 (Ub-conjugating enzyme) E2->Ub Proteasome Proteasome Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degrades Compound 2,4,5-Trifluoro-N- methyl-benzamide Compound->CRBN Binds Neosubstrate->Proteasome Targeted to

Caption: Mechanism of CRBN-mediated targeted protein degradation.

Conclusion and Future Directions

The validation of a novel biological target is a rigorous, multi-step process that builds a bridge from a chemical entity to its biological function.[6][8] This guide outlines a clear and logical workflow for validating Cereblon as a novel target for this compound. Through a combination of in vitro binding assays, cellular target engagement studies, and functional degradation assays, a compelling case can be built for its mechanism of action.

Positive validation would position this compound as a valuable chemical probe for studying CRBN biology and as a potential starting point for the development of novel molecular glues or PROTACs. Further studies would be warranted to explore its full neosubstrate profile using proteomic approaches and to assess its therapeutic potential in relevant disease models.

References

  • University College London. Target Identification and Validation (Small Molecules). Available from: [Link]

  • AntBio. Post-Identification Target Validation: Critical Steps in Small-Molecule. Available from: [Link]

  • Chemspace. Target Identification and Validation in Drug Discovery. Available from: [Link]

  • Steinebach, C., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 66(22), 15451–15471. Available from: [Link]

  • Steinebach, C., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ACS Publications. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2425972, 2-fluoro-N-methylbenzamide. Available from: [Link]

  • Steinebach, C., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. PubMed. Available from: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4,5-Trifluoro-N-methyl-benzamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds, such as 2,4,5-Trifluoro-N-methyl-benzamide, requires a proactive and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting and using Personal Protective Equipment (PPE). Our objective is to build a culture of safety through a deep understanding of the "why" behind each operational step, ensuring that every protocol is a self-validating system of protection.

While specific toxicological data for this compound is not extensively published, a conservative safety protocol can be established by examining data from structurally analogous halogenated and benzamide-based compounds. These related chemicals are known to cause skin irritation, serious eye irritation, and potential respiratory irritation[1][2][3]. Therefore, a robust PPE strategy is not merely recommended; it is essential.

The Foundation: Engineering and Administrative Controls

Before any discussion of PPE, we must emphasize the hierarchy of controls, where PPE is the final, albeit critical, line of defense. The primary methods for exposure reduction must be engineering and administrative controls.

  • Engineering Controls : All handling of this compound, particularly when in solid/powder form or when being dissolved, must be conducted within a certified chemical fume hood.[4][5] A properly functioning fume hood ensures that airborne dust or vapors are contained and exhausted, significantly reducing the risk of inhalation. The work area should also be equipped with readily accessible emergency eyewash stations and safety showers[1][3][5].

  • Administrative Controls : Access to the handling area should be restricted to trained personnel. Always work with the smallest quantity of the chemical necessary for the experiment. It is also crucial to wash hands and any exposed skin thoroughly after handling, even when gloves have been worn[1][3][6][7].

PPE Selection: A Multi-Layered Defense

The selection of PPE must be tailored to the specific task and the potential for exposure. The following recommendations are based on the hazard profile of analogous compounds.

Eye and Face Protection

The eyes are highly susceptible to chemical splashes and airborne particulates. Standard safety glasses are insufficient as they do not provide a seal around the eyes and offer no protection from dust and splashes that can seep through gaps[8].

  • Minimum Requirement : Chemical splash goggles are mandatory whenever handling this compound in any form. They must provide a complete seal around the eyes to protect against splashes, dust, and vapors[4][8].

  • Enhanced Protection : When handling larger quantities (>50g) or when there is a significant risk of splashing (e.g., during vigorous mixing or heating), a full-face shield must be worn in addition to chemical splash goggles[1][9]. The face shield provides a secondary barrier for the entire face.

Skin and Body Protection

Direct contact with halogenated aromatic compounds can cause significant skin irritation[1][2]. Protective clothing prevents incidental contact and contamination of personal clothing.

  • Lab Coat : A flame-resistant (FR) lab coat with long sleeves and a secure closure is the minimum requirement.

  • Chemical-Resistant Apron : For procedures involving larger volumes or a high splash potential, a chemically resistant apron made of rubber or PVC should be worn over the lab coat[9].

  • Gloves : Glove selection is paramount. For incidental contact or handling small quantities, nitrile gloves are a suitable initial choice[10]. However, for prolonged contact or immersion, a more robust material is necessary. Always inspect gloves for tears or pinholes before use[11].

Glove Material Protection Level Use Case Limitations
Nitrile GoodProtection from incidental splashes, handling solids.[8]Not recommended for prolonged immersion in many organic solvents.
Neoprene ExcellentGood resistance to acids, bases, and some solvents.May not be suitable for aromatic or chlorinated solvents.
Butyl Rubber ExcellentHigh resistance to permeation by many organic solvents.[10]Poor resistance to aromatic hydrocarbons.
Viton® SuperiorExceptional resistance to chlorinated and aromatic solvents.[8]Can be less flexible and more expensive.

Critical Note: Since no specific breakthrough time data exists for this compound, it is best practice to double-glove (wearing two pairs of nitrile gloves) and to change gloves immediately after known contact or every 30-60 minutes during extended procedures.

Respiratory Protection

The potential for respiratory irritation necessitates careful management of airborne contaminants[1][3].

Respiratory_Decision_Workflow Start Start: Handling this compound FumeHood Is the procedure performed entirely within a certified chemical fume hood? Start->FumeHood NoProtection No respiratory protection required. Continue with standard PPE. FumeHood->NoProtection Yes AssessVentilation Assess work area ventilation. Is dust or aerosol generated? FumeHood->AssessVentilation No N95 Use a NIOSH-approved N95 dust mask/respirator. AssessVentilation->N95 Yes, solid/dust form OrganicVapor Work must be moved to a fume hood. If not possible, use a half-mask or full-face respirator with organic vapor cartridges. AssessVentilation->OrganicVapor Yes, liquid/solution form or poor ventilation

Procedural Discipline: Donning and Doffing PPE

The order in which PPE is put on and, more importantly, taken off is critical to prevent cross-contamination. The exterior of your PPE should be considered contaminated after use.

PPE_Doffing_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Remove Outer Gloves (if double-gloved) Doff2 2. Remove Face Shield & Goggles Doff1->Doff2 Doff3 3. Remove Lab Coat Doff2->Doff3 Doff4 4. Remove Inner Gloves Doff3->Doff4 Doff5 5. Remove Respirator (if used) Doff4->Doff5 Doff6 6. Wash Hands Thoroughly Doff5->Doff6

Spill and Disposal Plans

Preparedness is key to safety. Your operational plan must include clear steps for managing spills and disposing of waste.

Spill Response

For a small spill (<100 mL or <50g) within a fume hood:

  • Alert personnel in the immediate area.

  • Ensure you are wearing the appropriate PPE (double nitrile gloves, goggles, face shield, lab coat).

  • Contain the spill with absorbent pads or other appropriate absorbent materials.

  • For solid spills, carefully sweep or shovel the material into a designated waste container to minimize dust generation[1].

  • Clean the affected area thoroughly.

  • Place all cleanup materials into a sealed, properly labeled hazardous waste container[11].

For large spills, evacuate the area, close the door, and contact your institution's Environmental Health and Safety (EHS) office immediately.

Waste Disposal

All materials contaminated with this compound, including gloves, absorbent pads, and empty containers, must be disposed of as hazardous chemical waste.

  • Chemical Waste : Collect in a sturdy, leak-proof, and clearly labeled container. The label must include the full chemical name and approximate quantities[12].

  • Contaminated PPE : Place all used gloves, disposable aprons, and other contaminated items in a designated hazardous waste bag or container.

  • Empty Containers : The first rinse of any container that held the chemical must be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for regular disposal depending on institutional policy, but for compounds with limited data, it is safest to collect the first three rinses as hazardous waste[12]. Never dispose of this chemical down the drain[6][11].

By integrating these detailed protocols into your daily laboratory operations, you create a robust safety framework that protects you, your colleagues, and your research.

References

  • PSFC. Halogenated Solvents Safety Procedure. [Link]

  • Princeton University Environmental Health and Safety. Section 6C: Personal Protective Equipment. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Loba Chemie. BENZAMIDE FOR SYNTHESIS MSDS. [Link]

  • Oxford Lab Fine Chem LLP. BENZAMIDE 98% Material Safety Data Sheet. [Link]

  • Allan Chemical Corporation. How to Choose PPE for Chemical Work. [Link]

  • Fisher Scientific. 3-Methyl-5-(trifluoromethoxy)benzamide Safety Data Sheet. [Link]

  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]

  • ScienceLab.com. Benzamide MSDS. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.